(Cyclopropylmethyl)trimethylammonium iodide
Description
The exact mass of the compound (Cyclopropylmethyl)trimethylammonium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73510. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Cyclopropylmethyl)trimethylammonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclopropylmethyl)trimethylammonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cyclopropylmethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.HI/c1-8(2,3)6-7-4-5-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJANMZWXMSYMW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1CC1.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994464 | |
| Record name | Cyclopropyl-N,N,N-trimethylmethanaminium iodide | |
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Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73664-02-5 | |
| Record name | Cyclopropanemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73664-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ammonium, (cyclopropylmethyl)trimethyl-, iodide | |
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| Record name | Ammonium, iodide | |
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| Record name | Cyclopropyl-N,N,N-trimethylmethanaminium iodide | |
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| Record name | (cyclopropylmethyl)trimethylammonium iodide | |
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| Record name | (Cyclopropylmethyl)trimethylammonium iodide | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Optimized Synthesis of (Cyclopropylmethyl)trimethylammonium Iodide: A Direct Exhaustive Methylation Protocol
Executive Summary
This technical guide details the synthesis of (Cyclopropylmethyl)trimethylammonium iodide (CPTA-I) from cyclopropylmethylamine . The protocol utilizes an exhaustive methylation strategy (quaternization) using methyl iodide (MeI) in a polar aprotic/protic solvent system.
Critical to this synthesis is the preservation of the cyclopropane ring. While cyclopropyl groups are generally robust, they are susceptible to acid-catalyzed ring-opening reactions (homoallylic rearrangement). Therefore, this protocol incorporates a base-scavenging strategy to neutralize the hydroiodic acid (HI) by-product generated during the
Strategic Analysis & Retrosynthesis
The Challenge: Ring Stability vs. Exhaustive Alkylation
The transformation requires the conversion of a primary amine (
-
Reaction Type: Menshutkin Reaction / Exhaustive Methylation.
-
Key Risk: The generation of HI during methylation can protonate the cyclopropyl ring, leading to ring-opening to form cyclobutyl or allyl cations.
-
Solution: Use of an inorganic base (
or ) to sequester protons in situ, maintaining a neutral-to-basic pH throughout the reaction.
Mechanistic Pathway
The reaction proceeds via three successive nucleophilic substitutions (
Figure 1: Stepwise
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equivalents | Role |
| Cyclopropylmethylamine | 71.12 | 1.0 | Starting Material |
| Methyl Iodide (MeI) | 141.94 | 3.5 - 4.0 | Methylating Agent (Excess) |
| Potassium Carbonate ( | 138.21 | 2.0 - 3.0 | Acid Scavenger |
| Methanol (MeOH) | 32.04 | Solvent | Reaction Medium |
| Diethyl Ether ( | 74.12 | Anti-solvent | Precipitation/Wash |
Detailed Methodology
Step 1: Reaction Setup
-
Safety Prep: Perform all operations in a functioning fume hood. Methyl iodide is a neurotoxin and suspected carcinogen. Wear double nitrile gloves.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclopropylmethylamine (10 mmol, 0.71 g) in Methanol (20 mL) .
-
Base Addition: Add anhydrous
(25 mmol, 3.45 g) to the solution. The base will remain as a suspension. -
Cooling: Cool the mixture to 0°C using an ice bath to control the initial exotherm.
Step 2: Methylation
-
Addition: Add Methyl Iodide (35 mmol, 2.18 mL) dropwise over 10–15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir vigorously for 24 hours.
-
Note: A reflux condenser should be attached to prevent loss of volatile MeI (bp 42°C) if the ambient temperature is high, though RT is usually sufficient for exhaustive methylation.
-
-
Monitoring: Monitor reaction progress via TLC (conditions: MeOH/DCM 1:9) or LC-MS. The starting amine should disappear.[2][3]
Step 3: Work-up & Purification
-
Filtration: Filter the reaction mixture through a celite pad or sintered glass funnel to remove the inorganic salts (
and formed ). Wash the solid residue with a small amount of cold methanol. -
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C to remove Methanol and excess MeI. A viscous yellow/white oil or solid residue will remain.
-
Precipitation (Recrystallization):
-
Redissolve the residue in a minimum amount of warm Ethanol or Methanol (approx 2-3 mL).
-
Add cold Diethyl Ether (20-30 mL) dropwise with stirring to induce precipitation of the quaternary salt.
-
Cool at 4°C for 2 hours.
-
-
Isolation: Filter the white crystalline solid, wash with cold Diethyl Ether (
mL), and dry under high vacuum to remove trace solvents.
Figure 2: Operational workflow for the isolation of CPTA-I.
Characterization & Data Validation
The resulting product, (Cyclopropylmethyl)trimethylammonium iodide , should be a white, hygroscopic crystalline solid.
Expected NMR Data
The quaternary ammonium group exerts a strong deshielding effect. The symmetry of the trimethyl group results in a distinct singlet.
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 0.40 – 0.50 | Multiplet | 2H | Cyclopropyl Ring ( | |
| 0.70 – 0.80 | Multiplet | 2H | Cyclopropyl Ring ( | |
| 1.10 – 1.25 | Multiplet | 1H | Cyclopropyl Methine ( | |
| 3.15 – 3.25 | Singlet | 9H | ||
| 3.30 – 3.40 | Doublet | 2H | ||
| ~53.0 | Singlet | 3C | ||
| ~70.0 | Singlet | 1C | ||
| ~6.0 | Singlet | 1C | Cyclopropyl Methine | |
| ~4.5 | Singlet | 2C | Cyclopropyl Ring ( |
Note: Chemical shifts may vary slightly depending on solvent (DMSO-
Troubleshooting Common Issues
-
Incomplete Methylation: If LC-MS shows tertiary amine (
), re-dissolve crude in MeOH, add 1.0 eq MeI and 1.0 eq Base, and reflux for 4 hours. -
Oiling Out: If the product oils out upon ether addition, scratch the glass with a spatula or add a seed crystal. Alternatively, use Acetone instead of Ether for precipitation.
-
Yellow Coloration: Indicates free Iodine (
). Wash the solid with a small amount of cold acetone or recrystallize again.
Safety & Handling
-
Methyl Iodide: Highly toxic, volatile, and alkylating agent. Use only in a hood. Decontaminate glassware with 10% aqueous ammonia or sodium thiosulfate.
-
Quaternary Salts: Generally biologically active (cholinomimetics). Handle with care to avoid dust inhalation.
References
-
Exhaustive Methylation Mechanism
-
General Quaternization Protocol (Analogous Systems)
-
Cyclopropylmethylamine Properties & Handling
-
Quaternary Ammonium Salt Characterization (NMR Trends)
Sources
- 1. Hoffman exhaustive methylation | Filo [askfilo.com]
- 2. vaia.com [vaia.com]
- 3. Repeated Hofmann elimination (exhaustive methylation followed by heat - askIITians [askiitians.com]
- 4. Illustrated Glossary of Organic Chemistry - Exhaustive methylation [chem.ucla.edu]
- 5. prepchem.com [prepchem.com]
- 6. Cyclopropylmethylamine | 2516-47-4 | TCI AMERICA [tcichemicals.com]
- 7. CYCLOPROPYLTRIMETHYLAMMONIUM IODIDE [chemicalbook.com]
- 8. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 9. (CYCLOPROPYLMETHYL)-TRIMETHYLAMMONIUM IODIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
(Cyclopropylmethyl)trimethylammonium Iodide (CAS 73664-02-5): Physicochemical Properties, Synthesis, and Applications in Hybrid Perovskites
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Researchers Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
Historically categorized as a standard quaternary ammonium building block, (cyclopropylmethyl)trimethylammonium iodide (CAS 73664-02-5) has recently emerged as a highly specialized organic cation precursor in the field of advanced materials. In contemporary research, this compound is leveraged to synthesize Organic-Inorganic Hybrid Perovskites (OIHPs) that exhibit temperature-dependent dielectric switching and tunable optoelectronic properties .
The core utility of this molecule lies in its structural duality: the rigid cyclopropyl ring combined with a flexible methyl linker allows the [C7H16N]+ cation to undergo distinct thermal order-disorder transitions when confined within a lead-halide inorganic framework. This whitepaper details the compound's physicochemical properties, outlines a self-validating synthesis protocol, and explores its cutting-edge application in halogen-engineered perovskite semiconductors.
Physicochemical Profiling and Structural Causality
The physical and chemical properties of (cyclopropylmethyl)trimethylammonium iodide dictate its behavior both in solution during synthesis and in the solid state within crystal lattices. The bulky nature of the quaternary ammonium headgroup prevents dense packing, which is a critical prerequisite for creating the free volume necessary for dynamic cation rotation in perovskite structures.
Table 1: Core Physicochemical Properties
| Property | Value | Structural Implication |
| CAS Number | 73664-02-5 | Standard registry identifier. |
| Molecular Formula | C₇H₁₆IN | Provides the +1 charge required for perovskite A-site substitution. |
| Molecular Weight | 241.11 g/mol | High mass relative to simple amines; increases lattice density. |
| Exact Mass | 241.0327 Da | Used for high-resolution mass spectrometry (HRMS) validation. |
| Hydrogen Bond Acceptors | 1 (Iodide ion) | Facilitates solubility in polar aprotic solvents (e.g., DMF, MeCN). |
| Rotatable Bonds | 2 | Enables the thermal order-disorder transitions critical for dielectric switching. |
| Stereochemistry | Achiral | Prevents the formation of diastereomeric domains during crystallization. |
Synthesis Methodology: Exhaustive Methylation
The synthesis of (cyclopropylmethyl)trimethylammonium iodide is achieved via the exhaustive methylation of cyclopropylmethanamine.
Causality in Experimental Design: Converting a primary amine to a quaternary ammonium salt requires three equivalents of an alkylating agent. The first two substitutions generate hydroiodic acid (HI) as a byproduct. If left unneutralized, HI will protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction. Therefore, an acid scavenger (K₂CO₃) is mandatory. Furthermore, because methyl iodide (MeI) is highly volatile (boiling point 42 °C) and the initial alkylation is highly exothermic, the reaction must be initiated at 0 °C to prevent thermal runaway and reagent loss.
Protocol 1: Step-by-Step Synthesis Workflow
-
Preparation: Dissolve 1.0 equivalent of cyclopropylmethanamine in anhydrous acetonitrile (MeCN) under an inert nitrogen atmosphere. Add 2.5 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃).
-
Alkylation Initiation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 3.5 to 4.0 equivalents of Methyl Iodide (MeI) over 30 minutes to control the exothermic primary and secondary methylation steps.
-
Quaternization (Reflux): Remove the ice bath and gradually heat the reaction to a gentle reflux (approx. 60 °C). The final methylation (tertiary to quaternary) is sterically hindered and requires thermal energy to reach completion. Maintain reflux for 12–16 hours.
-
Filtration: Cool the mixture to room temperature and filter off the inorganic salts (KI and unreacted K₂CO₃) through a Celite pad.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid using a mixture of hot ethanol and diethyl ether to precipitate the pure quaternary ammonium iodide.
-
Validation System: Confirm complete quaternization via ¹H NMR (in DMSO-d₆). The protocol is validated when the primary amine protons disappear entirely, and a strong, integrated singlet appears at ~3.1 ppm, corresponding to the nine equivalent protons of the N(CH₃)₃ group.
Caption: Workflow for the exhaustive methylation synthesis of CAS 73664-02-5.
Advanced Applications: Halogen Engineering in OIHPs
Recent breakthroughs have utilized (cyclopropylmethyl)trimethylammonium iodide to synthesize novel 1D/2D perovskites, specifically [C7H16N]PbI3 and its bromine analog [C7H16N]PbBr3.
The Mechanism of Dielectric Switching: At low temperatures, the [C7H16N]+ cations are locked in a rigid, ordered state within the inorganic lead-halide cage, resulting in a low dielectric permittivity ("OFF" state). As thermal energy increases, the flexible cyclopropylmethyl groups overcome the rotational energy barrier, transitioning into a dynamically disordered state. This movement creates a massive dipole fluctuation, triggering a sharp increase in the material's dielectric constant ("ON" state).
Causality in Halogen Engineering: Substituting the iodide in the inorganic framework with bromide shrinks the volume of the [PbX3]- cage. This increased steric confinement restricts the organic cation, requiring more thermal energy to trigger the order-disorder transition. Consequently, the phase transition temperature (Tc) shifts upward by 26 K.
Table 2: Halogen Engineering Effects on [C7H16N]PbX3 Perovskites
| Perovskite Compound | Halogen (X) | Phase Transition Temp (Tc) | Band Gap (eV) | Dielectric State at RT |
| [C7H16N]PbI3 | Iodine (I) | ~253 K | 2.67 eV | High (ON) |
| [C7H16N]PbBr3 | Bromine (Br) | ~279 K | 3.22 eV | High (ON) |
Experimental Workflow: OIHP Crystal Growth
To harness the dielectric properties of these materials, the perovskite must be grown as a highly ordered single crystal.
Causality in Experimental Design: Rapid precipitation methods (like anti-solvent dripping) yield polycrystalline powders with high grain-boundary defect densities. These defects pin the organic cations, suppressing the order-disorder transition. A slow temperature-lowering method is required to maintain thermodynamic equilibrium, allowing the bulky [C7H16N]+ cations to orient perfectly within the growing inorganic lattice.
Protocol 2: Growth of [C7H16N]PbI3 Single Crystals
-
Precursor Solution: In a glass vial, dissolve equimolar amounts (1.0 mmol) of (cyclopropylmethyl)trimethylammonium iodide and Lead(II) iodide (PbI₂) in 5.0 mL of concentrated hydroiodic acid (HI) or anhydrous Dimethylformamide (DMF).
-
Dissolution: Heat the sealed vial to 80 °C under continuous magnetic stirring until a clear, homogeneous solution is achieved. Filter the hot solution through a 0.22 μm PTFE syringe filter to remove nucleation-inducing particulates.
-
Controlled Crystallization: Place the vial in a programmable temperature-controlled oven. Reduce the temperature from 80 °C to room temperature at a strictly controlled rate of 1.0 °C per day to induce slow supersaturation.
-
Harvesting: Once distinct macroscopic crystals have formed at the bottom of the vial, carefully decant the mother liquor. Wash the crystals rapidly with anhydrous diethyl ether to remove residual solvent and dry under vacuum.
-
Validation System: Perform Differential Scanning Calorimetry (DSC) on a small crystal sample. The protocol is validated by the presence of a sharp, reversible endothermic peak at ~253 K during the heating cycle, confirming the structural integrity of the order-disorder phase transition.
Caption: Mechanism of temperature-driven dielectric switching in[C7H16N]PbX3 perovskites.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 52009, (Cyclopropylmethyl)trimethylammonium iodide." PubChem,[Link]
- Teri, Gele, et al. "Halogen engineering of organic-inorganic hybrid perovskites with nonlinear optical, fluorescence properties and phase transition.
Technical Guide: 1H NMR Characterization of (Cyclopropylmethyl)trimethylammonium Iodide
The following technical guide details the 1H NMR characterization of (Cyclopropylmethyl)trimethylammonium iodide , a critical mechanistic probe often utilized as a "radical clock" in physical organic chemistry.
Executive Summary
(Cyclopropylmethyl)trimethylammonium iodide is a quaternary ammonium salt primarily employed as a kinetic probe (radical clock) to detect single-electron transfer (SET) mechanisms. Its utility relies on the rapid ring-opening of the cyclopropylcarbinyl radical to the homoallyl radical (
Precise NMR characterization is essential not only for purity assessment but to ensure the integrity of the strained cyclopropyl ring, which is susceptible to acid-catalyzed ring opening during improper storage or synthesis. This guide provides a self-validating protocol for assigning the 1H NMR spectrum, distinguishing the intact probe from its ring-opened impurities.
Sample Preparation & Experimental Protocol
Solvent Selection Strategy
As a quaternary ammonium iodide, this compound is an ionic salt with high polarity.
-
Primary Choice: Deuterium Oxide (
).-
Reasoning: Provides excellent solubility and a clean baseline in the aliphatic region. It eliminates exchangeable proton signals (though none are present in the cation, moisture in the hygroscopic iodide salt can obscure peaks in organic solvents).
-
Reference: Use 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as the internal standard (
ppm), as TMS is insoluble in .
-
-
Secondary Choice: DMSO-
.-
Reasoning: Used if the sample must be recovered or if investigating specific ion-pairing effects.
-
Caution: The residual water peak in DMSO (
ppm) often overlaps with the critical methylene bridge signal of this compound.
-
Preparation Workflow
-
Weighing: Weigh 10–15 mg of the iodide salt into a clean vial. Note: The compound is hygroscopic; minimize exposure to air.
-
Dissolution: Add 0.6 mL of
(containing 0.05% TSP). -
Homogenization: Vortex until the solution is clear. Any turbidity suggests contamination with non-polar ring-opened dienes or iodine (
). -
Acquisition: Standard 1D proton parameters (pulse angle
, relaxation delay to allow relaxation of the methyl protons).
Spectral Analysis & Assignment
The 1H NMR spectrum of (Cyclopropylmethyl)trimethylammonium iodide is characterized by four distinct regions. The assignments below are based on
Quantitative Data Summary
| Chemical Shift (
Advanced Mass Spectrometry Analysis of Quaternary Ammonium Salts: Mechanistic Pathways and Analytical Workflows
Executive Summary
Quaternary ammonium salts (QAS), encompassing a diverse range of compounds from endogenous metabolites (e.g., carnitines) to industrial biocides (e.g., benzalkonium chlorides), present unique analytical challenges and opportunities. Due to their permanent positive charge, QAS exhibit exceptional ionization efficiency in mass spectrometry (MS). However, their amphiphilic nature and lack of a mobile proton necessitate specialized chromatographic strategies and a deep understanding of gas-phase fragmentation mechanics. This whitepaper elucidates the causality behind QAS ionization, details their distinct collision-induced dissociation (CID) pathways, and provides a validated, self-correcting LC-MS/MS protocol for their quantification.
The Physics of QAS Ionization: ESI vs. MALDI
The defining structural feature of a quaternary ammonium compound is a central nitrogen atom covalently bonded to four alkyl or aryl groups, resulting in a permanent cationic charge (
Electrospray Ionization (ESI): In ESI positive mode (ESI+), QAS demonstrate near-perfect ionization efficiency. Because the molecules already exist as cations in solution, the primary energy barrier in ESI—the conversion of neutral molecules to gas-phase ions via protonation—is bypassed. This allows for ultra-sensitive detection, often reaching attomolar limits[2].
Matrix-Assisted Laser Desorption/Ionization (MALDI): When analyzed via MALDI-TOF MS, QAS exhibit a profound phenomenon known as the Matrix Suppression Effect (MSE) and Analyte Suppression Effect (ASE)[3]. According to the cluster ionization model, MALDI ions are initially formed from charged matrix/analyte clusters. Because QAS possess a permanent charge, they aggressively outcompete matrix molecules for the limited net charges available within the expanding MALDI plume[4]. Consequently, the presence of QAS heavily suppresses the ionization of the matrix and other co-eluting analytes, yielding exceptionally clean QAS spectra but complicating multiplexed quantitative assays.
Gas-Phase Fragmentation Mechanics
The structural characterization of QAS relies heavily on tandem mass spectrometry (MS/MS). Because QAS lack a mobile proton, their initial fragmentation cannot proceed via standard charge-directed (ChD) mechanisms common to protonated peptides. Instead, they undergo specific charge-remote (ChR) or elimination pathways[5].
The Hofmann Elimination Pathway
During Collision-Induced Dissociation (CID), the fixed positive charge on the nitrogen strongly polarizes adjacent carbon-hydrogen bonds. When subjected to collisional activation, the molecule undergoes a gas-phase Hofmann elimination: a
Inductive Cleavage in Benzalkonium Chlorides (BACs)
For aromatic QAS like Benzalkonium chlorides, inductive cleavage dominates over Hofmann elimination. The electron-withdrawing nature of the
Fig 1: MS/MS fragmentation pathways of quaternary ammonium salts via CID.
Chromatographic Retention Strategies
The amphiphilic nature of QAS creates extreme retention behavior in liquid chromatography.
-
HILIC for Short-Chain mQACs: Highly polar methylated QACs (mQACs) like choline and carnitine exhibit poor retention on standard reversed-phase (RP) columns, eluting in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory here. HILIC retains these analytes via a combination of hydrophilic partitioning into a water-enriched layer on the stationary phase and electrostatic interactions with the polar silica/amide surface[1].
-
Reversed-Phase (RP) for Long-Chain QACs: Industrial biocides like Didecyldimethylammonium chloride (DDAC) and BACs possess long hydrophobic alkyl chains (C8-C18). They retain strongly on C18 columns. However, their permanent positive charge causes severe peak tailing due to secondary ion-exchange interactions with residual free silanols on the silica support. To mitigate this, the mobile phase must be heavily buffered with formic acid or ammonium formate to protonate the silanols and neutralize the stationary phase surface[8][9].
-
Tandem RP-HILIC: For complex biological matrices (e.g., brain tissue extracts) containing both highly polar endogenous QACs and hydrophobic derivatives, a tandem coupling of RP and HILIC columns allows for the simultaneous separation of diverse hydrophobicities in a single run[10].
Quantitative MRM Targets
To facilitate targeted metabolomics or environmental monitoring, the following table summarizes the optimal Multiple Reaction Monitoring (MRM) transitions for common QAS. The selection of the quantifier ion is driven by the inductive cleavage mechanisms discussed in Section 2[11][12].
| Analyte | Alkyl Chain | Precursor Ion ( | Quantifier Ion ( | Qualifier Ion ( | Primary Fragmentation Mechanism |
| C12-BAC | C12 | 304.3 | 91.1 | 212.2 | Inductive Cleavage (Loss of amine) |
| C14-BAC | C14 | 332.3 | 91.1 | 240.2 | Inductive Cleavage (Loss of amine) |
| C16-BAC | C16 | 360.3 | 91.1 | 268.2 | Inductive Cleavage (Loss of amine) |
| DDAC | C10 x 2 | 362.4 | 222.2 | 58.1 | Hofmann-like Elimination (Loss of decene) |
Self-Validating Experimental Protocol: LC-MS/MS of QAS
This protocol describes a robust, self-correcting workflow for the extraction and quantification of BACs and DDAC from complex matrices (e.g., biological tissues or environmental swabs). To ensure scientific integrity, the system utilizes stable isotope-labeled internal standards (SIL-IS) to continuously validate extraction efficiency and normalize matrix effects[11].
Step 1: Matrix Spiking and Extraction
-
Spiking: Aliquot 100 mg of tissue or 1 swab into a microcentrifuge tube. Immediately spike the sample with 10
L of a 100 nM deuterated internal standard mix (e.g., -C12-BAC, -DDAC). Causality: Adding the SIL-IS before any solvent ensures that any adsorptive losses to the plasticware or incomplete extraction affect the analyte and IS equally, preserving the quantitative ratio[11][12]. -
Solvent Addition: Add 1.0 mL of extraction solvent consisting of Acetonitrile:Ethyl Acetate (1:1, v/v) containing 0.1% Formic Acid[13]. Causality: The organic solvents precipitate matrix proteins, while the formic acid ensures the QAS remain fully solvated and prevents their adsorption to the tube walls.
-
Homogenization: Sonicate for 15 minutes, followed by centrifugation at 14,000
g for 10 minutes at 4°C to pellet cellular debris.
Step 2: Chromatographic Separation
-
Column: Transfer the supernatant to an autosampler vial. Inject 5
L onto a C18 Ultra-High Performance Liquid Chromatography (UHPLC) column (e.g., 1.7 m particle size) maintained at 40°C. -
Mobile Phase:
-
Gradient: Initiate at 10% B, ramping to 95% B over 6 minutes. Causality: The high ionic strength of the ammonium formate buffer shields the cationic QAS from interacting with residual silanols on the C18 column, ensuring sharp, symmetrical peaks[9].
Step 3: MS/MS Detection and Quality Control
-
Ionization: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 400°C to ensure complete vaporization of the highly aqueous initial mobile phase.
-
Validation Check: Monitor the absolute peak area of the
-BAC internal standard. If the IS area deviates by from a neat solvent standard, severe matrix suppression is occurring, and the sample must be diluted and re-injected.
Fig 2: Integrated LC-MS/MS workflow for QAS extraction and quantification.
References
-
The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of the American Society for Mass Spectrometry. [Link]
-
Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometric detection. Journal of Chromatography A. [Link]
-
A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey. PubMed Central. [Link]
-
Determination of quaternary ammonium compound residues in fruits and vegetables by QuEChERS following LC-MS/MS analysis. Chemisches und Veterinäruntersuchungsamt Stuttgart. [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [Link]
-
Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. UTUPub. [Link]
-
Matrix suppression and analyte suppression effects of quaternary ammonium salts in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Determination of Five Quaternary Ammonium Salts in Frozen Drinks by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Analysis and Testing Technology and Instruments. [Link]
-
Matrix suppression and analyte suppression effects of quaternary ammonium salts in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry: an investigation of suppression mechanism. Eindhoven University of Technology. [Link]
-
Interaction and Transport of Benzalkonium Chlorides by the Organic Cation and Multidrug and Toxin Extrusion Transporters. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PubMed Central. [Link]
-
Trace analysis of benzalkonium chloride on skin by flow injection ionspray mass spectrometry–mass spectrometry. Analyst. [Link]
-
Identification of Alkyl Dimethylbenzylammonium Surfactants in Water Samples by Solid-Phase Extraction Followed by Ion Trap LC/MS and LC/MS/MS. Environmental Science & Technology. [Link]
Sources
- 1. utupub.fi [utupub.fi]
- 2. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers [mdpi.com]
- 3. Matrix suppression and analyte suppression effects of quaternary ammonium salts in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry: an investigation of suppression mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
- 5. The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ua-bw.de [ua-bw.de]
- 10. folia.unifr.ch [folia.unifr.ch]
- 11. Interaction and Transport of Benzalkonium Chlorides by the Organic Cation and Multidrug and Toxin Extrusion Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Five Quaternary Ammonium Salts in Frozen Drinks by High Performance Liquid Chromatography-Tandem Mass Spectrometry [fxcsxb.com]
Technical Guide: Solubility Profile and Solvent Engineering of (Cyclopropylmethyl)trimethylammonium Iodide
Executive Summary
(Cyclopropylmethyl)trimethylammonium iodide (CAS: 73664-02-5) is a quaternary ammonium salt structurally related to muscarinic acetylcholine receptor agonists. Its physicochemical behavior is dominated by its ionic lattice structure, characterized by a bulky, hydrophobic cation and a polarizable iodide anion.
This guide provides a comprehensive analysis of its solubility across the polarity spectrum, offering researchers field-proven protocols for solubilization, purification (recrystallization), and handling. The data presented synthesizes established solubility trends for quaternary ammonium iodides with specific structural considerations of the cyclopropylmethyl moiety.
Physicochemical Characterization
Structural Properties
The compound consists of a quaternary nitrogen center substituted with three methyl groups and one cyclopropylmethyl group, balanced by an iodide counterion.
-
Cation: (Cyclopropylmethyl)trimethylammonium
-
Anion: Iodide
-
Nature: Ionic Solid
-
Key Feature: The cyclopropyl group adds significant lipophilicity compared to tetramethylammonium salts, yet the compound retains high water solubility due to the ionic charge.
Lattice Energy vs. Solvation
The dissolution of this salt is governed by the competition between its lattice energy and the solvation enthalpy of the ions.
-
Lattice Energy: Relatively high due to the strong electrostatic attraction between the permanent positive charge of the ammonium center and the iodide.
-
Solvation: Requires high-dielectric solvents (water, DMSO) or protic solvents (alcohols) capable of stabilizing the dissociated ion pair.
Solubility Profile in Organic Solvents
The following classification is based on the "Like Dissolves Like" principle applied to quaternary ammonium iodides.
Table 1: Solubility Landscape
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Protic | Water, Methanol | Freely Soluble | Strong ion-dipole interactions; H-bonding stabilizes the anion. |
| Polar Protic | Ethanol, Isopropanol | Soluble (Temp. Dependent) | Soluble at RT; solubility increases significantly with heat. Ideal for recrystallization.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Freely Soluble | High dielectric constant dissociates the ion pair effectively. |
| Polar Aprotic | Acetonitrile, Acetone | Sparingly Soluble to Soluble | Often soluble in hot acetone/MeCN; crystallizes upon cooling. |
| Non-Polar | Diethyl Ether, Hexane, Toluene | Insoluble | Lack of dipole moment prevents disruption of the ionic lattice. Used as antisolvents.[2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble | Can form loose ion pairs; solubility is often limited but higher than in hydrocarbons. |
Experimental Protocols
Protocol A: Purification via Recrystallization (Solvent/Antisolvent Method)
Objective: To purify crude (Cyclopropylmethyl)trimethylammonium iodide to >98% purity. Principle: Utilizing the differential solubility between hot ethanol (solvent) and cold diethyl ether (antisolvent).
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute Ethanol dropwise while heating gently on a steam bath or heat block (approx. 60-70°C). Add only enough solvent to dissolve the solid completely.[1]
-
Expert Tip: If the solution is colored (yellow/brown) due to iodine oxidation, add a small amount of activated charcoal, boil for 1 minute, and filter hot through Celite.
-
-
Nucleation: Remove from heat. Add Diethyl Ether dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.
-
Crystallization: Cap the flask and allow it to cool slowly to room temperature undisturbed. Once at RT, place in an ice bath (0-4°C) for 1-2 hours to maximize yield.
-
Isolation: Filter the crystals using a Büchner funnel under vacuum.
-
Washing: Wash the filter cake with cold (0°C) Diethyl Ether/Ethanol mixture (9:1 ratio) followed by pure Diethyl Ether.
-
Drying: Dry in a vacuum oven at 40°C over
or silica gel. Note: Iodides are heat-sensitive; avoid excessive temperatures (>80°C).
Protocol B: Gravimetric Solubility Determination
Objective: To quantify the exact solubility in a specific solvent for formulation.
-
Saturation: Add excess solid to 5 mL of the target solvent in a sealed vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).
-
Evaporation: Transfer a precise volume (e.g., 1.0 mL) of the filtrate to a pre-weighed weighing boat.
-
Measurement: Evaporate the solvent (vacuum or nitrogen stream) and weigh the residue.
-
Calculation: Solubility (mg/mL) = (Mass of Residue / Volume of Filtrate).
-
Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the appropriate solvent system based on the intended application.
Caption: Decision tree for selecting solvents based on experimental goals (Synthesis, Purification, or Analysis).
Diagram 2: Recrystallization Workflow
A visual representation of the purification protocol described in Section 3.1.
Caption: Step-by-step workflow for the purification of (Cyclopropylmethyl)trimethylammonium iodide via solvent/antisolvent recrystallization.
Critical Handling & Stability
Iodide Sensitivity (The "Yellowing" Effect)
Iodide salts are prone to oxidation upon exposure to light and air, forming free iodine (
-
Prevention: Store in amber vials wrapped in foil.
-
Remediation: If the solid is yellow, wash with a small amount of cold acetone or recrystallize using activated charcoal.
Hygroscopicity
Quaternary ammonium salts are notoriously hygroscopic. Absorption of atmospheric water can alter the effective molecular weight (affecting stoichiometry) and turn the solid into a deliquescent oil ("oiling out").
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) or in a desiccator with
. -
Handling: Weigh quickly; do not leave open to air for extended periods.
References
-
Sigma-Aldrich. (Cyclopropylmethyl)trimethylammonium iodide Product Information. CAS 73664-02-5.[4][5] Link
-
Cannon, J. G., et al. (1975).[6] Trans-2-Acetoxycyclobutyltrimethylammonium iodide, a cyclobutane analog of "trans-ACTM".[6] Journal of Medicinal Chemistry, 18(10), 1027-1028.[6] (Demonstrates synthesis and handling of structural analogs). Link
-
BenchChem. Tetramethylammonium iodide synthesis and purification protocol. (Proxy protocol for small quaternary ammonium iodides). Link
-
Pauling, P., & Petcher, T. J. (1971).[7] Crystal and molecular structure of 2-methyl-4-trimethylammoniummethyl-1,3-dioxolan iodide. Journal of Medicinal Chemistry, 14(1), 3-5.[7] Link
Sources
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. (Cyclopropylmethyl)trimethylammonium iodide – AVK World [avkworld.com]
- 5. (CYCLOPROPYLMETHYL)-TRIMETHYLAMMONIUM IODIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Trans-2-Acetoxycyclobutyltrimethylammonium iodide, a cyclobutane analog of "trans-ACTM" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic agonists. Crystal and molecular structure of 2-methyl-4-trimethylammoniummethyl-1,3-dioxolan iodide and similar substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Analysis of Quaternary Ammonium Iodides: Mechanisms, Methodologies, and Kinetic Profiling
Executive Summary
The thermal stability of Quaternary Ammonium Iodides (QAIs) is a critical quality attribute in the development of phase-transfer catalysts, electrolytes for dye-sensitized solar cells (DSSCs), and pharmaceutical salts. Unlike their chloride or bromide counterparts, QAIs present unique analytical challenges due to the high nucleophilicity of the iodide anion, the volatility of decomposition byproducts (alkyl iodides), and the corrosive nature of iodine toward standard thermal analysis instrumentation.
This guide provides a rigorous, self-validating methodology for the Thermogravimetric Analysis (TGA) of QAIs. It moves beyond basic "weight loss" observation to characterize the specific Reverse Menshutkin degradation pathway and offers a standardized protocol to ensure data integrity.
Part 1: The Chemistry of Thermal Degradation
To interpret TGA data correctly, one must understand the underlying chemical causality. The thermal degradation of quaternary ammonium halides in the solid state does not typically follow the Hofmann Elimination pathway (which requires a basic counterion like
The Iodide Effect
The iodide anion (
-
Mechanism: The
donates electrons to the -carbon, breaking the bond. -
Products: This yields a tertiary amine and an alkyl iodide.[1]
-
Volatility: Both products are typically volatile organic compounds that vaporize immediately at the decomposition temperature, resulting in a clean, single-step weight loss (unless the alkyl chain is very long or non-volatile).
Diagram 1: The Reverse Menshutkin Decomposition Pathway
The following diagram illustrates the specific nucleophilic attack mechanism relevant to QAIs.
Caption: Figure 1. The Reverse Menshutkin pathway where the iodide anion acts as a nucleophile, driving dealkylation and volatilization.
Part 2: Experimental Design & Methodology
Standard TGA protocols often fail for QAIs due to pan corrosion and hygroscopicity. The following protocol is designed to mitigate these risks.
Instrumentation & Consumables[2][3]
| Component | Specification | Rationale (Causality) |
| Crucible (Pan) | Alumina ( | CRITICAL: Aluminum pans react with iodine/alkyl iodides at high temps ( |
| Purge Gas | Nitrogen ( | Flow rate: 40–60 mL/min. Prevents oxidation of the resulting amine, ensuring the mass loss reflects only physical volatilization/decomposition. |
| Sample Mass | 5 – 10 mg | Large enough to minimize buoyancy noise, small enough to prevent thermal gradients and "volcano" effects during rapid gas evolution. |
The Self-Validating Protocol (Step-by-Step)
This workflow includes an in-situ drying step to separate solvent loss from degradation, a common error source in hygroscopic QAI analysis.
-
Taring: Tare the empty Alumina pan.
-
Loading: Load ~5-10 mg of QAI sample. Spread evenly to maximize surface area.
-
Step 1: Dehydration (Isothermal):
-
Ramp to
at . -
Hold for 15 minutes.
-
Validation: If weight stabilizes, the loss is solvent/moisture. If weight continues to drop linearly, the material is unstable at
(rare for QAIs, but possible for specific derivatives).
-
-
Step 2: Decomposition (Dynamic Ramp):
-
Ramp from
to at . -
Note: A slower rate (
) is preferred over to resolve closely spaced events and improve kinetic calculation accuracy.
-
-
Step 3: Residue Check:
-
If residue remains
, switch gas to Air/Oxygen at and hold for 10 mins to burn off char. (Pure QAIs should leave near 0% residue; char indicates impurities or complex polymerization).
-
Diagram 2: Experimental Workflow
Caption: Figure 2. Logic flow for QAI thermal analysis, prioritizing moisture removal to isolate degradation events.
Part 3: Data Interpretation & Kinetics
Key Metrics
When analyzing the thermogram, extract the following:
- (Temperature at 5% mass loss): Practical stability limit.
- (Extrapolated Onset): The intersection of the baseline and the tangent of the inflection point. This represents the thermodynamic threshold of the Reverse Menshutkin reaction.
-
DTG Peak (
): The temperature of maximum rate of weight loss.
Kinetic Analysis (Activation Energy)
To determine the Activation Energy (
Plot
Comparative Data: Halide Effect
The following table summarizes the thermal stability trends for Tetraethylammonium halides, highlighting the unique position of Iodide.
| Compound | Anion | Stability Mechanism | ||
| Tetraethylammonium Chloride | ~250 | 184 | High lattice energy stabilizes solid; Cl is poorer leaving group. | |
| Tetraethylammonium Bromide | ~270 | 286 | Intermediate stability. | |
| Tetraethylammonium Iodide | ~290 | 387 | Highest |
Note: While Iodide is a better nucleophile in solution (lowering stability), in the solid state, the high lattice energy of QAIs often results in higher thermal stability compared to chlorides, as seen in the Ethylammonium series [1].
References
-
TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides. Source: National Institutes of Health (PubMed) URL:[Link]
-
Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. Source: MDPI (Materials) URL:[Link]
-
Guide to TGA Pan Selection. Source: TA Instruments / Waters URL:[Link]
-
Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. Source: Eindhoven University of Technology URL:[2][Link]
Sources
Purity assessment of synthesized (Cyclopropylmethyl)trimethylammonium iodide
An In-Depth Technical Guide to the Purity Assessment of Synthesized (Cyclopropylmethyl)trimethylammonium Iodide
Foreword: The Imperative of Purity in Chemical Synthesis
In the landscape of chemical research and pharmaceutical development, the unequivocal confirmation of a synthesized compound's identity and purity is not merely a procedural formality; it is the bedrock of reliable, reproducible, and safe science. (Cyclopropylmethyl)trimethylammonium iodide, a quaternary ammonium salt, presents its own unique set of analytical challenges. Its non-volatile, charged nature and the potential for subtle but significant impurities necessitate a multi-faceted analytical approach.
This guide is designed for the discerning researcher and scientist. It eschews a simple checklist of procedures in favor of a holistic, logic-driven strategy. We will delve into not just the "how" but the "why" of each analytical choice, building a self-validating system where orthogonal techniques converge to provide a high-confidence purity profile. The integrity of your research depends on the integrity of your materials; this guide provides a robust framework for establishing that integrity.
The Analytical Gauntlet: A Multi-Pronged Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. Residual starting materials, by-products, solvents, and inorganic salts can all co-exist with the target molecule. A truly trustworthy purity assessment relies on the principle of orthogonality, wherein different methods with distinct chemical and physical principles are employed. A consensus of "pure" from these varied perspectives is the gold standard.
Our strategy integrates spectroscopic, spectrometric, chromatographic, and elemental analysis, each providing a unique piece of the puzzle.
Caption: High-level workflow for purity assessment.
Structural Confirmation and Quantification: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the initial assessment of a synthesized organic molecule. It provides detailed structural information and can be used for quantitative analysis of impurities against the main component.
Expertise & Causality: We use both ¹H and ¹³C NMR. ¹H NMR is rapid and sensitive, providing information on the proton environment and allowing for quantification via integration. ¹³C NMR, while less sensitive, confirms the carbon skeleton and is crucial for identifying structurally similar impurities that may have overlapping proton signals. The permanent positive charge on the quaternary nitrogen deshields adjacent protons and carbons, shifting their signals downfield to characteristic regions of the spectrum, aiding in identification.[1][2]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried sample. Dissolve in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. D₂O is often a good first choice for ionic salts.
-
Internal Standard (for Quantitative ¹H NMR): For a precise purity determination (qNMR), add a known amount of a stable, non-reactive internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dioxane).
-
Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) time (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is essential for accurate integration and quantification.[3]
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing & Interpretation:
-
¹H NMR:
-
Confirm the presence of all expected signals: the cyclopropyl protons, the methylene bridge protons, and the N-methyl protons. The N-methyl protons will appear as a sharp singlet, typically around 3.0-3.5 ppm, and will integrate to 9 protons.
-
Integrate all signals. Compare the relative integrations to the expected proton count for the structure.
-
Scrutinize the baseline for impurity peaks. Common impurities include residual solvents (check standard chemical shift tables) or starting materials like (cyclopropylmethyl)amine or methyl iodide.
-
If using an internal standard, calculate the purity using the standard qNMR formula.[3]
-
-
¹³C NMR:
-
Confirm the number of unique carbon signals matches the structure. Identify the quaternary carbon, the N-methyl carbons, the methylene carbon, and the cyclopropyl carbons.
-
-
Trustworthiness: The self-validating aspect here is the consistency between the ¹H and ¹³C spectra. The structure confirmed by ¹H NMR must be corroborated by the carbon signals in the ¹³C spectrum. Any discrepancy signals a potential issue.
Molecular Weight Verification: Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, offering direct confirmation of its molecular weight and elemental formula (with high-resolution instruments).
Expertise & Causality: For a pre-charged species like a quaternary ammonium salt, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.[4] The compound is already an ion in solution, so it is readily transferred to the gas phase for analysis. We expect to see a prominent signal corresponding to the cation [(C₇H₁₆N)⁺]. High-resolution mass spectrometry (HRMS), such as on a Time-of-Flight (ToF) or Orbitrap instrument, is strongly preferred as it can confirm the elemental composition to within a few parts per million (ppm), providing a very high degree of confidence in the compound's identity.[5]
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, typically a mixture of methanol or acetonitrile and water.[6]
-
Infusion/LC-MS: The sample can be directly infused into the mass spectrometer or injected via a Liquid Chromatography (LC) system. LC-MS is superior for purity analysis as it separates impurities before they enter the mass spectrometer, allowing for their individual detection and potential identification.[7][8]
-
Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected m/z of the cation (114.1283 for [C₇H₁₆N]⁺).
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion. For (Cyclopropylmethyl)trimethylammonium iodide, the cation has a monoisotopic mass of 114.1283 Da.
-
In HRMS, the measured mass should be within 5 ppm of the theoretical mass.
-
Search for other signals that could correspond to impurities or adducts (e.g., sodium adducts [M+Na]⁺ are not expected for a pre-charged cation, but their absence should be confirmed).
-
If using LC-MS, the purity can be estimated from the relative peak areas in the total ion chromatogram (TIC).
-
Trustworthiness: A key challenge with MS for unknown amines can be distinguishing a permanently charged quaternary amine (M⁺) from a protonated tertiary amine ([M+H]⁺).[9] However, since we have synthesized a specific target, this ambiguity is resolved by corroborating with NMR data, which clearly distinguishes between these two functionalities.
Elemental Composition: Combustion Analysis
Elemental Analysis (EA), or combustion analysis, is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis). This provides an orthogonal validation of the compound's bulk purity and elemental formula.
Expertise & Causality: While NMR and MS provide structural information on the primary component, EA is highly sensitive to non-carbon-containing impurities that these other methods might miss, such as inorganic salts or excess water.[10] For a new chemical entity, publication in many reputable journals requires EA data that falls within ±0.4% of the theoretical values.[11] This strict requirement underscores its importance as a benchmark for purity.
Protocol: CHN Elemental Analysis
-
Sample Preparation: The sample must be meticulously dried to remove all traces of solvent and water, as these will significantly affect the hydrogen and potentially carbon/oxygen results. Drying under high vacuum over a desiccant (e.g., P₂O₅) is standard.
-
Analysis: Submit a small, accurately weighed amount of the dried sample (typically 1-3 mg) to a dedicated CHN analyzer. The instrument combusts the sample at high temperature in an oxygen-rich atmosphere.[12][13] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity).
-
Data Interpretation:
-
Compare the experimentally determined percentages of C, H, and N to the theoretical values calculated from the molecular formula (C₇H₁₆IN).
-
Theoretical Values for C₇H₁₆IN (MW: 241.11 g/mol ):
-
%C = (7 * 12.011) / 241.11 = 34.85%
-
%H = (16 * 1.008) / 241.11 = 6.69%
-
%N = (1 * 14.007) / 241.11 = 5.81%
-
-
The experimental values should agree with the theoretical values to within ±0.4%.
-
Trustworthiness: If NMR and MS confirm the structure but EA results are off, it is a strong indicator of the presence of impurities like water or inorganic salts. For example, a low carbon percentage could suggest the presence of co-purified sodium iodide. This discrepancy prompts further investigation using techniques like Karl Fischer titration (for water) or ion chromatography.
Caption: Decision tree for investigating poor EA results.
Separation of Components: Chromatographic Methods
Chromatography is essential for separating the target compound from any impurities, allowing for their detection and quantification.
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the most common technique.[14] Due to the ionic and polar nature of the compound, Reversed-Phase (RP) chromatography can be challenging. Therefore, specialized columns or mobile phase modifiers are often required. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[4] Ion Chromatography (IC) can also be used, which is particularly effective for quantifying the iodide counter-ion and detecting other anionic or cationic impurities.[15]
Protocol: HPLC-UV/ELSD Analysis
-
System & Column: Use an HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD). Since the target molecule lacks a strong chromophore, UV detection sensitivity may be low, making ELSD a more universal and often better choice. A HILIC column is a recommended starting point.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent (like acetonitrile) with a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[4]
-
Sample Preparation: Prepare a known concentration of the sample in the mobile phase.
-
Analysis: Inject the sample and run a gradient elution (e.g., increasing the aqueous component over time) to elute compounds of varying polarity.
-
Data Interpretation:
-
The chromatogram should ideally show a single, sharp, symmetrical peak for the main compound.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
This method is excellent for detecting non-volatile organic impurities that may be difficult to resolve by NMR.
-
Data Synthesis and Final Purity Statement
The final purity value should be a consolidated statement based on the agreement between all orthogonal methods employed.
| Analytical Technique | Parameter Measured | Information Provided | Potential Impurities Detected |
| ¹H NMR | Chemical Shift, Integration | Structural confirmation, relative quantification | Residual solvents, organic starting materials/by-products |
| Mass Spectrometry | Mass-to-Charge Ratio (m/z) | Molecular weight confirmation, elemental formula (HRMS) | Impurities with different molecular weights |
| Elemental Analysis | %C, %H, %N | Elemental composition, bulk purity | Inorganic salts, water |
| HPLC | Retention Time, Peak Area | Number of components, quantification of impurities | Non-volatile organic impurities |
| Melting Point / DSC | Melting Temperature & Range | Indicator of bulk purity, thermodynamic properties | Eutectic-forming impurities[16] |
A compound can be considered of high purity (>99%) only when ¹H NMR shows no significant impurities, elemental analysis is within ±0.4% of theory, and HPLC analysis shows a single major peak accounting for >99% of the total peak area.
Safety Considerations
(Cyclopropylmethyl)trimethylammonium iodide, like many quaternary ammonium salts and iodide-containing compounds, requires careful handling.
-
Hazards: May cause skin and serious eye irritation. Prolonged exposure to iodides can lead to "iodism" in sensitive individuals.[17] In case of fire, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[17]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek medical attention.[19][20] Always consult the full Safety Data Sheet (SDS) before handling the compound.
References
-
Zhang, Y., et al. (2012). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 4(7), 1965-1970. [Link]
-
Shackman, H. M. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(1), 159-163. [Link]
-
Frank, M., et al. (2021). Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability. The Journal of Physical Chemistry B, 125(25), 6947-6958. [Link]
-
Xue, J., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. Journal of Chromatography B, 1214, 123562. [Link]
-
Kainulainen, S., et al. (2021). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Metabolites, 11(6), 350. [Link]
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Mousavi, Z. E., et al. (2012). Evaluation of Quaternary Ammonium Compounds Residues in Food Plants Surfaces: Method Validation and Residue Persistence. Journal of Food Protection, 75(8), 1462-1467. [Link]
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Cecchi, F., et al. (2022). A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey. Journal of Exposure Science & Environmental Epidemiology, 32(5), 726-734. [Link]
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LeBouf, R. F., et al. (2018). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. CDC Stacks. [Link]
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Tursunova, G. A., et al. (2023). SYNTHESIS OF QUATERNARY AMMONIUM SALTS BASED ON ETHYLENE CHLOROHYDRIN AND THEIR MODIFICATION WITH CHITOSAN. International Journal of Artificial Intelligence, 05(08). [Link]
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ELTRA GmbH. (n.d.). Elemental Analysis. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of quaternary ammonium salt (QACs). [Link]
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Molbase. Synthesis of [1-methyl-3-(2,6,6-trimethylcyclohexyl)propyl]trimethylammonium iodide. [Link]
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The Calculation of Quaternary Ammonium Salt Yield. (n.d.). Supporting Information. [Link]
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Nesmeyanov Institute of Organoelement Compounds. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]
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Martínez-Carballo, E., et al. (2007). Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria. Environmental Pollution, 146(2), 537-543. [Link]
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McQuade, D. T. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 760-766. [Link]
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Kandioller, W., & Hartinger, C. G. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 438-443. [Link]
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Nicolas, M., et al. (2000). Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere. Proceedings of the 2nd International Conference on Health Effects of Vehicle Emissions. [Link]
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Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. [Link]
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TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. [Link]
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Cheméo. (n.d.). Chemical Properties of methylammonium iodide (CAS 14965-49-2). [Link]
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Singh, S., & Kumar, V. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Journal of Pharmaceutical Analysis and Drug Research, 7(2), 60-71. [Link]
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Agilent Technologies. (2016, September 1). Chemical Purity Analysis. [Link]
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Rayavarapu, R. G., et al. (2010). Iodide Impurities in Hexadecyltrimethyl ammonium Bromide (CTAB) Products: Lot-Lot Variations and Influence on Gold Nanorod Synthesis. Langmuir, 26(8), 5918-5923. [Link]
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Chen, Y. W., & Belzile, N. (2010). Synthesis, identification and chemical features of high-purity trimethylselenonium iodide. Journal of Sulfur Chemistry, 31(5), 373-384. [Link]
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Rayavarapu, R. G., et al. (2010). Iodide impurities in hexadecyltrimethylammonium bromide (CTAB) products: lot-lot variations and influence on gold nanorod synthesis. University of Twente Research Information. [Link]
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The Cyclopropylmethyl Moiety: Stability, Reactivity, and Degradation Pathways
Executive Summary
The cyclopropylmethyl (CPM) group is a privileged motif in medicinal chemistry, widely deployed to modulate lipophilicity, metabolic stability, and receptor affinity (e.g., Naltrexone, Buprenorphine, Betaxolol). However, its incorporation introduces a unique set of liabilities driven by the release of significant ring strain (~27.5 kcal/mol).
This guide deconstructs the degradation pathways of CPM compounds, distinguishing between radical , cationic , and metabolic mechanisms. It provides researchers with the mechanistic grounding and experimental protocols necessary to predict, detect, and mitigate these instabilities during drug development.
The Physics of Strain: Why CPM Degrades
To understand how CPM degrades, one must understand why. The cyclopropane ring is not a standard aliphatic cycle; it possesses significant
-
Bisected Conformation: In the CPM group, the cyclopropane ring prefers a bisected conformation relative to the adjacent methylene p-orbital. This allows for maximum overlap between the bent C-C
bonds and the adjacent orbital. -
Dancing Resonance: When a carbocation forms at the
-position (the methylene group), the Walsh orbitals donate electron density into the empty p-orbital.[1] This phenomenon, termed "dancing resonance," makes the cyclopropylmethyl cation exceptionally stable—more stable than a benzyl cation—but also highly prone to rearrangement to relieve ring strain.
Primary Degradation Pathways
The Radical Clock (Oxidative & Photolytic)
Under oxidative stress (e.g., peroxide impurities in excipients) or photolysis, the CPM group can form a radical at the
-
Mechanism: The cyclopropylmethyl radical is kinetically unstable. It undergoes a rapid, irreversible ring opening to form the homoallyl radical (3-butenyl radical).
-
Kinetics: This reaction is so precise (
at 25°C) that it is used as a "radical clock" to calibrate the rates of other radical reactions. -
Degradant Profile: The presence of a terminal alkene (homoallyl group) in your degradation profile is the "smoking gun" for a radical-mediated pathway.
Acid-Catalyzed Rearrangement (The Cationic Triad)
In acidic media, the CPM group participates in a complex equilibrium known as the CPM-Cyclobutyl-Homoallyl triad .
-
Protonation/Ionization: An acid protonates the leaving group (e.g., an alcohol or ether oxygen), leading to the formation of the CPM cation.
-
Rearrangement: The CPM cation equilibrates rapidly with the cyclobutyl cation and the homoallyl cation.
-
Nucleophilic Trapping: Solvent (water/alcohol) attacks the triad, resulting in a mixture of three products:
-
Unrearranged CPM product (Kinetic product)
-
Cyclobutyl product (Ring expansion)
-
Homoallyl product (Ring opening)
-
Critical Insight: Unlike the radical pathway, the cationic pathway is reversible and yields a mixture of ring-expanded (4-membered) and ring-opened (linear) products.
Metabolic N-Dealkylation (Cytochrome P450)
For drugs like Naltrexone where the CPM is attached to a nitrogen (
-
Mechanism: P450 enzymes abstract a hydrogen from the
-carbon (or perform a Single Electron Transfer), forming an unstable carbinolamine intermediate. -
Collapse: The carbinolamine spontaneously collapses, cleaving the C-N bond.
-
Products: The parent nor-compound (secondary amine) and cyclopropanecarbaldehyde .
Visualizing the Pathways
The following diagram maps the divergence between Radical and Cationic degradation, a critical distinction for root-cause analysis (RCA) in stability studies.
Caption: Divergent degradation pathways of the CPM moiety. Note the reversibility of the cationic manifold versus the irreversible nature of the radical ring opening.
Experimental Protocols for Stability Assessment
To validate these pathways in your specific API, use the following stress-testing workflow.
Protocol: Acid-Catalyzed Rearrangement Screen
Objective: Determine susceptibility to the "Cationic Triad" rearrangement.
-
Preparation: Dissolve API (1 mg/mL) in 0.1 N HCl (aqueous) and, separately, in 0.1 N HCl in Methanol (to trap intermediates as methyl ethers).
-
Incubation: Heat at 60°C for 4–24 hours.
-
Analysis (LC-MS/NMR):
-
Look for M+14 peaks (methylation) if using methanol.
-
Key Marker: In
H NMR, look for the disappearance of the unique CPM multiplet (0.2–0.6 ppm) and the appearance of cyclobutyl protons (1.8–2.2 ppm) or terminal vinyl protons (5.0–6.0 ppm).
-
Protocol: Radical Susceptibility (AIBN Stress)
Objective: Assess stability against oxidative radical ring opening.
-
Preparation: Dissolve API (1 mg/mL) in Acetonitrile/Water.
-
Initiator: Add AIBN (Azobisisobutyronitrile) at 0.1 molar equivalents.
-
Incubation: Heat at 40°C (under
to control oxygen) for 12 hours. -
Analysis:
-
Key Marker: Exclusive formation of the linear homoallyl species without cyclobutyl derivatives indicates a radical mechanism.
-
Data Summary: Degradation Markers
| Pathway | Trigger | Key Intermediate | Diagnostic Product(s) |
| Radical | Peroxides, Light, Metals | CPM Radical | Homoallyl (linear alkene) only. No ring expansion. |
| Cationic | Acid ( | CPM Cation | Mixture: Cyclobutyl (4-mem ring) + Homoallyl + CPM. |
| Metabolic | P450 Enzymes (Liver) | Carbinolamine | N-Dealkylation: Loss of CPM group entirely (forms amine). |
Metabolic Pathway Visualization (N-Dealkylation)
For N-CPM drugs (e.g., Naltrexone), the metabolic fate is distinct from chemical degradation.
Caption: The oxidative N-dealkylation pathway common to N-cyclopropylmethyl drugs, mediated by Cytochrome P450 enzymes.[2]
References
-
Radical Clock Kinetics: Maillard, B., Forrest, D., & Ingold, K. U. (1976). Kinetic applications of electron paramagnetic resonance spectroscopy. 27. Isomerization of cyclopropylmethyl to allylcarbinyl. Journal of the American Chemical Society.[3][4] Link
-
Cationic Rearrangement: Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[3][4] Link
-
Metabolic N-Dealkylation: Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
-
Naltrexone Stability: Hussain, M. A., et al. (1987). Kinetics and Mechanism of Degradation of Naltrexone in Aqueous Solution. Journal of Pharmaceutical Sciences.[5] Link
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The Quaternization of Cyclopropylmethylamines: A Mechanistic and Practical Guide for Drug Development Professionals
Introduction: The Cyclopropylmethylamine Motif in Modern Drug Discovery
The cyclopropylmethylamine scaffold is a privileged structural motif in contemporary medicinal chemistry. Its incorporation into drug candidates often imparts favorable pharmacological properties, including enhanced potency, improved metabolic stability, and desirable pharmacokinetic profiles. The unique stereoelectronic properties of the cyclopropane ring—a hybrid of sp2 and sp3 character with significant ring strain—allow it to act as a bioisostere for various functional groups, influencing molecular conformation and binding affinity. Consequently, the chemical transformations of cyclopropylmethylamines are of paramount importance to researchers in drug development. Among these, quaternization, the process of alkylating the nitrogen atom to form a quaternary ammonium salt, is a fundamental reaction for modifying the polarity, solubility, and biological activity of these compounds.
This technical guide provides an in-depth exploration of the mechanism governing the quaternization of cyclopropylmethylamines. We will delve into the kinetics and stereochemistry of this transformation, address the potential for competing ring-opening reactions, and offer practical, field-proven insights for designing and executing these reactions in a laboratory setting.
Core Mechanism: A Nucleophilic Substitution with a Twist
The quaternization of a tertiary cyclopropylmethylamine with an alkyl halide is a classic example of a Menschutkin reaction , a bimolecular nucleophilic substitution (SN2) reaction. In this process, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide as the counter-ion.
The SN2 Pathway and the Role of the Transition State
The reaction proceeds through a single, concerted transition state where the C-N bond is forming concurrently with the C-X (halide) bond breaking. The geometry of this transition state is trigonal bipyramidal at the carbon atom undergoing substitution.
Figure 1: Generalized SN2 mechanism for the quaternization of a tertiary amine.
The rate of the Menschutkin reaction is highly dependent on the solvent. Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are particularly effective at accelerating the reaction.[1] This is because they can solvate the charged transition state more effectively than nonpolar solvents, thereby lowering the activation energy. Protic solvents can also be used, but their ability to hydrogen bond with the amine can decrease its nucleophilicity.
The Influence of the Cyclopropyl Group: Steric and Electronic Effects
The presence of the cyclopropylmethyl group introduces unique steric and electronic factors that can influence the rate and outcome of the quaternization reaction.
-
Steric Hindrance: The cyclopropylmethyl group is sterically more demanding than a simple methyl or ethyl group. This increased steric bulk around the nitrogen atom can hinder the approach of the alkylating agent, potentially slowing down the reaction rate compared to less hindered amines.
-
Electronic Effects: The cyclopropane ring exhibits partial double-bond character and can donate electron density to an adjacent cationic center through conjugation. While the nitrogen atom in the starting amine is not cationic, the developing positive charge on the nitrogen in the transition state can be stabilized by this electronic effect. This stabilization can, to some extent, counteract the steric hindrance.
The Specter of Ring-Opening: A Potential Side Reaction
A critical consideration when working with cyclopropylmethyl systems is the potential for ring-opening reactions. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to cleavage under certain conditions. In the context of quaternization, a competing reaction pathway could, in principle, involve the formation of a cyclopropylmethyl cation, which is known to be unstable and can rearrange to a more stable cyclobutyl or homoallylic cation.[2]
However, for the quaternization of a tertiary cyclopropylmethylamine, the direct SN2 pathway is generally favored over a pathway involving a carbocation intermediate (SN1). The formation of a primary carbocation on the methyl group of the cyclopropylmethyl moiety is highly unfavorable. Ring-opening is more likely to occur under strongly acidic conditions or with highly reactive electrophiles that can coordinate to the cyclopropane ring itself.[3]
Figure 2: Competing pathways in the reaction of cyclopropylmethylamines.
Stereochemistry at the Nitrogen Center
Tertiary amines with three different substituents on the nitrogen atom are chiral but typically undergo rapid pyramidal inversion at room temperature, leading to racemization.[4] However, upon quaternization, the nitrogen atom becomes a configurationally stable stereocenter.[5][6] If the starting amine is chiral and enantiomerically pure, and the quaternization reaction proceeds without side reactions, the resulting quaternary ammonium salt will also be chiral and enantiomerically enriched. The stereochemical outcome of the reaction is determined by the trajectory of the incoming alkylating agent.
Experimental Design and Protocol
The successful quaternization of a cyclopropylmethylamine requires careful consideration of the reaction parameters to maximize the yield of the desired product and minimize potential side reactions.
A Self-Validating Experimental Protocol
The following protocol for the quaternization of N-cyclopropylmethyl-N,N-dimethylamine with methyl iodide is a robust starting point for a wide range of cyclopropylmethylamines.
Materials:
-
N-cyclopropylmethyl-N,N-dimethylamine
-
Methyl iodide (CH3I)
-
Acetonitrile (CH3CN), anhydrous
-
Diethyl ether ((C2H5)2O), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-cyclopropylmethyl-N,N-dimethylamine (1.0 eq) in anhydrous acetonitrile (5-10 mL per mmol of amine).
-
Addition of Alkylating Agent: To the stirred solution at room temperature, add methyl iodide (1.1-1.5 eq) dropwise. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The quaternary ammonium salt may precipitate from the solution. If not, add anhydrous diethyl ether to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified N-cyclopropylmethyl-N,N,N-trimethylammonium iodide under vacuum to obtain the final product.
Data Presentation: Key Experimental Parameters
The choice of solvent, temperature, and stoichiometry of the alkylating agent can significantly impact the reaction outcome. The following table summarizes these key parameters and their expected effects.
| Parameter | Recommended Range | Rationale and Field-Proven Insights |
| Solvent | Acetonitrile, DMF, Acetone | Polar aprotic solvents stabilize the charged transition state, accelerating the reaction. Acetonitrile is often a good first choice due to its relatively low boiling point, facilitating removal.[1] |
| Temperature | Room Temperature to 60 °C | Higher temperatures increase the reaction rate but may also promote side reactions. Monitoring the reaction at room temperature initially is advisable. |
| Alkylating Agent | Methyl iodide, Ethyl bromide | The reactivity of the alkyl halide follows the order I > Br > Cl. A slight excess (1.1-1.5 eq) is often used to ensure complete conversion of the amine. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can increase the reaction rate, but may also lead to solubility issues with the product. |
Analysis and Characterization of Products
Unambiguous characterization of the quaternary ammonium salt is crucial to confirm the success of the reaction and to rule out the formation of any ring-opened byproducts. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant change in the ¹H NMR spectrum upon quaternization is the downfield shift of the protons on the carbons attached to the nitrogen atom. For N-cyclopropylmethyl-N,N,N-trimethylammonium iodide, one would expect to see a singlet for the three N-methyl groups and a doublet for the N-methylene protons, both shifted downfield compared to the starting amine. The signals for the cyclopropyl protons will also be affected, though to a lesser extent.
-
¹³C NMR: Similar to the ¹H NMR spectrum, the carbon signals of the groups attached to the nitrogen will experience a downfield shift upon quaternization. The appearance of a new signal for the introduced alkyl group and the shift of the existing N-alkyl and N-methylene carbons are key diagnostic features.
Predicted NMR Data for N-cyclopropylmethyl-N,N,N-trimethylammonium iodide:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-(CH₃)₃ | ~3.1-3.3 (singlet) | ~52-55 |
| N-CH₂- | ~3.0-3.2 (doublet) | ~70-73 |
| Cyclopropyl-CH | ~0.9-1.1 (multiplet) | ~8-11 |
| Cyclopropyl-CH₂ | ~0.4-0.6 (multiplet) | ~3-5 |
Note: These are predicted values and may vary depending on the solvent and other factors.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is an ideal technique for the analysis of quaternary ammonium salts. The spectrum will show a prominent peak for the cationic species [M]⁺, corresponding to the molecular weight of the quaternary ammonium cation. The absence of peaks corresponding to rearranged or ring-opened products is a strong indication of a clean reaction. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The quaternary ammonium cation will follow this rule.
Analytical Workflow
Figure 3: A typical analytical workflow for the quaternization of cyclopropylmethylamines.
Conclusion and Future Outlook
The quaternization of cyclopropylmethylamines is a powerful tool in the arsenal of the medicinal chemist. By understanding the underlying SN2 mechanism and the unique influence of the cyclopropyl group, researchers can confidently design and execute these reactions to generate novel molecular entities with tailored properties. While the potential for ring-opening reactions should always be considered, a well-designed experimental protocol utilizing appropriate solvents and reaction conditions will overwhelmingly favor the desired quaternization pathway. The continued development of novel cyclopropylmethylamine-containing therapeutics underscores the importance of mastering this fundamental transformation.
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]
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Acevedo, O. (n.d.). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. PMC. Retrieved from [Link]
- Zhuang, Z., & Yu, J.-Q. (2020). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Journal of the American Chemical Society, 142(28), 12015–12019.
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- (2020, May 30). 6.11: Chirality at Nitrogen, Phosphorus, and Sulfur. Chemistry LibreTexts.
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(n.d.). von Braun amide degradation. Wikipedia. Retrieved from [Link]
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Braun, M. (n.d.). The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a. Retrieved from [Link]
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(n.d.). Nitrogen stereocentres a, A comparison of the stability of carbon and... ResearchGate. Retrieved from [Link]
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(2004, July 31). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Semantic Scholar. Retrieved from [Link]
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(2020, May 5). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. Retrieved from [Link]
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(2024, December 31). Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. MDPI. Retrieved from [Link]
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(n.d.). Fragment of 1 H-NMR spectrum of the quaternary ammonium salt of compound 3b [DMSO-d6, 298 K, 400 MHz]. ResearchGate. Retrieved from [Link]
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-
(2008, February 15). Synthesis, Molecular Structure and Spectral Properties of Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine. MDPI. Retrieved from [Link]
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-
(2026, January 10). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. ResearchGate. Retrieved from [Link]
-
(2025, August 27). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. ResearchGate. Retrieved from [Link]
-
(2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. Retrieved from [Link]
- (2019, September 6). C-H Activation versus Ring Opening and Inner- versus Outer-Sphere Concerted Metalation-Deprotonation in Rh(III)-Catalyzed Oxidative Coupling of Oxime Ether and Cyclopropanol: A Density Functional Theory Study. PubMed.
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design of experiments optimization of N,N,N-trimethyl chitosan synthesis using N,N-diisopropylethylamine base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational analysis of N,N,N-Trimethyl-(3,3-dimethylbutyl)ammonium iodide by NMR spectroscopy: a sterically hindered trans-standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
Methodological & Application
Application Note: Antimicrobial Activity and Evaluation of Novel Quaternary Ammonium Salts (QAS)
Executive Summary
Quaternary ammonium compounds (QACs or QAS) have been foundational to clinical antisepsis, agricultural pathogen control, and industrial disinfection since the 1930s. However, the escalating global crisis of antimicrobial resistance (AMR) and the recalcitrance of pathogen biofilms have exposed the limitations of traditional mono-QAS (e.g., Benzalkonium Chloride, Cetylpyridinium Chloride). In response, drug development professionals are engineering novel architectures—including gemini (bis-QAS), tris-QAS, and N-alkylpyridinium salts. These next-generation molecules leverage tunable molecular geometries, varied counterions, and optimized spacer lengths to drastically enhance biocidal efficacy, disrupt biofilms, and minimize mammalian cytotoxicity.
This application note provides an in-depth technical guide on the structure-activity relationships (SAR) of novel QAS, summarizes their quantitative efficacy, and outlines self-validating experimental protocols for their microbiological evaluation.
Mechanistic Insights: Causality in Structure-Activity Relationships
The antimicrobial mechanism of QAS is a sequential process driven by both electrostatic and hydrophobic interactions. Understanding the causality behind these molecular interactions is critical for rational drug design.
-
Electrostatic Adsorption: The positively charged nitrogen headgroup of the QAS is electrostatically attracted to the negatively charged components of the bacterial cell envelope (teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria) 1[1].
-
Hydrophobic Insertion & Disruption: Following surface tethering, the hydrophobic alkyl tail inserts into the lipid bilayer. This physical penetration disrupts the membrane's structural integrity, leading to the leakage of critical intracellular components (e.g., potassium ions, DNA, RNA, and proteins), ultimately resulting in rapid cell death 2[2].
The "Cut-Off" Effect
A critical principle in QAS design is the "cut-off" effect. Antimicrobial activity does not increase indefinitely with the length of the hydrophobic tail. Instead, efficacy peaks at specific chain lengths—typically C10–C12 for Gram-negative bacteria and C12–C14 for Gram-positive bacteria and fungi 3[3]. If the alkyl chain is extended further (e.g., C16–C18), the molecules become excessively lipophilic and self-aggregate into micelles. This aggregation severely hinders their ability to diffuse through the aqueous extracellular polymeric substance (EPS) of biofilms or the peptidoglycan layer, causing a sharp drop in biological activity 4[4].
The Multi-Cationic Advantage
To overcome bacterial tolerance—often mediated by the upregulation of efflux pumps or mutations in genes like pmrB that reduce the membrane's negative charge 5[5]—researchers have developed multi-cationic QAS. Gemini (dimeric) and tris-QAS feature multiple hydrophobic chains and cationic headgroups linked by rigid or flexible spacers. This architecture multiplies the local charge density, allowing the molecule to overwhelm bacterial efflux mechanisms and displace divalent cations (Mg2+, Ca2+) that stabilize the outer membrane 6[6].
Mechanism of action of novel QAS on bacterial cell membranes.
Quantitative Efficacy Data
The structural tuning of novel QAS translates directly into superior quantitative performance. The table below summarizes the comparative efficacy of various QAS classes based on recent microbiological evaluations.
| QAS Class | Structural Feature | Target Pathogens | Key Efficacy Metrics | Ref. |
| Traditional Mono-QAS | Single head, single tail (e.g., BAC) | Broad spectrum | Baseline MIC/MBC; susceptible to efflux pump resistance. | [5] |
| Gemini (Bis-QAS) | Two heads, two tails, tunable spacer | C. albicans, Planktonic Fungi | Highest activity at C12; completely inhibits fungal filament formation. | [4] |
| Tris-QAS | Three cationic centers, ether-linked spacer | Gram-negative (K. pneumoniae, P. aeruginosa) | MBC of 16–32 mg/L (C8–C10 chains); 4- to 32-fold lower MBC than mono-QAS. | [3] |
| Pyridinium QAS | Pyridine structure with aromatic spacers | Clinical Strains, Biofilms | 16- to 32-fold reduction in MIC/MBC compared to standard antiseptics. | [6] |
| Polymeric QAS | Copolymer quaternized with DMOA (C8) | S. aureus, E. coli | MIC/MBC ≤ 10 mg/mL; non-toxic to mammalian cells at MIC. | [7] |
Experimental Protocols: Self-Validating Systems
To rigorously evaluate novel QAS candidates, researchers must employ workflows that validate causality. A single endpoint assay is insufficient. The following protocols represent a tiered, self-validating approach moving from planktonic susceptibility to biofilm eradication.
Protocol A: Determination of MIC and MBC via Broth Microdilution
Causality & Validation: Minimum Inhibitory Concentration (MIC) determines bacteriostatic activity, but QAS are intended to be bactericidal. Therefore, the assay must self-validate by subculturing clear wells to determine the Minimum Bactericidal Concentration (MBC) 3[3].
-
Preparation: Dissolve the novel QAS in an appropriate solvent (e.g., sterile water or ≤1% DMSO) to create a high-concentration stock.
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the QAS in Mueller-Hinton Broth (MHB) to achieve a concentration range (e.g., 500 mg/L down to 0.25 mg/L).
-
Controls: Include a positive control (known biocide like Benzalkonium Chloride), a growth control (broth + bacteria), and a sterility control (broth only).
-
Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard and dilute to yield a final well concentration of approximately
CFU/mL. Add to the test wells. -
Incubation & MIC: Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.
-
MBC Determination: Aliquot 10–20 µL from all wells showing no visible growth and spread onto fresh agar plates. Incubate for another 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in viable CFU compared to the initial inoculum.
Protocol B: Minimum Biofilm Eradication Concentration (MBEC) Assay
Causality & Validation: Bacteria residing in biofilms can be up to 10-fold more tolerant to QAS than their planktonic counterparts due to the protective EPS matrix 8[8]. Standard MIC assays fail to capture this resistance. The MBEC assay utilizes mechanical disruption to release surviving biofilm-embedded cells, ensuring the endpoint reflects true eradication rather than superficial suppression.
-
Biofilm Formation: Cultivate biofilms on a 96-peg lid device (e.g., Calgary Biofilm Device) immersed in inoculated broth for 24–48 hours under shear stress.
-
Washing: Carefully remove the peg lid and rinse in sterile PBS to remove loosely attached planktonic cells.
-
QAS Exposure: Transfer the peg lid to a standard 96-well plate containing the serially diluted novel QAS. Expose for a defined contact time (e.g., 2 hours for antiseptics, 24 hours for coatings).
-
Neutralization & Disruption: Transfer the pegs to a recovery plate containing a universal neutralizer (e.g., Dey-Engley neutralizing broth) to halt QAS activity. Sonicate the plate for 10–15 minutes to dislodge surviving biofilm cells into the recovery media.
-
Plating & MBEC: Plate the recovery media onto agar. The MBEC is defined as the lowest QAS concentration that completely eradicates the biofilm (zero CFU recovery) 6[6].
High-throughput screening and optimization workflow for novel QAS development.
References
- Source: d-nb.
- Source: nih.gov (PMC)
- Source: nih.gov (PMC)
- Source: mdpi.
- Source: nih.gov (PMC)
- Source: ssrn.
- Source: frontiersin.
- Source: mdpi.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiological Evaluation of Novel Bis-Quaternary Ammonium Compounds: Clinical Strains, Biofilms, and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. Frontiers | The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria [frontiersin.org]
Application Note: Dual-Utility of (Cyclopropylmethyl)trimethylammonium Iodide in Advanced Materials and Organic Synthesis
Executive Summary
(Cyclopropylmethyl)trimethylammonium iodide (CMTMA-I) is a highly versatile quaternary ammonium salt. Historically utilized as a specialized precursor for generating highly strained reactive intermediates in classic organic synthesis, recent advancements have repositioned CMTMA-I as a critical templating cation in the design of multifunctional Organic-Inorganic Hybrid Perovskites (OIHPs). This application note details the mechanistic causality behind its dual utility, providing validated protocols for synthesizing dielectric switching materials and executing classic Hofmann eliminations.
Physicochemical Profile & Mechanistic Utility
CMTMA-I (CAS: 73664-02-5, Molecular Formula: C7H16IN) features a rigid cyclopropyl ring tethered to a bulky trimethylammonium headgroup[1]. From a safety perspective, it is a known irritant (H315, H319, H335), necessitating proper respiratory and dermal protection during handling[2].
This unique steric and electronic profile serves two distinct mechanistic purposes:
-
In Hybrid Materials (Dynamic Rotor): The cyclopropylmethyl group acts as a dynamic rotor within a crystal lattice. At specific thermal thresholds, the activation of its rotational degrees of freedom triggers macroscopic structural phase transitions, enabling phenomena such as dielectric switching[3].
-
In Organic Synthesis (Strained Leaving Group): The quaternary ammonium moiety is an excellent leaving group. Under strongly basic conditions, the inherent ring strain of the cyclopropylmethyl framework facilitates the generation of highly strained alkenes (e.g., methylenecyclopropane) via E2 elimination.
Application I: Synthesis of Multifunctional OIHPs
Design Rationale & Causality
Building multifunctional OIHPs that exhibit both semiconducting properties and dielectric switching requires precise molecular engineering. By introducing the [C7H16N]+ cation into a lead halide framework, researchers have successfully synthesized two novel OIHPs: [C7H16N]PbI3 and [C7H16N]PbBr3[3].
The causality of the dielectric switching lies in the order-disorder transition of the CMTMA cation. At low temperatures, the cation is "frozen" via hydrogen bonding with the inorganic [PbX3]- framework. Upon heating, the cyclopropylmethyl group gains sufficient kinetic energy to rotate. This sudden rotational freedom alters the dipole moment of the unit cell, causing a sharp anomaly in the dielectric constant—the fundamental mechanism of dielectric switching.
Halogen Substitution Strategy
Halogen engineering allows for the precise tuning of these optoelectronic properties. Substituting iodide with bromide increases the electronegativity of the inorganic framework, which strengthens the N-H···X and C-H···X hydrogen bonds. Consequently, more thermal energy is required to overcome these interactions and trigger the cation's rotation. This causality is evidenced by a 26 K increase in the phase transition temperature (
Application II: Generation of Strained Alkenes via Hofmann Elimination
Mechanistic Insights
In classic organic synthesis, CMTMA-I is converted to its corresponding hydroxide via ion exchange with silver(I) oxide. Thermal pyrolysis of the hydroxide induces a Hofmann E2 elimination. The hydroxide base abstracts a proton from the cyclopropyl ring. Due to the high s-character of the cyclopropyl C-H bonds, these protons are unusually acidic.
The departure of the neutral trimethylamine leaving group yields methylenecyclopropane (the kinetic product). However, because of the extreme ring strain (~42 kcal/mol), elevated pyrolysis temperatures can provide the activation energy necessary for a thermodynamic ring expansion, yielding cyclobutene . Controlling the pyrolysis temperature is therefore the critical parameter for product selectivity.
Quantitative Data Summary
The following table summarizes the tunable properties of CMTMA-based OIHPs, demonstrating the impact of the halogen substitution strategy[3].
| Compound | Chemical Formula | Band Gap (eV) | Phase Transition Temp ( | Dielectric Switching Behavior |
| Compound 1 | [C7H16N]PbI3 | 2.67 eV | ~253 K | Highly reversible, sharp anomaly |
| Compound 2 | [C7H16N]PbBr3 | 3.22 eV | ~279 K | Highly reversible, sharp anomaly |
| Delta ( | Halogen Exchange | +0.55 eV | +26 K | Maintained functionality |
Validated Experimental Protocols
Protocol A: Synthesis of[C7H16N]PbX3 Single Crystals
This protocol utilizes a controlled evaporation method to ensure the high-fidelity templating of the organic cation within the inorganic lattice.
-
Precursor Preparation : In a fume hood, weigh equimolar amounts (1.0 mmol) of CMTMA-I (241.11 g/mol ) and Lead(II) iodide (PbI2) or Lead(II) bromide (PbBr2).
-
Solvent Dissolution : Transfer the precursors to a 20 mL glass vial. Add 5.0 mL of concentrated hydroiodic acid (HI, 57 wt% in water) for the PbI3 synthesis, or hydrobromic acid (HBr, 48 wt%) for the PbBr2 synthesis. Add 2.0 mL of methanol to enhance organic solubility.
-
Thermal Activation : Heat the mixture to 80°C under continuous magnetic stirring (400 rpm) until a completely clear, homogenous solution is achieved. Causality: This ensures the complete dissociation of the organic and inorganic networks, preventing premature kinetic precipitation.
-
Controlled Crystallization : Reduce the temperature to 25°C at a controlled cooling rate of 1°C/hour. Allow the solvent to slowly evaporate undisturbed for 5-7 days.
-
Harvesting : Isolate the resulting single crystals via vacuum filtration. Wash with cold diethyl ether (3 x 5 mL) to remove unreacted precursors and residual acid. Dry under vacuum at 40°C for 12 hours.
Validation Checkpoint: The complete dissolution of the opaque PbI2 powder into a clear yellow solution in Step 3 confirms the successful formation of the solvated[PbX3]- complex. The appearance of geometric, macroscopic crystals after 5 days validates the order-disorder templating effect.
Protocol B: Hofmann Elimination for Methylenecyclopropane Synthesis
This protocol leverages thermal pyrolysis to drive a kinetic E2 elimination.
-
Ion Exchange : Dissolve 10.0 mmol of CMTMA-I in 20 mL of deionized water. Add an excess of freshly prepared Silver(I) oxide (Ag2O, 6.0 mmol, 12.0 mmol Ag+ equivalents). Stir vigorously in the dark at room temperature for 4 hours.
-
Filtration : Filter the suspension through a Celite pad to remove the precipitated Silver(I) iodide (AgI) and unreacted Ag2O. The filtrate now contains the active (Cyclopropylmethyl)trimethylammonium hydroxide.
-
Concentration : Concentrate the aqueous filtrate under reduced pressure (rotary evaporation) at 40°C until a viscous syrup is obtained. Causality: Excessive heating at this stage will cause premature elimination and loss of the volatile product.
-
Thermal Pyrolysis : Transfer the syrup to a micro-distillation apparatus equipped with a receiving flask submerged in a dry ice/acetone bath (-78°C). Heat the reaction flask to 150–200°C under a gentle stream of nitrogen.
-
Collection : The Hofmann elimination occurs, releasing gaseous trimethylamine, water vapor, and methylenecyclopropane. The highly volatile methylenecyclopropane (bp ~11°C) condenses in the cold trap.
Validation Checkpoint: The formation of a dense, yellow precipitate (AgI) during Step 1 visually validates the successful ion exchange. The collection of a highly volatile liquid in the -78°C cold trap confirms the successful kinetic E2 elimination.
Mechanistic & Workflow Visualizations
Workflow for synthesizing Organic-Inorganic Hybrid Perovskites using CMTMA-I.
Mechanistic pathway of Hofmann elimination for strained alkene generation.
References
- Halogen engineering of organic-inorganic hybrid perovskites with nonlinear optical, fluorescence properties and phase transition Source: ResearchGate URL
- Source: uni.
- Chemical label: (cyclopropylmethyl)
Sources
Advanced Application Note: Quaternary Ammonium Iodides in Medicinal Chemistry
Topic: Application of quaternary ammonium iodides in medicinal chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary
Quaternary Ammonium Iodides (QAIs) occupy a unique dual niche in medicinal chemistry. They serve both as high-reactivity intermediates in the synthesis of complex pharmaceutical salts and as Active Pharmaceutical Ingredients (APIs) in their own right, particularly in cholinergic modulation and antimicrobial applications.
While the chloride and bromide salts are more ubiquitous in final formulations due to cost and biocompatibility, the iodide counterion offers distinct physicochemical advantages:
-
Synthetic Efficiency: Alkyl iodides are superior alkylating agents in the Menshutkin reaction, often serving as the primary gateway to generating the quaternary ammonium core.[1][2]
-
Pharmacological Potency: In specific contexts, such as with Echothiophate Iodide or Gallamine Triethiodide , the iodide salt is the approved therapeutic form, often selected for specific solubility profiles or historical efficacy data.
-
Radical Scavenging: Recent data suggests certain QAI derivatives exhibit superior antioxidant properties compared to their chloride counterparts due to the electron-donating capability of the iodide ion.
This guide provides a comprehensive technical workflow for synthesizing, purifying, converting, and testing QAIs.
Synthetic Utility: The Menshutkin Gateway
The most reliable method for generating quaternary ammonium cores is the Menshutkin Reaction (
Mechanism of Action
The tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl iodide. The transition state involves the formation of a charge-separated species from neutral reactants, meaning the reaction is highly sensitive to solvent polarity.
Figure 1: The Menshutkin reaction pathway highlighting the critical role of solvent stabilization on the transition state.
Protocol: Optimized Synthesis of QAIs
Objective: Synthesize a high-purity Quaternary Ammonium Iodide (QAI) from a tertiary amine and methyl iodide.
Reagents:
-
Tertiary Amine substrate (1.0 equiv)
-
Methyl Iodide (MeI) or Alkyl Iodide (1.1 - 1.5 equiv) [Caution: Carcinogen/Neurotoxin]
-
Solvent: Acetonitrile (MeCN) or Acetone (anhydrous).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Tertiary Amine (10 mmol) in anhydrous Acetonitrile (20 mL).
-
Why MeCN? It is polar enough to stabilize the transition state (accelerating the rate) but often allows the final QAI product to crystallize out upon cooling (facilitating purification).
-
-
Addition: Add Alkyl Iodide (12 mmol) dropwise at
(ice bath) to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature. Stir for 6–24 hours.
-
Monitoring: Use TLC (Thin Layer Chromatography). Note that QAIs are highly polar and will stay at the baseline in standard organic eluents. Use a specialized mobile phase (e.g., MeOH:DCM 1:9 with 1%
).
-
-
Isolation:
-
Scenario A (Precipitate forms): Filter the solid under vacuum. Wash with cold diethyl ether to remove unreacted amine/iodide.
-
Scenario B (No precipitate): Concentrate the solvent to ~5 mL under reduced pressure. Add cold diethyl ether (50 mL) to induce precipitation (trituration).
-
-
Drying: Dry the solid in a vacuum desiccator over
. Protect from light (iodides oxidize to turning yellow/brown).
Direct Medicinal Applications
Certain QAIs are used directly as therapeutic agents. The high polarizability of the iodide ion can influence the binding affinity at cationic receptors.
Case Study: Echothiophate Iodide
Therapeutic Class: Acetylcholinesterase (AChE) Inhibitor. Indication: Glaucoma (miotic agent). Mechanism: The quaternary ammonium group binds to the anionic site of AChE, while the phosphate group phosphorylates the esteratic site, irreversibly inhibiting the enzyme. Why Iodide? In the synthesis of Echothiophate, the final alkylation is performed with methyl iodide. The resulting iodide salt is stable enough for lyophilized formulation (though moisture sensitive).
Protocol: Antimicrobial Susceptibility Testing (MIC)
QAIs are potent membrane disruptors. This protocol determines the Minimum Inhibitory Concentration (MIC) against pathogens like S. aureus.
Materials:
-
Muller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Bacterial inoculum (
CFU/mL). -
Resazurin dye (viability indicator).
Procedure:
-
Stock Preparation: Dissolve QAI in sterile water or DMSO. Note: If the QAI is light-sensitive (yellowing), prepare fresh.
-
Dilution: Perform serial 2-fold dilutions of the QAI in MHB across the 96-well plate (Range: 0.5
g/mL to 512 g/mL). -
Inoculation: Add 10
L of bacterial suspension to each well. Include Growth Control (bacteria + no drug) and Sterility Control (media only). -
Incubation: Incubate at
for 18–24 hours. -
Readout: Add 10
L Resazurin (0.01%). Incubate for 2 hours.-
Pink: Viable bacteria (Reduction of dye).
-
Blue: No growth (Inhibition).
-
MIC: The lowest concentration that remains blue.
-
Ion Exchange: Converting Iodide to Chloride
While iodides are excellent for synthesis, they may be undesirable in final drugs due to "iodism" (chronic iodine toxicity) or potential oxidation. Converting the QAI to a Quaternary Ammonium Chloride (QAC) is a critical skill.
Workflow: Anion Exchange Resin (AER)
The most robust method uses a strong base anion exchange resin (e.g., Amberlite IRA-400 or Dowex 1x8) in the Chloride form.
Figure 2: Workflow for converting Quaternary Ammonium Iodide to Chloride using Anion Exchange Resin.
Detailed Protocol
-
Resin Activation: Pack a glass column with ~20g of Dowex 1x8 (Cl- form). Wash with 100 mL of 1M HCl to ensure complete chloride saturation, followed by Deionized Water until pH is neutral, then Methanol (to switch to organic phase).
-
Loading: Dissolve 1.0 g of QAI in a minimum volume of Methanol (or MeOH:Water 9:1 if solubility is poor).
-
Elution: Load the sample onto the column. Elute with Methanol at a slow flow rate (1 drop/second). The resin retains the
and releases . -
Collection: Collect fractions.
-
Validation (Silver Nitrate Test):
-
Take a small aliquot of the eluate.
-
Add a drop of
. A white precipitate ( ) indicates the product is a chloride. -
Control: The starting material (Iodide) would give a yellow precipitate (
). -
Purity Check: To ensure no Iodide remains, you can use an Iodide-selective electrode or HPLC, but for synthetic purposes, the disappearance of the yellow AgI precipitate is a strong indicator.
-
Stability & Handling Data
QAIs present specific stability challenges compared to chlorides.
| Parameter | Quaternary Ammonium Iodide | Quaternary Ammonium Chloride | Handling Implication |
| Hygroscopicity | Generally Lower | Generally Higher | Iodides are often easier to weigh/handle in air. |
| Photostability | Poor | Excellent | MUST store Iodides in amber vials. Light causes oxidation to |
| Solubility (Water) | Moderate | High | Iodides may precipitate from cold water; useful for purification. |
| Thermal Stability | Moderate | High | Iodides can undergo Hofmann elimination at lower temps than chlorides. |
References
-
Menshutkin Reaction Kinetics: Abboud, J. L. M., et al. "Critical compilation of scales of solvent parameters. Part I. Pure, non-hydrogen bond donor solvents." Pure and Applied Chemistry 71.4 (1999): 645-718. Link
-
Antimicrobial Mechanisms: Jennings, M. C., et al. "Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance and Persistence." ACS Infectious Diseases 1.7 (2015): 288-303. Link
-
Echothiophate Iodide Clinical Data: Ellis, P. P. "Echothiophate iodide: A review." Survey of Ophthalmology 13.6 (1969): 389. Link
-
Ion Exchange Protocols: Sussman, S. "Ion Exchange Aspects of Quaternary Ammonium Salts." Industrial & Engineering Chemistry 38.12 (1946): 1228-1230. Link
-
Radical Scavenging of Iodides: Al-Mogib, M. "Synthesis, Characterization and Disinfection Efficiency Evaluation of Quaternary Ammonium Iodide Derivatives of Gum Arabic." ResearchGate (2023). Link
Sources
Application Note: High-Fidelity N-Methylation Using (Cyclopropylmethyl)trimethylammonium Iodide
[1]
Part 1: Strategic Rationale & Executive Summary
The "Green Methylation" Imperative
Methylation is a cornerstone transformation in medicinal chemistry, particularly for modulating the solubility and metabolic stability of drug candidates (the "Magic Methyl" effect). However, traditional reagents like Methyl Iodide (MeI) and Dimethyl Sulfate (DMS) are highly volatile, acutely toxic, and carcinogenic, posing severe safety risks in scale-up environments.
This protocol details the application of (Cyclopropylmethyl)trimethylammonium iodide (CPTMAI) as a superior, solid-state methylating agent. Unlike MeI, CPTMAI is a non-volatile crystalline solid that offers precise stoichiometry control and enhanced safety profiles.
Mechanism of Action: The Selectivity Hierarchy
The utility of CPTMAI rests on the chemoselective preference of nucleophilic attack in quaternary ammonium salts. In an SN2 regime, the nucleophile attacks the least sterically hindered carbon.
-
Methyl Group: Sterically unhindered; fast kinetics.
-
Cyclopropylmethyl Group: Sterically hindered (neopentyl-like position) and electronically complex; slow kinetics for direct SN2.[1]
Therefore, CPTMAI acts as a methyl donor , releasing N-(cyclopropylmethyl)-N,N-dimethylamine as the benign leaving group.[1]
Part 2: Scientific Foundation & Mechanistic Logic[1]
Reaction Thermodynamics & Kinetics
The reaction operates via a thermally induced SN2 mechanism. Unlike Hofmann eliminations which require strong bases and yield alkenes, this protocol uses mild bases (carbonates) and elevated temperatures (80–130°C) to drive nucleophilic substitution.
Key Mechanistic Insight: The cyclopropylmethyl moiety serves as a "dummy" ligand. While benzyl groups in ammonium salts are often transferred preferentially due to resonance stabilization of the transition state, the cyclopropylmethyl group—despite its ability to stabilize cations—is sufficiently sterically bulky to direct the nucleophile toward the methyl groups.
Visualization of Reaction Pathway
Caption: Mechanistic pathway showing the selective transfer of the methyl group over the bulky cyclopropylmethyl group via SN2 attack.
Part 3: Detailed Experimental Protocol
Materials & Equipment
-
Reagent: (Cyclopropylmethyl)trimethylammonium iodide (CAS: 73664-02-5).[1][2]
-
Solvent: Anisole (Green solvent, high BP) or DMF (traditional).
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Vessel: Pressure-rated glass vial (e.g., microwave vial) or round-bottom flask with reflux condenser.[1]
Standard Operating Procedure (SOP)
Step 1: Charge Preparation
-
In a reaction vial, dissolve the substrate (1.0 equiv) in Anisole (0.2 M concentration).
-
Add CPTMAI (1.5 – 2.0 equiv). Note: Excess is used to account for the solid-liquid phase transfer kinetics.[1]
-
Add K₂CO₃ (2.0 equiv).[1] For sterically hindered substrates, switch to Cs₂CO₃.
Step 2: Reaction Phase
-
Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Heat the reaction mixture to 110–130°C .
-
Why this temp? Quaternary ammonium salts typically require temperatures >100°C to overcome the activation energy for methyl transfer in the absence of transition metal catalysts.
-
-
Stir vigorously (1000 rpm) for 12–24 hours. Monitor via TLC/LC-MS.[1]
Step 3: Work-up & Purification [1]
-
Cool to room temperature.
-
Quench: Add 1M HCl (aq).
-
Critical Check: The byproduct, (Cyclopropylmethyl)dimethylamine, is basic. Acidic wash converts it to the water-soluble hydrochloride salt, effectively removing it from the organic layer.
-
-
Extract with Ethyl Acetate (3x).[3]
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography.
Data Summary: Comparison of Methylating Agents
| Feature | Methyl Iodide (MeI) | CPTMAI (This Protocol) | Phenyltrimethylammonium Iodide |
| Physical State | Volatile Liquid (BP 42°C) | Crystalline Solid | Crystalline Solid |
| Toxicity | High (Inhalation hazard) | Low (Non-volatile) | Low (Non-volatile) |
| Atom Economy | High | Moderate (Larger leaving group) | Moderate |
| Selectivity | Low (Over-methylation common) | High (Controlled release) | High |
| Work-up | Requires removal of toxic excess | Acid wash removes byproduct | Acid wash removes byproduct |
Part 4: Troubleshooting & Optimization Logic
Decision Logic for Solvent/Base Selection[1]
Caption: Decision tree for optimizing reaction conditions based on substrate acidity and observed conversion.
Handling Side Reactions
Risk: Ring Opening. Although rare under basic conditions, the cyclopropylmethyl cation (if formed via SN1) can rearrange to cyclobutyl or homoallyl systems.
-
Prevention: Ensure the reaction remains strictly in the SN2 regime by maintaining high concentrations of nucleophile and using a polar aprotic solvent (DMF) if the substrate is poorly soluble, to favor bimolecular kinetics over unimolecular dissociation.
Part 5: References
-
Templ, J., & Schnürch, M. (2022).[3] Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(6), 4305–4315. [Link][1]
-
Grounding: Establishes the foundational protocol for using quaternary ammonium iodides (specifically PhMe3NI) as green, solid methylating agents.
-
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022).[3] Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link][1][4]
-
Grounding: Validates the "Anisole/Carbonate" method for N-methylation and discusses the selectivity of methyl transfer over other alkyl groups.
-
-
Senaweera, S. M., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. Journal of the American Chemical Society, 138(8), 2520–2523.
-
Grounding: Discusses the behavior of alkylated ammonium salts and the stability of the C-N bond in various oxidative/reductive contexts.
-
-
-
Grounding: Verification of commercial availability and physical properties (CAS 73664-02-5).[1]
-
Sources
- 1. 73664-02-5|1-Cyclopropyl-N,N,N-trimethylmethanaminium iodide|BLD Pharm [bldpharm.com]
- 2. (Cyclopropylmethyl)trimethylammonium iodide – AVK World [avkworld.com]
- 3. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Leveraging Cyclopropene Tags for High-Fidelity Bioorthogonal Chemistry
Executive Summary
The rapid evolution of bioorthogonal chemistry has revolutionized our ability to interrogate complex biological systems without perturbing native cellular functions. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) laid the foundation for this field, the requirement for toxic copper catalysts limits its in vivo utility. Consequently, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained alkenes has emerged as the premier bioorthogonal methodology[1].
Within the toolkit of strained alkenes, cyclopropenes (highly strained cyclopropyl derivatives containing a double bond) occupy a unique and highly advantageous niche. As a Senior Application Scientist, I have developed this guide to elucidate the mechanistic causality, kinetic profiling, and validated experimental workflows for utilizing cyclopropene compounds in advanced bioconjugation, live-cell imaging, and targeted drug delivery.
Mechanistic Rationale: The Cyclopropene Advantage
The IEDDA reaction is characterized by an electron-deficient diene (tetrazine) reacting with an electron-rich or strained dienophile (cyclopropene). The reaction proceeds through a [4+2] cycloaddition intermediate, followed by a rapid, irreversible retro-Diels-Alder step that expels nitrogen gas (
Mechanistic pathway of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.
Why Choose Cyclopropenes?
-
Minimal Steric Perturbation : Trans-cyclooctene (TCO) exhibits the fastest IEDDA kinetics but is highly bulky and highly hydrophobic, which can destabilize target proteins or alter the trafficking of small-molecule drugs. Cyclopropenes are significantly smaller, making them ideal metabolic reporters for lipids, glycans, and proteins[3].
-
Tunable Stability : Unsubstituted cyclopropenes are prone to polymerization. However, the addition of a methyl group (e.g., 1-methylcyclopropene or 3-methylcyclopropene) provides critical steric shielding. This functionalization stabilizes the cyclopropyl ring in biological media while maintaining high reactivity[4].
-
Spatiotemporal Control : The 3-N position of spirocyclopropenes can be modified with bulky, light-cleavable or enzyme-cleavable caging groups. This sterically blocks the tetrazine's approach, enabling precise spatiotemporal control over the bioorthogonal reaction[5].
Kinetic and Thermodynamic Profiling
The reaction rate of an IEDDA ligation is reciprocally proportional to the ring size of the dienophile, heavily influenced by ring strain[2]. The table below summarizes the kinetic landscape, demonstrating why cyclopropenes offer the optimal balance between reaction speed and steric footprint.
| Dienophile | Tetrazine Partner | Steric Footprint | In Vivo Stability | |
| Trans-cyclooctene (TCO) | Diphenyl-s-tetrazine | ~10,000 - 100,000 | Large | Moderate (prone to isomerization) |
| 1-Methylcyclopropene | Dipyridyl-s-tetrazine | ~10 - 50 | Very Small | High |
| Norbornene | Dipyridyl-s-tetrazine | ~1 - 2 | Medium | High |
| Terminal Alkyne | Azide (CuAAC) | ~10 - 100 | Very Small | High (Requires toxic Cu catalyst) |
Data synthesized from established bioorthogonal kinetic assays[1][3].
Key Applications in Drug Development and Cell Biology
A. Site-Specific Protein Labeling via Genetic Code Expansion
By utilizing an engineered orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair, cyclopropene-containing unnatural amino acids (such as CpK) can be incorporated into target proteins at specific AMBER nonsense codons[6]. Because the cyclopropene tag is smaller than most bioorthogonal dienophiles, it minimizes structural disruption of the protein, allowing for high-fidelity live-cell imaging and FRET studies[6].
B. "Click-to-Release" Targeted Drug Delivery
Cyclopropene-tetrazine ligations are increasingly utilized in "click-to-release" prodrug strategies. In this paradigm, a cytotoxic payload (e.g., doxorubicin) is conjugated to a targeting moiety via a bioorthogonally cleavable linker. Upon administration of the tetrazine trigger, the IEDDA reaction induces a rapid electronic cascade (often a 1,6-elimination) that liberates the active drug precisely at the tumor site, drastically reducing off-target toxicity[7].
Validated Experimental Protocols
To ensure rigorous scientific integrity, every bioorthogonal workflow must be treated as a self-validating system. Below are two detailed protocols: an in vitro kinetic validation assay and an in vivo live-cell labeling workflow.
Protocol A: In Vitro Kinetic Validation of Cyclopropene Reactivity
Causality Note: Before applying a newly synthesized cyclopropene tag to a complex biological system, its reactivity must be validated. Tetrazines possess a characteristic
-
Preparation of Reactants : Prepare a 100 µM solution of the selected tetrazine (e.g., dipyridyl-tetrazine) in PBS (pH 7.4). Prepare a 10 mM stock of the cyclopropene derivative in DMSO.
-
Pseudo-First-Order Setup : To simplify the extraction of the second-order rate constant (
), use a large excess of the cyclopropene (e.g., 1 mM final concentration). This ensures the reaction rate depends solely on the tetrazine concentration. -
Spectrophotometric Monitoring :
-
Blank the UV-Vis spectrophotometer with PBS/DMSO.
-
Add 900 µL of the tetrazine solution to a quartz cuvette.
-
Rapidly inject 100 µL of the cyclopropene stock (Initiation).
-
-
Data Acquisition : Monitor the decay of absorbance at 520 nm over time. Fit the exponential decay curve to determine the observed rate constant (
), and divide by the cyclopropene concentration to calculate .
Protocol B: Live-Cell Protein Labeling with Cyclopropene-Lysine (CpK)
Self-validating workflow for site-specific protein labeling using cyclopropene amino acids.
-
Plasmid Transfection : Co-transfect mammalian cells (e.g., HEK293T) with a plasmid encoding the orthogonal PylRS/tRNA pair and a plasmid encoding your target protein with an engineered AMBER (TAG) stop codon at the desired labeling site.
-
UAA Feeding : Supplement the cell culture media with 1 mM of the cyclopropene-lysine (CpK) derivative. Incubate for 24-48 hours to allow for protein expression and incorporation.
-
Stringent Washing (Critical Step) : Wash the cells 3 times with warm PBS and incubate in fresh, CpK-free media for 1 hour. Causality Note: Unincorporated CpK in the intracellular or extracellular space will act as a competitive sink for the tetrazine probe, drastically reducing the signal-to-noise ratio.
-
Tetrazine Labeling : Add 1-5 µM of a cell-permeable Tetrazine-Fluorophore conjugate (e.g., Tz-TAMRA) directly to the media. Incubate at 37°C for 30 minutes. The rapid kinetics of the cyclopropene tag ensures quantitative labeling within this short timeframe[6].
-
Validation & Imaging :
-
Imaging: Wash cells 3x with PBS to remove unreacted dye, fix with 4% paraformaldehyde, and image via confocal microscopy.
-
System Validation: Lyse a parallel batch of cells, run the lysates on an SDS-PAGE gel, and perform in-gel fluorescence scanning to confirm that the fluorescent signal is covalently localized exclusively to the molecular weight of your target protein.
-
References
- Metabolic Labeling and Imaging of Cellular RNA via Bioorthogonal Cyclopropene−Tetrazine Ligation Chinese Chemical Society URL
- National Institutes of Health (PMC)
- Caged cyclopropenes for controlling bioorthogonal reactivity RSC Publishing URL
- American Chemical Society (ACS)
- The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept International Journal of Medical Sciences URL
- Inverse electron demand Diels–Alder reactions in chemical biology RSC Publishing URL
- Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs MDPI URL
- Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA)
Sources
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 5. Caged cyclopropenes for controlling bioorthogonal reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs [mdpi.com]
Application Note: Development of Ionic Liquids Based on Cyclopropylammonium Cations
Abstract & Strategic Overview
Ionic liquids (ILs) based on the cyclopropylammonium cation represent a specialized class of soft materials that merge the unique steric and electronic properties of the strained cyclopropane ring with the tunability of ionic media. Unlike ubiquitous imidazolium or acyclic ammonium ILs, cyclopropyl-functionalized cations introduce significant ring strain (~27.5 kcal/mol) and a unique rigid geometry that influences viscosity, transport properties, and biological activity.
This guide details the end-to-end development of these materials, distinguishing between two critical subclasses:
-
Protic Ionic Liquids (PILs): Simple salts (e.g., cyclopropylammonium nitrate) often used as energetic materials or reactive intermediates.
-
Aprotic/Quaternary Ionic Liquids (AILs): Fully substituted cations (e.g., N-cyclopropyl-N,N,N-trimethylammonium bis(trifluoromethanesulfonyl)imide) designed for electrochemical stability and pharmaceutical solvation.
Key Application Areas:
-
Pharmaceuticals: The cyclopropyl motif is a "privileged structure" in medicinal chemistry (e.g., Ciprofloxacin), making these ILs ideal for solubilizing or delivering cyclopropyl-bearing APIs.
-
Energy Storage: High-voltage electrolytes for supercapacitors due to the cathodic stability of the ammonium core.
-
Energetic Materials: Utilizing ring strain for high-energy-density monopropellants.
Chemical Design & Stability Considerations
The Cyclopropyl Moiety
The cyclopropane ring is acid-sensitive. Unlike standard alkyl chains, the "banana bonds" (bent bonds) of the cyclopropyl group possess significant
-
Design Rule 1: Avoid strong Lewis acids during synthesis to prevent ring opening.
-
Design Rule 2: For electrochemical applications, quaternary cations are preferred over protic ones to eliminate labile protons that narrow the electrochemical window.
Cation Engineering
To lower the melting point (
-
Symmetric: N,N,N-tricyclopropyl-N-methylammonium (High
, likely solid). -
Asymmetric (Recommended): N-cyclopropyl-N-butyl-N,N-dimethylammonium (Low
, likely liquid).
Experimental Protocols
Protocol A: Synthesis of the Tertiary Amine Precursor
Target:N-Cyclopropyl-N,N-dimethylamine (or similar variants).
Rationale: Direct alkylation of cyclopropylamine with methyl iodide is difficult to control (leads to mixtures of secondary, tertiary, and quaternary salts). Reductive amination is the superior, self-validating route.
Materials:
-
Cyclopropylamine (CAS: 765-30-0)
-
Formaldehyde (37% aq. solution)
-
Formic acid (98%)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Eschweiler-Clarke Methylation:
-
Cool Formic acid (5 eq) to 0°C in a round-bottom flask.
-
Add Cyclopropylamine (1 eq) dropwise. Caution: Exothermic.
-
Add Formaldehyde (2.2 eq) slowly.
-
Reflux the mixture at 100°C for 12–16 hours. The
evolution indicates reaction progress.
-
-
Workup:
-
Purification:
-
Dry over
, filter, and remove solvent via rotary evaporation. -
Validation: Distill the crude oil. (Boiling point of N,N-dimethylcyclopropylamine is approx. 78°C).
-
Protocol B: Quaternization (The Menschutkin Reaction)
Target:N-Cyclopropyl-N,N,N-trimethylammonium Iodide (Intermediate Salt).
Step-by-Step Workflow:
-
Dissolve the tertiary amine (from Protocol A) in Acetonitrile (0.5 M concentration).
-
Note: Acetonitrile is polar aprotic, stabilizing the transition state and precipitating the product.
-
-
Cool to 0°C under
atmosphere. -
Add Methyl Iodide (1.1 eq) dropwise.
-
Warning: MeI is a potent alkylating agent/carcinogen. Use a glovebox or fume hood.
-
-
Stir at Room Temperature for 24 hours.
-
Observation: A white precipitate (the iodide salt) should form.
-
-
Isolation:
-
Filter the solid.
-
Wash with cold Ethyl Acetate (removes unreacted amine).
-
Dry under high vacuum at 40°C.
-
Protocol C: Anion Exchange (Metathesis to Ionic Liquid)
Target:N-Cyclopropyl-N,N,N-trimethylammonium Bis(trifluoromethanesulfonyl)imide ([cPr-N111][NTf2]).
Rationale: The iodide salt is likely a solid. Exchanging
Step-by-Step Workflow:
-
Dissolve [cPr-N111][I] in deionized water.
-
Add Lithium Bis(trifluoromethanesulfonyl)imide (Li[NTf2]) (1.05 eq) dissolved in water.
-
Phase Separation:
-
The hydrophobic IL will separate as a dense oil at the bottom.
-
-
Purification (Critical for Electrochemical Grade):
-
Extract the IL layer into DCM.
-
Wash the DCM layer with water 5x to remove LiI and excess Li[NTf2].
-
Silver Nitrate Test: Test the wash water with
.[2] If precipitate forms, halide is still present. Continue washing.
-
-
Drying:
-
Remove DCM via rotary evaporation.
-
Dry the IL at 60°C under high vacuum (
mbar) for 48 hours to remove trace water.
-
Visualization of Logic Flow
The following diagram illustrates the decision matrix for synthesizing these ILs, highlighting the divergence between energetic protic salts and stable aprotic electrolytes.
Caption: Synthesis decision tree distinguishing between energetic protic salts and stable quaternary electrolytes.
Characterization & Data Analysis
NMR Validation
The cyclopropyl ring provides a distinct diagnostic signature.
-
NMR: Look for the high-field multiplets of the cyclopropyl methylene protons (
) typically between 0.5 – 1.2 ppm . The methine proton ( ) attached to nitrogen will shift downfield (~2.5–3.0 ppm) upon quaternization. - NMR: Cyclopropyl carbons are highly shielded, appearing around 3–5 ppm .
Thermal Properties (DSC/TGA)
-
Glass Transition (
): Asymmetric cations with anions typically show between -80°C and -60°C. -
Thermal Stability (
):-
Cyclopropylammonium: Lower stability than acyclic analogs due to ring strain. Expect onset of decomposition ~
. -
Warning: Protic salts (e.g., nitrates) may decompose explosively; TGA is not recommended for these without DSC screening first.
-
Data Summary Table: Expected Properties
| Property | [cPr-N111][I] (Intermediate) | [cPr-N111][NTf2] (Final IL) | Cyclopropylammonium Nitrate |
| State @ 25°C | White Solid | Colorless Liquid | Crystalline Solid |
| Water Solubility | Soluble | Hydrophobic (Immiscible) | Soluble |
| Viscosity | N/A | Low (< 50 cP) | N/A |
| Electrochemical Window | Narrow (Iodide oxidation) | Wide (~4.5 - 5.0 V) | Narrow (Proton reduction) |
| Primary Hazard | Irritant | Low Toxicity | Explosion Hazard |
References
-
Cyclopropenium vs.
-
General Quaternization Protocols
-
Electrochemical Stability
-
Pharmaceutical Relevance
-
Energetic Salts
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and physical properties of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insights.sent2promo.com [insights.sent2promo.com]
- 6. 電気化学用途向けイオン液体 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. electrochem.org [electrochem.org]
- 12. Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
(Cyclopropylmethyl)trimethylammonium iodide as a reagent in carbohydrate chemistry
Application Note: High-Fidelity Hydroxyl Protection & Mechanistic Probing using (Cyclopropylmethyl)trimethylammonium Iodide
Abstract
This guide details the application of (Cyclopropylmethyl)trimethylammonium iodide (CPM-TMAI) in carbohydrate chemistry. While cyclopropylmethyl (CPM) ethers are standardly prepared using unstable and lachrymatory cyclopropylmethyl halides, CPM-TMAI offers a robust, solid-state alternative for O-alkylation via nucleophilic displacement of trimethylamine. Furthermore, the installed CPM group serves a dual function: it acts as a stable protecting group orthogonal to benzyl/silyl ethers and as a "radical clock" probe to detect radical intermediates during glycosylation or functionalization reactions.
Part 1: Technical Profile & Mechanism
Reagent Profile
-
Chemical Name: (Cyclopropylmethyl)trimethylammonium iodide[1]
-
CAS: 73664-02-5[1]
-
Role: Electrophilic Alkylating Agent / Mechanistic Probe Precursor
-
Advantages over Alkyl Halides:
-
Safety: Non-volatile solid; eliminates inhalation risks associated with lachrymatory cyclopropylmethyl bromide/chloride.
-
Stoichiometry Control: Precise weighing of non-hygroscopic salt allows for exact stoichiometric equivalents, crucial for regioselective protection.
-
Reaction Cleanliness: The leaving group (trimethylamine) is a gas/volatile liquid that is easily removed, simplifying workup compared to removing excess alkyl halides.
-
Mechanism of Action
The reaction proceeds via an SN2 mechanism .[2] The carbohydrate alkoxide attacks the methylene carbon of the cyclopropylmethyl group, displacing trimethylamine.
Key Mechanistic Insight: Unlike methyl iodide, the CPM group is sterically more demanding. The use of the ammonium salt (with a hard iodide counterion) often requires polar aprotic solvents (DMF/DMSO) to solvate the cation and enhance the nucleophilicity of the sugar alkoxide.
Figure 1: SN2 Alkylation pathway using CPM-TMAI. The quaternary ammonium acts as the leaving group carrier.
Part 2: Experimental Protocols
Protocol A: General O-Cyclopropylmethylation of Carbohydrates
Target: Protection of primary/secondary hydroxyls on a monosaccharide (e.g., Methyl
Materials:
-
Substrate: Carbohydrate derivative (1.0 equiv)
-
Reagent: (Cyclopropylmethyl)trimethylammonium iodide (1.2 – 1.5 equiv per OH group)
-
Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv per OH group)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve the carbohydrate substrate in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Stir for 30 minutes at 0°C, then 30 minutes at room temperature (RT) to ensure complete alkoxide formation (bubbling of H₂ must cease).
-
Reagent Addition: Add (Cyclopropylmethyl)trimethylammonium iodide as a solid in one portion.
-
Note: If the reagent is clumpy, grind to a fine powder in a mortar (under inert atmosphere if possible) before addition to ensure rapid dissolution.
-
-
Reaction: Heat the mixture to 50–60°C .
-
Critical Control Point: Unlike alkyl halides which react at RT, the ammonium salt often requires mild heating to overcome the activation energy of displacing the bulky amine leaving group. Monitor by TLC.
-
-
Quench: Once starting material is consumed (typically 4–12 hours), cool to 0°C and quench by slow addition of Methanol (to destroy excess NaH), followed by water.
-
Workup: Dilute with EtOAc. Wash organic layer with H₂O (3x) to remove DMF and trimethylammonium byproducts. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: The "Radical Clock" Mechanistic Probe
Application: Determining if a glycosylation or modification reaction proceeds via a radical intermediate.
Concept: The CPM group opens rapidly (
Workflow:
-
Synthesize Probe: Protect the target hydroxyl with CPM-TMAI using Protocol A.
-
Run Test Reaction: Subject the CPM-protected sugar to the reaction conditions (e.g., Samarium diiodide reduction, electrochemical oxidation).
-
Analyze Products:
-
Intact CPM Ring: No radical intermediate (or extremely short-lived,
ns). -
Ring-Opened (Butenyl) Product: Radical intermediate confirmed.
-
Figure 2: Logic flow for using CPM ethers as radical clocks in mechanistic studies.
Part 3: Comparative Analysis & Stability
The CPM group is chemically distinct from standard benzyl (Bn) or methyl (Me) ethers.
| Feature | CPM Ether (Cyclopropylmethyl) | Benzyl Ether (Bn) | Methyl Ether (Me) |
| Introduction Reagent | CPM-TMAI (Solid) | BnBr (Liquid, Lachrymator) | MeI (Liquid, Toxic) |
| Acid Stability | Moderate (Stable to dilute HCl) | High | High |
| Base Stability | Excellent | Excellent | Excellent |
| Cleavage Method 1 | Radical Opening (Tin/Borane) | Hydrogenolysis (Pd/H₂) | BBr₃ / TMSI |
| Cleavage Method 2 | Oxidative (DDQ/CAN - slow) | Oxidative (tougher than PMB) | - |
| Special Utility | Mechanistic Probe (Radical Clock) | UV Active | Minimal Sterics |
References
-
Preparation of Cyclopropylmethyl Ethers
- Source:Journal of Organic Chemistry.
- Context: Validates the SN2 displacement of trimethylamine
-
Cyclopropylmethyl as a Radical Clock
- Title: Radical Clocks: Molecular Stopw
- Source:Wikipedia / Chemical Reviews.
- Context: Establishes the rate constant ( ) for the ring opening, essential for interpreting Protocol B.
-
Carbohydrate Protection Strategies
- Title: Cyclopropylmethylidene as a versatile protecting group for carbohydr
- Source:Journal of Carbohydr
- Context: Discusses the stability and orthogonality of CPM-based groups in sugar chemistry.
-
Reagent Safety & Handling
-
Title: (Cyclopropylmethyl)trimethylammonium iodide Product Information.[1]
- Source:Sigma-Aldrich / Merck.
- Context: Physical properties and safety data (SDS)
-
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (Cyclopropylmethyl)trimethylammonium Iodide Synthesis
Executive Summary
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals troubleshooting low yields and purity issues in the synthesis of (Cyclopropylmethyl)trimethylammonium iodide (CAS: 73664-02-5)[1]. Synthesizing this specific quaternary ammonium salt presents unique mechanistic challenges—most notably the notorious cyclopropylcarbinyl rearrangement. This guide deconstructs the kinetic and thermodynamic pitfalls of the synthesis and provides field-validated, self-indicating protocols to ensure high-yield quaternization.
Mechanistic Troubleshooting & FAQs
Q1: I am getting a complex mixture of products instead of the pure quaternary ammonium salt. Why is this happening?
A1: This is the hallmark of the cyclopropylcarbinyl rearrangement . The cyclopropylmethyl cation is highly susceptible to rearrangement due to the inherent ring strain of the three-membered ring (approx. 27.5 kcal/mol)[2]. If your reaction conditions allow for any
-
The Fix: Strict adherence to
conditions is mandatory. Avoid highly polar protic solvents (like water or methanol) and Lewis acid catalysts. Alternatively, switch to the exhaustive methylation of cyclopropylmethylamine (Protocol A), which uses an amine nucleophile to completely bypass the halide-leaving-group carbocation pathway.
Q2: I am using the direct quaternization route (Cyclopropylmethyl iodide + Trimethylamine). The reaction stalls at 40% conversion. Why?
A2: Two factors are stalling your reaction: reagent volatility and steric hindrance. Trimethylamine (
-
The Fix: Conduct the reaction in a sealed pressure tube or autoclave at 60–70 °C. This traps the
in the liquid phase and provides the necessary thermal activation energy to overcome the steric bulk of the cyclopropyl group without inducing leakage.
Q3: How do I isolate the product? It is highly water-soluble and I lose it during the aqueous workup. A3: Quaternary ammonium iodides are extremely hydrophilic and will partition almost entirely into the aqueous layer during a standard liquid-liquid extraction.
-
The Fix: Eliminate the aqueous workup entirely. Run the reaction in an aprotic solvent where the starting materials are soluble, but the quaternary ammonium product is completely insoluble (e.g., anhydrous acetone or diethyl ether). The product will precipitate out of the solution as it forms, driving the reaction forward via Le Chatelier's principle and allowing for isolation via simple vacuum filtration.
Comparative Workflow Analysis
To optimize your synthetic strategy, compare the quantitative and operational metrics of the two primary synthetic routes below:
| Parameter | Route A: Exhaustive Methylation | Route B: Direct Quaternization |
| Starting Material | Cyclopropylmethylamine | Cyclopropylmethyl Iodide |
| Reagents | Excess Methyl Iodide (MeI), | Trimethylamine ( |
| Risk of Rearrangement | Very Low (Amine acts as nucleophile) | Moderate (Requires strict |
| Typical Yield | 85 - 95% | 60 - 75% |
| Reaction Time | 24 hours | 18 hours (requires heating) |
| Equipment Needed | Standard laboratory glassware | Sealed pressure tube / Autoclave |
| Primary Byproducts | Under-methylated amines (if MeI is limiting) | Cyclobutyl/Homoallyl quat salts (if |
Reaction Pathway Visualization
The following diagram illustrates the kinetic pathways and the thermodynamic traps associated with this synthesis.
Reaction pathways for (Cyclopropylmethyl)trimethylammonium iodide and SN1 rearrangement leakage.
Field-Proven Experimental Protocols
Protocol A: Exhaustive Methylation of Cyclopropylmethylamine (Recommended)
Causality: This route is preferred because it completely bypasses the formation of a carbocation. Furthermore, adding
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropylmethylamine (1.0 eq) in anhydrous acetonitrile to create a 0.5 M solution.
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (
, 3.0 eq) to act as an acid scavenger. -
Alkylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add methyl iodide (MeI, 3.5 eq). Caution: MeI is a highly volatile alkylating agent; perform this step in a well-ventilated fume hood.
-
Reaction: Seal the flask with a secure septum and stir at room temperature for 24 hours.
-
Self-Validation: The reaction is self-indicating. The formation of a dense white suspension (
+ KI + Quat Salt) confirms progression. Complete conversion is verified when the organic supernatant shows no primary amine via a Ninhydrin-stained TLC plate. -
Isolation: Filter the suspension to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Triturate the crude sticky residue with cold diethyl ether. Filter the resulting white solid, wash with additional cold ether, and dry under high vacuum to yield the pure product.
Protocol B: Direct Quaternization of Cyclopropylmethyl Iodide
Causality: Acetone is chosen as the solvent because it is polar aprotic. It accelerates the
Step-by-Step Methodology:
-
Setup: Chill a heavy-walled glass pressure tube (rated for at least 150 psi) to -10 °C.
-
Reagent Loading: Add a solution of cyclopropylmethyl iodide (1.0 eq) in anhydrous acetone (0.5 M).
-
Amine Addition: Rapidly add a pre-chilled solution of trimethylamine (
, 2.0 eq) in THF or ethanol. -
Sealing and Heating: Immediately seal the pressure tube with a Teflon screw cap equipped with a fluoroelastomer O-ring. Heat the sealed tube behind a blast shield at 65 °C for 18 hours.
-
Self-Validation: The precipitation of a white crystalline solid from the clear acetone solution serves as a visual indicator of successful quaternization. Post-isolation,
NMR ( ) should show a sharp 9H singlet at ~3.1 ppm for the group, validating the quaternary center. -
Isolation: Cool the tube to 0 °C before carefully opening it in a fume hood to safely vent any unreacted
gas. Filter the precipitate, wash with cold acetone, and dry under vacuum.
References
-
Chemical Label / PubChemLite. "(cyclopropylmethyl)trimethylammonium iodide (CAS: 73664-02-5)". Chemical-Label.com. Available at: [Link][1]
-
Science Advances (PMC). "Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation." National Institutes of Health (NIH). Available at: [Link][3]
-
Houben-Weyl Methods of Organic Chemistry. "Cyclopropylmethyl to But-3-enyl Radical Rearrangements." Thieme Connect. Available at:[Link][2]
Sources
Stability issues of cyclopropyl ring in acidic or basic media
Technical Support Hub | ID: CP-STAB-001
Welcome, Colleague.
You are accessing the technical repository for cyclopropyl ring stability. As Senior Application Scientists, we often see the cyclopropyl moiety—a "loaded spring" of ~27.5 kcal/mol strain energy—misunderstood in late-stage functionalization. It acts as a bioisostere for phenyl rings or olefins, yet its reactivity profile is unique due to its Walsh orbitals (high
This guide is not a textbook; it is a troubleshooting engine designed to diagnose decomposition pathways in your reactor.
Quick Diagnostic: The Stability Decision Tree
Before proceeding, map your substrate to this logic flow to identify the likely failure mode.
Figure 1: Decision matrix for predicting cyclopropyl integrity based on electronic environment.
Module 1: Acidic Media Instability
The Issue: "My cyclopropyl ring disappeared/rearranged during deprotection or salt formation."
Technical Insight: The Electrophilic Trap
Cyclopropane behaves electronically like an alkene. The C-C bonds are bent ("banana bonds"), exposing electron density that is susceptible to electrophilic attack (
-
Mechanism: Protonation typically occurs at the edge or corner . While corner protonation is often the transition state, the ring opens to relieve strain, generating the most stable possible carbocation (Markovnikov-like regioselectivity).
-
Key Risk Factor: Electron Donating Groups (EDGs) . If your ring has an -OR, -SR, or Alkyl group, it stabilizes the nascent carbocation, accelerating ring opening by orders of magnitude.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Solvolysis Products (e.g., methoxy-alkane formed in MeOH) | Solvent acting as nucleophile after acid-catalyzed opening. | Switch Solvents: Avoid nucleophilic solvents (MeOH, EtOH, H2O) in acidic steps. Use ACN, DCM, or Toluene. |
| Isomerization to Alkene | Proton loss from the carbocation intermediate. | Lower Temperature: Ring opening is entropy-driven. Run deprotections at 0°C or -20°C instead of RT. |
| Complete Decomposition | Strong acid (TFA, HCl) caused rapid "zipper" fragmentation. | Buffer the System: Use buffered acids (e.g., Pyridinium p-toluenesulfonate - PPTS) or weaker acids (Acetic acid) if pKa allows. |
FAQ: Acid Stability
Q: I need to remove a Boc group with TFA, but my cyclopropyl ether is opening. What do I do? A: Cyclopropyl ethers are extremely acid-sensitive (hemiacetal-like instability).
-
Dilution: Try 10% TFA in DCM at 0°C.
-
Scavengers: Add triethylsilane (
) to trap the cation if it forms, though this changes the product. -
Alternative: Use Lewis Acid deprotection (
in DCM) or thermal deprotection if applicable, to avoid the "hard" proton attack.
Module 2: Basic Media & Nucleophilic Attacks
The Issue: "I treated my compound with NaOH/NaOMe and the ring opened."
Technical Insight: The Nucleophilic Vice
Unsubstituted cyclopropanes are kinetically stable to base (C-H
-
Mechanism: The EWG polarizes the C-C bond. A nucleophile (
) attacks the carbon bearing the donor (or the least hindered carbon), breaking the ring via a homoconjugate addition (similar to Michael addition).
Figure 2: Homoconjugate addition mechanism for activated cyclopropanes.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Ring Opening with Amines | Substrate is a "Donor-Acceptor" cyclopropane.[1][2][3] | Lower Nucleophilicity: Use sterically hindered bases (DIPEA, t-BuOK) instead of nucleophilic bases (LiOH, NaOMe, Piperidine). |
| Epimerization | Kinetic Control: Perform deprotonations at -78°C with LDA. Avoid thermodynamic equilibration at RT. | |
| Unexpected Claisen-type rearrangement | Divinyl cyclopropane rearrangement (Cope-like). | Check Temp: This is a thermal rearrangement, often accelerated by base if enolates are involved. Keep T < 50°C. |
Module 3: Experimental Validation Protocols
Do not guess. Validate stability using this standardized stress test before committing valuable GMP intermediates.
Protocol: The "Traffic Light" Stability Assay
Purpose: Determine kinetic half-life (
Materials:
-
Test Compound (1 mg/mL in DMSO).
-
Acid A: 0.1 M HCl in MeOH (Aggressive/Nucleophilic).
-
Acid B: 10% TFA in DCM (Non-nucleophilic).
-
Base A: 1 M LiOH in THF/H2O (Saponification conditions).
-
Base B: 10 equiv Morpholine in DMF (Nucleophilic stress test).
Workflow:
-
Preparation: Aliquot 50 µL of stock into 4 vials.
-
Initiation: Add 450 µL of respective media to each vial. Incubate at RT and 50°C .
-
Sampling: Inject on UPLC-MS at
. -
Analysis: Monitor for:
-
Parent ion (M+H).
-
Solvolysis adducts (+32 for MeOH, +18 for H2O).
-
Ring-opened isomers (same mass, different retention time).
-
Interpretation:
-
>95% Parent at 24h: Green Light. Stable.
-
<90% Parent at 4h: Yellow Light. Process requires strict T/pH control.
-
<50% Parent at 1h: Red Light. Scaffold is chemically liable; redesign or use protecting groups.
References & Authoritative Grounding
-
Mechanism of Acid-Catalyzed Opening:
-
Olah, G. A., et al. "Protonated Cyclopropane and the Nature of the C-C Bond." This foundational work establishes the edge-protonated vs. corner-protonated transition states.
-
Source: (Concept Verification).
-
-
Donor-Acceptor Cyclopropanes (Base Stability):
-
Werneburg, A., et al. "Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles." Detailed review of how amines and bases trigger ring opening in activated systems.
-
Source:
-
-
Bioisosterism & Drug Design Context:
-
Walsh Orbitals & Reactivity:
-
de Meijere, A. "Small Ring Compounds in Organic Synthesis." The definitive text on why cyclopropanes react like alkenes.
-
Source:
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Interpreting complex NMR spectra of quaternary ammonium compounds
Status: Online | Tier: Level 3 (Senior Application Support) Topic: Interpretation of Complex NMR Spectra of Quaternary Ammonium Compounds (QACs)
Mission Statement
Welcome to the QAC-NMR Support Hub. Quaternary ammonium compounds present unique challenges in NMR spectroscopy due to their permanent positive charge, propensity for ion-pairing, and amphiphilic aggregation.[1] This guide moves beyond basic spectral analysis, offering troubleshooting workflows for the specific artifacts that plague QAC analysis: solubility-driven shift anomalies, conformational broadening, and nitrogen-center verification.[1]
Ticket #1: Sample Preparation & Solvation Anomalies
User Issue: "My chemical shifts change drastically between batches, or my peaks are unexpectedly broad even in 'clean' solvents."
Diagnosis: QACs are not simple solutes; they are electrolytes that often behave as surfactants.[2] Two primary forces distort their spectra:
-
Ion Pairing: In non-polar solvents (e.g., CDCl
), the anion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) forms a tight ion pair with the , significantly deshielding -protons. -
Aggregation (Micellization): If the QAC has a long alkyl chain (
C8), it may form micelles above the Critical Micelle Concentration (CMC). This causes severe line broadening and concentration-dependent chemical shifts [1].
Troubleshooting Workflow:
Caption: Decision matrix for solvent selection to minimize aggregation and ion-pairing artifacts.
Protocol: The "Dilution Test" for Aggregation If peaks are broad or shifts are inconsistent:
-
Prepare a stock solution at 20 mM.
-
Acquire
NMR.[3][4][5][6][7] -
Dilute to 2 mM (10x dilution).
-
Result: If
-proton shifts change byngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ppm or lines sharpen significantly, your sample is aggregating. Switch to DMSO-d or Methanol-d to disrupt micelles [2].
Ticket #2: Spectral Assignment & Chemical Shift Logic
User Issue: "I cannot distinguish the N-Methyl group from other aliphatic signals, or the integration is ambiguous."
Technical Insight:
The positive nitrogen exerts a strong inductive effect (
Standard Chemical Shift Ranges (Reference Table) Note: Values are approximate and solvent-dependent (referenced to TMS).
| Position Relative to | Proton ( | Carbon ( | Diagnostic Feature |
| N-CH | 3.0 – 3.4 ppm | 48 – 55 ppm | Sharp singlet (unless coupling to |
| N-CH | 3.2 – 3.8 ppm | 60 – 70 ppm | Often overlaps with N-Me. Deshielded. |
| N-C-CH | 1.6 – 1.9 ppm | 25 – 30 ppm | Mild deshielding. |
| N-C-C-CH | 1.2 – 1.4 ppm | 20 – 25 ppm | Returns to "bulk alkyl" range. |
The
-
Fix: Do not mistake this for impurity. Verify integration by comparing to a distal methyl group (e.g., terminal chain -CH
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Ticket #3: Advanced Verification ( HMBC)
User Issue: "How do I prove the nitrogen is quaternary and not a protonated tertiary amine salt?"
The Solution:
You cannot use HSQC because there are no protons attached to the quaternary nitrogen. You must use
Experimental Protocol:
-
Pulse Sequence: Standard gradient HMBC (e.g., hmbcgpndqf on Bruker).[1]
-
Optimization: The critical parameter is the long-range coupling constant (
).[5]-
For QACs,
andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> are typically small (4 – 7 Hz ). -
Set the delay (cnst13 on Bruker) to correspond to 5 Hz (approx. 100 ms).
-
-
Spectral Window:
chemical shifts for QACs are distinct.-
Range: 30 – 60 ppm (relative to liquid NH
). -
Contrast: Protonated amines (
) usually appear upfield or have distinct coupling patterns.
-
Visualization of Logic:
Caption: Verification workflow to distinguish quaternary ammoniums from protonated amine salts.
Ticket #4: Troubleshooting Common Artifacts
Q: My water peak in D
-
A: QACs are hygroscopic. The HDO peak often lands exactly on top of
-CH signals.-
Fix 1: Change Temperature. Heating to 320K shifts the water peak upfield (lower ppm), revealing the hidden signals [5].
-
Fix 2: Use Solvent Suppression (Presaturation). Irradiate the water signal. Note: This may attenuate
-protons if they are under the water peak (saturation transfer).
-
Q: I see "doubling" of peaks in my spectrum.
-
A: This is likely Rotational Isomerism or Chiral Counter-ions .
References
-
Bales, B. L., et al. (2004).[1] "Effect of the Nature of the Counterion on the Properties of Anionic Surfactants." Journal of Colloid and Interface Science. 8[5]
-
Gibson, H. W., et al. (2011).[1][9] "Concentration Effects on the Nuclear Magnetic Resonance of Quaternary Ammonium Salts." The Journal of Physical Chemistry. 9
-
Fuchs-Godec, R. (2006).[1] "Effect of the Nature of the Counterions of N-alkyl Quaternary Ammonium Salts." Acta Chimica Slovenica. 10
-
Magritek Application Notes. "Can benchtop NMR detect 15N at natural abundance?" Magritek. 11
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Organometallics. 12
Sources
- 1. Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing rearrangement of cyclopropylmethyl cation during reactions
Executive Summary: The "Bermuda Triangle" of Carbocations
Welcome to the technical support hub for cyclopropylmethyl (CPM) chemistry. If you are here, your reaction likely yielded a mixture of cyclopropyl , cyclobutyl , and homoallyl derivatives instead of your desired target.
The Core Problem: The CPM cation is a "double-edged sword." It is exceptionally stable for a primary carbocation due to
-
Cyclopropylmethyl cation (Kinetic Product)
-
Cyclobutyl cation (Thermodynamic Sink 1)
-
Homoallyl cation (Thermodynamic Sink 2)
Your Goal: Trap the kinetic product (CPM) before it equilibrates.
Diagnostic Triage: Identify Your Failure Mode
Before applying a fix, confirm which rearrangement pathway is dominating your reaction using
| Symptom (NMR/GCMS) | Diagnosis | Root Cause |
| New alkene signals (5.0–6.0 ppm) | Homoallyl Rearrangement | Ring opening. Solvent is too polar/ionizing, allowing the cation to live long enough to relieve ring strain completely. |
| New multiplets (1.5–2.5 ppm, non-aromatic) | Cyclobutyl Expansion | Ring expansion. Thermodynamic control took over.[1] Common in acid-catalyzed reactions (e.g., Ritter reaction).[2][3] |
| Complex mixture / Polymerization | Oligomerization | The homoallyl cation polymerized. Reaction temperature too high; cation concentration too high. |
Mechanism & Visualization
To solve the problem, you must understand the equilibrium you are fighting. The CPM cation is not a static entity; it is often described as a "non-classical" bicyclobutonium ion or a rapidly equilibrating triad.
Diagram 1: The Rearrangement Triad (Graphviz)
Caption: The "Non-Classical" Equilibrium. The CPM cation rapidly equilibrates via the bicyclobutonium species. Successful synthesis requires intercepting the CPM cation (Blue) faster than it rearranges to the Red species.
Troubleshooting Protocols
Protocol A: Kinetic Trapping (The "Speed" Method)
Use Case: You must generate the cation (e.g., Solvolysis, acid-catalyzed substitution) but want to retain the ring.
The Logic: Rate of Trapping (
Step-by-Step Guide:
-
Solvent Selection: Switch to a solvent with low ionizing power but high nucleophilicity (if the nucleophile is the solvent) or high solubility for your external nucleophile.
-
Avoid: Acetic acid, Formic acid, pure Water (High ionizing power promotes long-lived cations).
-
Prefer: Ethanol, Methanol, or Acetone/Water mixtures.
-
-
Nucleophile Concentration: Saturate the solution with your nucleophile (e.g., Azide, Cyanide, Borohydride). The reaction must be second-order in practice (pseudo-first order if solvolysis, but high concentration matters).
-
Temperature: Cool the reaction to 0°C or -78°C . Rearrangement has a higher activation energy (
) than diffusion-controlled nucleophilic attack. Lower temperature freezes the equilibrium in favor of the kinetic trap.
Protocol B: The Bypass (The "Avoidance" Method)
Use Case: Converting a CPM-alcohol to a halide or amine.
The Logic: Do not allow the discrete carbocation to form. Force a concerted mechanism.
Step-by-Step Guide:
-
Activation: Convert the alcohol to a Mesylate (Ms) or Tosylate (Ts) at 0°C in DCM/Pyridine. Do not isolate if unstable.
-
Displacement: Use a polar aprotic solvent (DMF or DMSO) which favors
. -
Reagent: Use a "soft" nucleophile (e.g., NaI, NaN3, KSPh).
-
Crucial Tweak: If using a halogenating agent like
, add pyridine or DMF (Vilsmeier-Haack condition) to prevent the buildup of acidic protons which catalyze ionization.
Decision Matrix for Experimental Design
Use this flow to select the correct conditions for your specific substrate.
Caption: Strategic decision tree for selecting reaction conditions based on substrate tolerance.
Frequently Asked Questions (FAQ)
Q: I am trying to do a Ritter reaction on cyclopropylmethanol, but I keep getting the N-acyl cyclobutylamine. Why?
A: The Ritter reaction involves strong acid (
-
Fix: You cannot stop the rearrangement easily in standard Ritter conditions. Consider a modified Ritter using a Lewis Acid (e.g.,
) at low temperature, or convert the alcohol to a mesylate and displace with nitrile (an approach) followed by hydrolysis.
Q: Does placing a phenyl ring on the carbinol carbon (
Q: Can I use radical chemistry instead?
A: Yes, but be careful. The cyclopropylmethyl radical is one of the fastest "radical clocks" known (
-
However: If you use extremely fast radical traps (like high-concentration hydrides or organometallics), you might beat the clock. For retaining the ring, anionic pathways or concerted metal-catalyzed (e.g., Palladium cross-coupling) methods are superior to both cationic and radical methods.
Comparative Data: Solvent Effects
The following table illustrates how solvent parameters affect the ratio of unrearranged (CPM) to rearranged (Cyclobutyl/Homoallyl) products in solvolysis reactions.
| Solvent System | Ionizing Power ( | Nucleophilicity ( | CPM : Rearranged Ratio | Interpretation |
| Ethanol (80%) | Moderate | High | 3 : 1 | High nucleophilicity traps the CPM cation. |
| Acetic Acid | High | Low | 1 : 2 | Low nucleophilicity allows equilibration to thermodynamic products. |
| Formic Acid | Very High | Very Low | 1 : 10 | Strong ionization forces almost total rearrangement. |
| Acetone/Water | Moderate | Moderate | 2 : 1 | Decent compromise; easier workup than ethanol. |
Data extrapolated from solvolysis trends of cyclopropylcarbinyl derivatives [1][4].
References
-
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[5][6] Link
-
Olah, G. A., et al. (1978). Evidence for an equilibrium involving the nonclassical bicyclobutonium ion and the bisected cyclopropylcarbinyl cation. Journal of the American Chemical Society.[5][6] Link
-
Winstein, S., et al. (1959). Solvolysis of Cyclopropylcarbinyl p-Toluenesulfonates. Journal of the American Chemical Society.[5][6] Link
-
Bentley, T. W., & Schleyer, P. v. R. (1976). Medium effects on the rates of solvolysis. Advances in Physical Organic Chemistry. Link
-
Ren, H., et al. (2018). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in nucleophilic substitution. ChemRxiv. Link
Sources
Optimizing reaction conditions for quaternization of tertiary amines
Topic: Optimizing Reaction Conditions & Troubleshooting
Core Directive & Scope
This guide addresses the Menshutkin reaction , the nucleophilic substitution (
This document is structured as a dynamic troubleshooting interface. It moves beyond textbook theory to address the practical failure modes encountered in high-throughput medicinal chemistry and process development.
Standard Operating Procedure (The "Gold Standard")
Before troubleshooting, ensure your baseline protocol aligns with these optimized parameters.
Optimized General Protocol
-
Stoichiometry: 1.0 equiv Tertiary Amine : 1.1–1.5 equiv Alkylating Agent.
-
Solvent: Acetonitrile (MeCN) is the primary recommendation. It offers the optimal balance of dielectric constant (
) to stabilize the transition state and sufficiently low boiling point ( C) for easy removal. -
Concentration: High concentration (0.5 M – 1.0 M) is critical. Since
is bimolecular, rate . Dilution is the enemy of quaternization. -
Atmosphere: Argon/Nitrogen balloon. While not strictly air-sensitive, excluding moisture prevents hygroscopic product degradation and hydrolysis of labile alkylating agents (e.g., alkyl halides to alcohols).
Step-by-Step Workflow:
-
Dissolve tertiary amine (1.0 equiv) in anhydrous MeCN (1.0 M concentration).
-
Add alkylating agent (1.2 equiv) dropwise at RT.
-
Critical Decision Point:
-
Reactive agents (MeI, Benzyl bromide): Stir at RT for 4–12 h.
-
Sluggish agents (Alkyl chlorides, bulky groups): Heat to reflux (
C) for 12–24 h.
-
-
Workup: Cool to RT. Add 5–10 volumes of Diethyl Ether or MTBE (Anti-solvent).
-
Filtration: Collect the precipitate via vacuum filtration under
. Wash with cold ether.
Mechanism & Solvent Effects (The "Why")
Understanding the transition state is the key to fixing kinetic issues. The Menshutkin reaction generates charged products from neutral reactants.[1][3]
-
Transition State (TS): The TS involves partial charge separation (
on N, on Leaving Group). -
Solvent Rule: Polar Aprotic solvents (MeCN, DMF, DMSO) stabilize this charge-separated TS significantly more than the neutral ground state, lowering the activation energy (
). -
Non-polar solvents (Hexane, Toluene) destabilize the TS relative to the reactants, drastically slowing the reaction.
Visualization: Reaction Coordinate & Solvent Stabilization
Caption: Comparative energy landscape showing how polar aprotic solvents lower the activation barrier by stabilizing the dipolar transition state.
Troubleshooting Guide & FAQs
Category 1: Kinetics & Yield ("Nothing is happening")
Q: My reaction is stuck at 50% conversion after 48 hours. Adding more alkyl halide doesn't help.
-
Diagnosis: You likely have a "Solvent-Reactant Mismatch" or Steric Stalling.
-
Solution:
-
Switch Solvent: If using THF or DCM, switch to Acetonitrile or Nitromethane . The rate increase can be 100-fold due to dielectric stabilization [1].
-
Finkelstein Modification: If using an Alkyl Chloride, add 0.1 equiv of Sodium Iodide (NaI) . The iodide displaces the chloride in situ to form the more reactive Alkyl Iodide, which then reacts with the amine (Catalytic Finkelstein reaction).
-
Pressure: If the amine is sterically hindered (e.g., diisopropyl), standard reflux is insufficient. Use a sealed tube or pressure vial to heat the solvent 20°C above its boiling point (e.g., MeCN at 100°C).
-
Q: Can I use DCM (Dichloromethane)?
-
Warning: Generally, avoid DCM for kinetics. It is not polar enough (
) to accelerate the reaction effectively. Furthermore, highly nucleophilic amines (like DABCO or Pyridine) can react with DCM itself over long periods (days) to form bis-quaternary methylene salts (Gemini surfactants), creating impurities [2].
Category 2: Purification ("It's an oil, not a solid")
Q: My product oiled out upon adding ether. How do I get a solid?
-
The Physics: The "oil" is often a supercooled ionic liquid containing trapped solvent and impurities.
-
Protocol: The "Trituration Loop"
-
Decant the supernatant (ether + impurities).
-
Dissolve the oil in the minimum amount of DCM or Acetone (just enough to make it flow).
-
Add the anti-solvent (Ether/Hexane) dropwise with vigorous stirring .
-
Sonication: Place the flask in a sonication bath while adding the anti-solvent. This provides the energy to overcome the nucleation barrier.
-
Scratching: Use a glass rod to scratch the side of the flask at the liquid-air interface.
-
-
Advanced Fix (Anion Exchange): If the Halide salt is persistently oily, perform a metathesis to a Hexafluorophosphate (
) or Tetraphenylborate ( ) salt. These anions are large and non-coordinating, drastically increasing crystallinity and melting point [3].
Category 3: Side Reactions ("What is this impurity?")
Q: I see an alkene in my NMR. What happened?
-
Cause: Basic conditions + Heat. If your amine is basic enough, or if adventitious hydroxide is present, the quaternary salt can undergo E2 elimination.
-
Prevention:
Data Summary: Solvent & Leaving Group Effects
Table 1: Relative Reaction Rates (Menshutkin Reaction) Data normalized to Methanol = 1.0
| Solvent | Dielectric Const.[9] ( | Relative Rate (Approx) | Recommended? | Notes |
| Hexane | 1.9 | < 0.001 | NO | Destabilizes TS; reaction effectively stops. |
| THF | 7.5 | 0.1 | Caution | Too slow for hindered amines. |
| DCM | 8.9 | 0.2 | Caution | Risk of side reaction with solvent. |
| Acetone | 20.7 | 5.0 | YES | Good for precipitating products directly. |
| Methanol | 32.7 | 1.0 (Ref) | Variable | H-bonding can solvate nucleophile, slightly retarding rate compared to Aprotic. |
| Acetonitrile | 37.5 | 20–50 | BEST | Optimal balance of rate and workup ease. |
| DMSO | 46.7 | > 100 | Specific | Hard to remove; use only if necessary. |
Table 2: Leaving Group Reactivity (R-X)
| Leaving Group (X) | Reactivity | Handling |
| Triflate (-OTf) | Super-Reactive | Moisture sensitive; requires -78°C start. |
| Iodide (-I) | High | Light sensitive; products often yellow. |
| Bromide (-Br) | Moderate | Standard balance of cost/reactivity. |
| Chloride (-Cl) | Low | Requires heat or NaI catalyst. |
| Tosylate (-OTs) | Moderate-High | Non-nucleophilic counterion; good for crystallinity. |
Troubleshooting Decision Tree
Use this logic flow to resolve experimental failures efficiently.
Caption: Logical workflow for diagnosing kinetic failures, physical state issues (oiling), and chemical impurities.
References
-
Abboud, J. L. M., et al. (1993). Solvent effects on the Menshutkin reaction. Journal of Physical Organic Chemistry . Available at: [Link]
- Nallas, G. N., et al. (2022). Unexpected Reaction of Tertiary Amines with Dichloromethane. Journal of Organic Chemistry.
-
University of Calgary. Hofmann Elimination Mechanism and Regioselectivity. Available at: [Link][1][8][10]
Sources
- 1. Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions - ProQuest [proquest.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00191D [pubs.rsc.org]
- 9. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Mass Spectrometry of Ammonium Salts
Welcome to the technical support center for the analysis of ammonium salts by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often-labile compounds. As permanently charged species, ammonium salts, particularly quaternary ammonium compounds (QACs), present unique analytical hurdles. This resource provides in-depth, cause-and-effect explanations and validated protocols to help you diagnose and resolve common issues.
Section 1: Intact Ion & Signal Intensity Issues
This section addresses the primary challenge in ammonium salt analysis: detecting the intact molecular cation at the expected mass-to-charge ratio (m/z) with sufficient intensity.
Q1: I don't see my intact ammonium cation, or the signal is extremely weak. What is the most likely cause?
A1: The most common reason for not observing the intact ammonium cation is in-source fragmentation (also called in-source decay).[1][2] Unlike many analytes that require energy to become ionized, ammonium salts are already charged in solution.[3] The energy applied in the electrospray ionization (ESI) source, which is necessary to desolvate and transfer ions into the gas phase, can be sufficient to break them apart before they ever reach the mass analyzer.[4][5]
The primary culprit is often an excessively high cone voltage (also known as fragmentor voltage or declustering potential). This voltage is applied between the sampling cone and the skimmer to help desolvate ions and prevent clustering, but it also accelerates them.[6] These accelerated ions collide with residual solvent vapor and gas molecules, leading to collision-induced dissociation (CID) directly within the source.[2]
Protocol 1: Diagnosing and Minimizing In-Source Fragmentation
Objective: To systematically reduce source energy and maximize the intact cation signal.
Methodology:
-
Prepare a Standard Solution: Infuse a 100-1000 ng/mL solution of your ammonium salt analyte in a typical mobile phase (e.g., 50:50 acetonitrile:water) directly into the mass spectrometer.[7]
-
Initial Instrument Settings:
-
Set the mass spectrometer to scan in positive ion mode across a range that includes your expected intact cation m/z.
-
Set source temperatures (desolvation gas) to a moderate starting point (e.g., 250-350 °C). High temperatures can promote thermal degradation.[2]
-
Set the collision energy in the collision cell to zero (or the lowest possible setting, e.g., 2-4 eV) to ensure you are observing only what happens in the source.
-
-
Cone Voltage Ramp Experiment:
-
Begin with a very low cone voltage (e.g., 5-10 V).
-
Acquire a full scan mass spectrum.
-
Increase the cone voltage in 5-10 V increments, acquiring a spectrum at each step, up to a typical maximum (e.g., 80-100 V).
-
-
Data Analysis:
-
Plot the absolute intensity of your intact cation (precursor ion) versus the cone voltage.
-
On the same graph, plot the intensity of your primary fragment ions.
-
The optimal cone voltage will be the value that gives the maximum intensity for the precursor ion just before the fragment ion intensities begin to increase significantly. This is your "sweet spot" for minimizing in-source fragmentation while maintaining good desolvation.[8]
-
Expected Outcome: You should observe a clear trend where the intact ion signal rises to a maximum and then decreases as the fragment ion signals begin to dominate at higher cone voltages.
dot graph TD { subgraph "Troubleshooting Workflow: Missing Intact Ion" direction LR A[Start: No/Weak Signal for Intact Cation] --> B{Is In-Source Fragmentation Occurring?}; B -- "Yes" --> C[Reduce Source Energy]; B -- "No/Unsure" --> D{Is Ionization Suppressed?}; C --> E[Optimize Cone/Fragmentor Voltage]; E --> F[Lower Source Temperature]; F --> G[Re-evaluate Signal]; D -- "Yes" --> H[Optimize Mobile Phase & Sample Prep]; H --> I[Check for Suppressing Agents (e.g., TFA)]; I --> J[Incorporate Chromatography]; J --> G; D -- "No" --> K[Check Instrument Calibration & Tune]; K --> G; end
} caption: "Logic diagram for troubleshooting a missing ammonium cation signal."
Q2: My signal is weak and unstable, and I'm using LC-MS. What could be causing this?
A2: Weak and unstable signals in LC-MS are often caused by ion suppression or poor chromatographic peak shape.[9][10]
-
Ion Suppression: This occurs when other components in the sample or mobile phase compete with your analyte for ionization.[11] Since ammonium salts are already charged, the competition happens during the desolvation process in the ESI droplet.[4] Co-eluting species with high surface activity or high gas-phase basicity can prevent your analyte from efficiently entering the gas phase.[9] Non-volatile buffers like phosphate are notorious for causing severe ion suppression and should be avoided.[12]
-
Poor Chromatography: Quaternary ammonium compounds are known to exhibit poor peak shape (tailing) on standard C18 columns. This is due to secondary ionic interactions between the permanent positive charge on the analyte and residual deprotonated silanols (Si-O⁻) on the silica surface of the column packing.[13] Peak tailing leads to a lower signal-to-noise ratio and reduced sensitivity.
Table 1: Mobile Phase Selection for Ammonium Salt Analysis
| Mobile Phase Additive | Concentration | Pro | Con |
| Formic Acid | 0.1% | Good for peak shape of many compounds; provides protons for other analytes. | Can sometimes be insufficient to prevent silanol interactions. |
| Ammonium Formate/Acetate | 5-20 mM | Volatile and MS-friendly.[12] The ammonium ions can saturate silanol sites, improving peak shape. Can also enhance signal by reducing sodium adducts.[14][15] | High concentrations can cause ion suppression themselves. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Excellent ion-pairing agent that improves peak shape significantly. | Severe signal suppression in positive ion ESI.[9] Avoid for MS applications unless absolutely necessary. |
Section 2: Fragmentation & Spectral Interpretation
Once you can reliably detect the intact cation, the next challenge is to understand its fragmentation pattern for structural confirmation or quantification (MRM).
Q3: I see a major fragment corresponding to the loss of an alkyl group (e.g., [M-CH₃]⁺ or [M-Benzyl]⁺). What is this fragmentation pathway?
A3: This is a classic SN2-type fragmentation . The neutral tertiary amine acts as the leaving group, and one of the alkyl substituents is lost as a cation. This pathway is particularly common for quaternary ammonium salts with a benzyl group, which can leave as a stable tropylium cation.[16] It is a direct cleavage of a carbon-nitrogen bond.
Q4: My spectrum shows a peak at [M-H]⁺ or a neutral loss of an amine. What mechanism causes this?
A4: This fragmentation pattern is indicative of a Hofmann elimination .[17][18] This is a gas-phase elimination reaction that requires a beta-hydrogen on one of the alkyl groups. A base (often a residual water or methanol molecule in the source) abstracts a proton from the beta-carbon, leading to the formation of an alkene and the expulsion of a neutral tertiary amine.[19][20] The detected ion is often the product of a subsequent reaction, but the key diagnostic feature is the neutral loss of the amine. This process is thermally activated and can be promoted by higher source temperatures.[16]
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Comparison of SN2 and Hofmann fragmentation pathways."
Section 3: FAQs and Advanced Troubleshooting
-
Q: Should I use a C18 or a HILIC column for my LC-MS method?
-
A: While C18 can be made to work, especially with mobile phase additives like ammonium formate, Hydrophilic Interaction Chromatography (HILIC) is often a superior choice for polar quaternary amines.[13] HILIC columns provide better retention and often superior peak shape for these highly polar compounds, moving them away from the void volume where most ion suppression from the sample matrix occurs.[1]
-
-
Q: Can I use derivatization to improve the analysis of my ammonium salt?
-
A: Derivatization is generally not necessary or helpful for pre-charged ammonium salts, as they are already in a state ideal for ESI.[3] The focus should be on preserving the intact ion rather than trying to modify it.
-
-
Q: My instrument calibration is fine for other compounds, but my mass accuracy is poor for my QAC. Why?
-
A: This can happen if your signal is weak or if you are experiencing detector saturation.[21][22] If the signal is too low, the instrument has difficulty accurately determining the peak centroid. Conversely, if your analyte concentration is too high, the detector can be overwhelmed, leading to a "flat-topped" peak and a miscalculated centroid.[22] Try analyzing a dilution series of your analyte to find a concentration that falls within the detector's linear dynamic range.
-
-
Q: How do I set the collision energy for MS/MS (MRM) experiments?
-
A: Collision energy (CE) must be optimized empirically for each specific precursor-product ion transition. Using an automated compound optimization feature in your instrument software is the most efficient method.[7] This involves infusing the analyte and allowing the software to ramp the collision energy, monitoring the intensity of various fragment ions to find the optimal CE value for each transition of interest.[23]
-
References
-
Mechanistic Study of the Gas-Phase In-Source Hofmann Elimination of Doubly Quaternized Cinchona-Alkaloid Based Phase-Transfer Catalysts by (+)-Electrospray Ionization/Tandem Mass Spectrometry. PubMed. [Link]
-
Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]
-
The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. [Link]
-
A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey. PMC. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]
-
Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. FOLIA. [Link]
-
A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]
-
Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry. Analyst (RSC Publishing). [Link]
-
Ammonium Salts as a Source of Small Molecules Observed with High-Resolution Electron-Impact Ionization Mass Spectrometry. The Journal of Physical Chemistry A (ACS Publications). [Link]
-
Hofmann elimination. Wikipedia. [Link]
-
Peak tailing for quaternary ammonium compound on C18 column. Chromatography Forum. [Link]
-
Hofmann Elimination. BYJU'S. [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. PMC - NIH. [Link]
-
Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PMC. [Link]
-
Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis. PMC. [Link]
-
Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed. Waters Corporation. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. E&G Community. [Link]
-
Mobile phases compatible for LC/MS. Shimadzu. [Link]
-
Surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation vehicles in NJ. Morressier. [Link]
-
Skyline Collision Energy Optimization. Skyline. [Link]
-
Strategies for avoiding saturation effects in ESI-MS. University of Victoria. [Link]
-
Step by step guide for compound optimization on Xevo TQ-S micro. Waters Corporation. [Link]
-
Optimization of two key ion source parameters (capillary voltage and cone voltage) of the ion IM-QTOF mass spectrometer in both the negative and positive ESI modes, to enable better characterization of the multicomponents from CXC. ResearchGate. [Link]
-
Hofmann Elimination. Chemistry LibreTexts. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. YouTube. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
Sources
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- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
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- 8. researchgate.net [researchgate.net]
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- 12. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Mechanistic Study of the Gas-Phase In-Source Hofmann Elimination of Doubly Quaternized Cinchona-Alkaloid Based Phase-Transfer Catalysts by (+)-Electrospray Ionization/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 18. byjus.com [byjus.com]
- 19. chem.libretexts.org [chem.libretexts.org]
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- 21. gmi-inc.com [gmi-inc.com]
- 22. web.uvic.ca [web.uvic.ca]
- 23. skyline.ms [skyline.ms]
Technical Support Center: Improving the Solubility of Quaternary Ammonium Salts for Biological Assays
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges of working with quaternary ammonium salts (QAS) in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are quaternary ammonium salts (QAS), and why is their solubility critical for biological assays?
Quaternary ammonium salts are a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups (alkyl or aryl).[1][2] This permanent positive charge, which is independent of the solution's pH, is a key feature of their chemical structure.[1][2][3] QAS are widely used as disinfectants, surfactants, and antimicrobial agents in various applications, from medicine to agriculture.[2][4][5]
In biological assays, achieving adequate solubility is paramount for several reasons:
-
Bioavailability: For a compound to exert its biological effect, it must be available to interact with cells, proteins, or other biological targets. Poorly soluble compounds may precipitate out of the assay medium, leading to an inaccurate assessment of their potency.[6][7]
-
Accurate Dosing: Inconsistent solubility leads to unreliable and non-reproducible concentrations in your experiments, making it difficult to establish a clear dose-response relationship.[8]
-
Assay Interference: Undissolved particles can interfere with assay readouts, particularly in optical-based assays (e.g., absorbance, fluorescence) by scattering light, or they can cause non-specific cellular stress, leading to misleading results.
The structure of a QAS significantly influences its properties. The length and nature of the alkyl chains, for instance, determine its hydrophobicity and surface activity.[3] The choice of the counter-anion (e.g., chloride, bromide, sulfate) also affects its solubility and crystallinity.[3]
Q2: My QAS won't dissolve in my aqueous buffer. What are the primary factors I should consider?
If you're facing solubility challenges with a QAS in an aqueous buffer, several factors related to its structure and the solution's properties are likely at play:
-
Alkyl Chain Length: The solubility of QAS in water generally decreases as the length of the alkyl chains increases.[9] Longer alkyl chains enhance the hydrophobic character of the molecule, making it less favorable to interact with polar water molecules.
-
The Nature of the Counter-ion: The anion associated with the quaternary ammonium cation can influence solubility. While many common QAS use halide ions like chloride or bromide, other counter-ions can be chosen to modify the salt's physical properties.[3]
-
Temperature: For many salts, solubility increases with temperature.[7] However, be cautious when heating solutions for biological assays, as high temperatures can degrade the compound or other components in your media.
-
pH: Unlike primary, secondary, or tertiary amines, the charge on a quaternary ammonium cation is permanent and not dependent on the pH of the solution.[1][2][10][11] Therefore, adjusting the pH will not typically improve the solubility of the QAS itself by changing its charge state. However, pH can affect the stability of your assay medium and other components.
-
"Salting Out" Effect: The presence of high concentrations of other salts in your buffer can decrease the solubility of the QAS, causing it to precipitate. This is a common issue in complex biological media like cell culture media.[12]
Troubleshooting Guide: Common Solubility Problems
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Q3: I'm observing a precipitate after adding my QAS stock solution to my cell culture medium. What's happening and how can I fix it?
This is a frequent issue that can arise from several factors. The appearance of a precipitate indicates that the QAS has exceeded its solubility limit in the final medium.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of your QAS may be higher than its solubility limit in the complex milieu of the cell culture medium. | Determine the maximum solubility of your QAS in the specific medium you are using. You may need to test a lower concentration range. |
| Interaction with Media Components | Cell culture media are rich in salts, amino acids, and proteins. These components can interact with the QAS, leading to the formation of insoluble complexes.[12] | Prepare a concentrated stock solution of the QAS in a suitable solvent (see Q4) and add it to the medium dropwise while gently vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations. |
| Solvent Shock | If you are using a concentrated stock in an organic solvent, adding it too quickly to the aqueous medium can cause the QAS to "crash out" of solution before it has a chance to disperse. | Add the stock solution slowly and with agitation. Warming the medium to 37°C can sometimes help, but ensure your compound is stable at this temperature. |
| Temperature Changes | If you prepare your solutions at room temperature and then incubate them at 37°C, or vice versa, changes in temperature can affect solubility. Some compounds are less soluble at higher temperatures. | Prepare and mix your solutions at the temperature at which the assay will be performed. Allow all components to equilibrate to the same temperature before mixing. |
Q4: My QAS forms a cloudy solution or interferes with my assay, giving inconsistent results. Could this be related to its solubility?
Yes, this is a strong possibility. When a QAS, particularly one with long alkyl chains, is present in an aqueous solution above a certain concentration, the individual molecules can self-assemble into aggregates called micelles. This concentration is known as the Critical Micelle Concentration (CMC) .[13][14]
-
Mechanism of Interference: Below the CMC, the QAS exists primarily as monomers, which are typically the biologically active form. Above the CMC, the formation of micelles can create a cloudy appearance and effectively "hide" the QAS monomers within the hydrophobic core of the micelles. This reduces the concentration of free, active compound available to interact with your biological target, leading to inconsistent and often lower-than-expected activity.[15]
Workflow for Investigating Solubility-Related Assay Interference
Caption: Troubleshooting workflow for solubility issues.
Advanced Solubilization Strategies
When simple dissolution in aqueous buffers is not sufficient, several advanced techniques can be employed.
Q5: How can I effectively use co-solvents to prepare my QAS stock solution?
Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[6][16]
Mechanism of Co-solvency: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, making it more energetically favorable for the solute to dissolve.[16]
Common Co-solvents for Biological Assays
| Co-solvent | Properties & Considerations | Typical Starting Concentration in Stock |
| DMSO (Dimethyl Sulfoxide) | A powerful and widely used solvent. Can be toxic to some cell lines at concentrations above 0.5-1%. Ensure you use a high-purity, sterile grade. | 10-100 mM |
| Ethanol | Less toxic than DMSO for many cell types. Can be volatile, so care must be taken with storage. | 10-50 mM |
| Polyethylene Glycols (PEG 300, PEG 400) | Low-molecular-weight PEGs are viscous liquids with low toxicity, often used in in-vivo formulations. | Can be used in higher proportions in the final vehicle, e.g., up to 40%.[8] |
Protocol: Preparation of a QAS Stock Solution Using a Co-solvent
Objective: To prepare a concentrated stock solution of a poorly soluble QAS that can be diluted into an aqueous assay buffer with minimal precipitation.
Materials:
-
Quaternary Ammonium Salt (QAS) powder
-
Co-solvent (e.g., high-purity DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the mass of the QAS and the volume of the co-solvent needed to achieve your desired stock concentration (e.g., 10 mM or 100 mM). It is advisable to prepare a high-concentration stock to minimize the amount of organic solvent in your final assay.[17]
-
Initial Dissolution:
-
Weigh the QAS powder accurately and place it into a sterile vial.
-
Add the calculated volume of the co-solvent (e.g., DMSO) to the vial.
-
-
Ensure Complete Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, you can gently warm the solution (e.g., in a 37°C water bath) and/or sonicate it for 5-10 minutes. Visually inspect the solution to ensure there are no remaining solid particles.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] Protect from light if the compound is light-sensitive.
-
Application in Assay:
-
When preparing your working solution, thaw an aliquot of the stock solution completely and vortex it gently.
-
Add the required volume of the stock solution to your pre-warmed assay buffer or cell culture medium dropwise while vortexing. Never add the aqueous buffer to the concentrated organic stock.
-
Ensure the final concentration of the co-solvent in your assay is low (typically <0.5% for DMSO) and include a vehicle control in your experimental design.[8]
-
Q6: Can surfactants help to solubilize my QAS?
Yes, surfactants can be very effective. Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[13] In aqueous solutions above their CMC, they form micelles, which have a hydrophobic core and a hydrophilic shell. The hydrophobic tails of the QAS can be encapsulated within the hydrophobic core of these micelles, effectively solubilizing them in the bulk aqueous phase.
For biological assays, non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used because they are generally less disruptive to proteins and cell membranes than ionic surfactants.[16]
Caption: A micelle encapsulating a hydrophobic QAS.
Q7: I've heard about cyclodextrins for improving solubility. How do they work with QAS?
Cyclodextrins (CDs) are cyclic oligosaccharides with a unique, bucket-like shape. Their exterior is hydrophilic, making them water-soluble, while their interior cavity is hydrophobic.[18]
Mechanism of Inclusion Complex Formation: The hydrophobic alkyl chains of a QAS can fit into the hydrophobic cavity of a cyclodextrin molecule, forming a non-covalent "inclusion complex."[7][18] This complex effectively masks the hydrophobic portion of the QAS from the surrounding water, leading to a significant increase in its aqueous solubility.[19]
The formation of these complexes is a dynamic equilibrium, and the stoichiometry (the ratio of CD to QAS) can vary, often being 1:1 or 2:1 depending on the size of the CD cavity and the length of the QAS alkyl chains.[18][20] This approach can be particularly useful as it often has lower toxicity than high concentrations of organic co-solvents and can sometimes even reduce the inherent toxicity of the QAS itself.[21]
Caption: Formation of an inclusion complex with a QAS.
References
- Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- Chaudhary, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.).
- Kumar, L. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Kamei, Y., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega.
- NOAA. (n.d.). Quaternary Ammonium and Phosphonium Salts. CAMEO Chemicals.
- Quaternary ammonium c
- Valente, A. J. M., et al. (2021). Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC.
- What happens to a quaternary ammonium cation
- Zauter, H., et al. (2017).
- Alfa Chemistry. (2023).
- What happens to a quaternary ammonium cation
- Structure-activity relationship of cyclodextrin/biocidal double-tailed ammonium surfactant host-guest complexes: Towards a delivery molecular mechanism?. (2014).
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- A Study on Complexation between α-cyclodextrin and Bis-quaternary Ammonium Surfactants. (2007).
- Wielińska, J., et al. (2020).
- Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (n.d.). Benchchem.
- Rapid Critical Micelle Concentration (CMC)
- Futoma-Kołoch, B., et al. (2021). Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds. PubMed.
- Common Cell Culture Problems: Precipit
- Al-kassas, R., et al. (2023).
Sources
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- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
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- 4. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. phytotechlab.com [phytotechlab.com]
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- 20. researchgate.net [researchgate.net]
- 21. pharmaexcipients.com [pharmaexcipients.com]
Minimizing side products in the synthesis of cyclopropylmethylamines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of cyclopropylmethylamines (CPMAs). The cyclopropylmethyl group is a privileged pharmacophore in drug development, frequently utilized to modulate basicity, enhance metabolic stability, and lock molecular conformations. However, the inherent strain of the cyclopropane ring and the nucleophilicity of the resulting amines often lead to complex side-product profiles.
This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-fidelity synthesis.
Route Optimization & Decision Matrix
Selecting the correct synthetic pathway is the first step in minimizing side products. The decision tree below outlines the optimal routes based on your target substitution pattern.
Decision matrix for selecting the optimal cyclopropylmethylamine synthesis route.
Troubleshooting Guide & FAQs
Q1: Why am I seeing ring-opened products (e.g., homoallylic amines) during the reductive amination of cyclopropanecarboxaldehyde, and how can I prevent it?
The Causality: The cyclopropane ring is highly strained, possessing approximately 27.5 kcal/mol of angle strain due to its compressed 60° internal bond angles. When subjected to strong Lewis acids (e.g., TiCl4) or harsh hydrogenation conditions (e.g., H2 over Pd/C at elevated temperatures), the ring can undergo electrocyclic cleavage or hydrogenolysis to relieve this strain, yielding linear propyl or homoallylic side products. Furthermore, radical-mediated single-electron transfer (SET) pathways can also initiate rapid ring fragmentation[1].
The Solution: Transition to a mild, chemoselective hydride donor such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) in a weakly acidic medium (e.g., acetic acid in 1,2-dichloroethane). STAB selectively reduces the intermediate iminium ion without affecting the unreacted aldehyde or cleaving the cyclopropane ring. For instance, the late-stage synthesis of complex MDM2-p53 inhibitors successfully utilizes STAB for the reductive amination of cyclopropanecarboxaldehyde with excellent yields and zero reported ring-opening[2].
Q2: My direct alkylation of a primary amine with cyclopropylmethyl bromide yields a complex mixture of secondary, tertiary, and quaternary amines. How do I minimize overalkylation?
The Causality: This is a classic kinetic problem. When a primary amine is alkylated to form a secondary cyclopropylmethylamine, the newly attached alkyl group donates electron density via inductive effects. This makes the secondary amine product more nucleophilic than the primary amine starting material. Consequently, the product outcompetes the starting material for the remaining cyclopropylmethyl bromide, leading to an uncontrolled cascade of overalkylation[3].
The Solution: A structurally superior approach is to abandon direct alkylation in favor of reductive amination (using cyclopropanecarboxaldehyde), which inherently stops at the secondary amine due to steric hindrance and the stoichiometry of the aldehyde. If direct alkylation is strictly required, utilize a Fukuyama sulfonamide protecting group (e.g., 2-nitrobenzenesulfonyl) on the primary amine before alkylation; the sulfonamide renders the nitrogen too non-nucleophilic to undergo a second alkylation.
Q3: When reducing cyclopropanecarbonitrile to primary cyclopropylmethylamine, I get significant amounts of dicyclopropylmethylamine (a secondary amine side product). How do I suppress this?
The Causality: The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. Before this imine can be fully reduced to the primary amine, the newly formed primary cyclopropylmethylamine can act as a nucleophile, attacking the unreduced imine. This condensation expels ammonia and forms a secondary Schiff base, which is subsequently reduced to the undesired secondary amine (dicyclopropylmethylamine).
The Solution: Perform the reduction in the presence of a large excess of anhydrous ammonia (e.g., 7 N NH3 in Methanol) using a Raney Nickel catalyst[4]. According to Le Chatelier's principle, the massive excess of ammonia suppresses the condensation reaction by shifting the equilibrium away from the secondary imine, thereby "trapping" the pathway toward the primary amine.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Reductive Amination (STAB Method)
Use this protocol to synthesize secondary/tertiary CPMAs from cyclopropanecarboxaldehyde without ring-opening.
-
Imine Formation: Dissolve the amine (1.0 eq) and cyclopropanecarboxaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature (0.1 M concentration).
-
Acidification: Add glacial acetic acid (1.0 eq) to adjust the pH to ~4-5.
-
Validation Check 1: Monitor imine formation by LC-MS or 1H-NMR prior to reduction. The aldehyde peak (~9.5 ppm) must disappear. This confirms complete conversion and prevents the direct reduction of the aldehyde to cyclopropylmethanol.
-
-
Reduction: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Validation Check 2: Observe the reaction upon STAB addition. Vigorous bubbling indicates that the medium is too acidic, causing the hydride to decompose into H2 gas. If bubbling is minimal, the hydride is correctly engaging the iminium ion.
-
-
Completion: Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry over Na2SO4, and concentrate in vacuo[2].
Protocol B: Nitrile Reduction to Primary Amine (Raney Ni / NH3 Method)
Use this protocol to synthesize primary cyclopropylmethylamine from cyclopropanecarbonitrile.
-
Preparation: Charge a high-pressure hydrogenation reactor with cyclopropanecarbonitrile (1.0 eq).
-
Ammonia Addition: Add a solution of 7 N anhydrous ammonia in methanol to achieve 5.0 - 10.0 eq of NH3 relative to the nitrile.
-
Validation Check 1: The strong excess of ammonia is the thermodynamic control that prevents secondary amine formation. If LC-MS later shows >5% dicyclopropylmethylamine, the ammonia concentration was insufficient.
-
-
Catalysis: Add an active Raney Nickel catalyst (approx. 10% w/w) that has been pre-washed with methanol.
-
Hydrogenation: Pressurize the reactor with H2 gas to 50 psi. Stir vigorously at room temperature until hydrogen uptake ceases[4].
-
Workup: Vent the reactor carefully. Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric; do not let the filter cake dry), and concentrate the filtrate under reduced pressure.
Quantitative Data: Reducing Agent Selection
Selecting the correct reducing agent is paramount to preventing cyclopropane ring cleavage. The table below summarizes the quantitative parameters and risk profiles of common reagents used in CPMA synthesis.
| Reducing Agent | Typical Equivalents | Relative Reactivity | Risk of Ring Opening | Typical Yields | Recommended Use Case |
| NaBH(OAc)3 (STAB) | 1.5 - 2.0 eq | Mild | Low | 75 - 95% | Standard reductive aminations (1° and 2° amines). Highly chemoselective. |
| NaBH3CN | 1.2 - 1.5 eq | Mild | Low | 70 - 90% | Acidic conditions (pH ~4-5). Restricted in scale-up due to cyanide toxicity. |
| NaBH4 | 1.0 - 1.5 eq | Strong | Medium | 50 - 70% | Requires pre-formation of imine; can reduce unreacted aldehydes directly to alcohols. |
| H2, Pd/C | Catalytic (10% w/w) | Variable | High | < 40% | High risk of cyclopropane hydrogenolysis; avoid unless ring-opening is desired. |
References
1.[4] US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents. 2.[3] 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride. Smolecule. 3.[2] Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development - ACS Publications. 4.[1] Charge-Transfer Complexes for Amine Synthesis. University of Cambridge.
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride | 90202-51-0 [smolecule.com]
- 4. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
Storage and handling recommendations for iodide-containing compounds
Current Status: Operational Logged User: Senior Application Scientist Topic: Stability, Purification, and Handling of Iodide Compounds
Welcome to the Iodide Technical Support Hub
You have reached the Tier 3 Support Desk. This guide addresses the most frequent "pain points" reported by researchers working with iodide salts (KI, NaI) and organoiodides (Alkyl-I). These compounds are chemically distinct but share a common nemesis: oxidative instability .
Below are the resolved troubleshooting tickets for the most common experimental failures, structured to help you diagnose, recover, and prevent sample degradation.
Ticket #1: "My Potassium Iodide solution has turned yellow. Is it compromised?"
Status: Critical for Analytical Applications / Manageable for Synthesis
Root Cause: Photo-oxidative generation of Triiodide (
The Mechanism (Why this happens)
Iodide ions (
-
Oxidation:
-
Complexation: The generated elemental iodine (
) is sparingly soluble in water but highly soluble in the presence of excess iodide, forming the yellow/brown triiodide complex: This species is the source of the yellow discoloration [1].
Troubleshooting & Recovery Protocol
| Scenario | Recommendation | Action Plan |
| Analytical Standards | DISCARD | If used for iodometric titrations, any pre-existing oxidation introduces significant error. Prepare fresh using degassed (boiled) water. |
| Organic Synthesis | RECOVER | If the iodide is merely a nucleophile source, you can often reverse the oxidation in situ. |
| Stock Solutions | PREVENT | Store in amber glass. Add a trace stabilizer (see below). |
Protocol: In-Situ Decolorization (The Thiosulfate Fix) If your application tolerates sulfate byproducts, you can "bleach" the solution back to clarity:
-
Prepare a 1M Sodium Thiosulfate (
) solution. -
Add dropwise to the yellow KI/NaI solution.
-
Endpoint: The yellow color vanishes instantly as
is reduced back to .-
Reaction:
-
Ticket #2: "My Sodium Iodide is a solid brick. How do I weigh it?"
Status: Common Storage Failure Root Cause: Hygroscopic Deliquescence.
The Mechanism
While Potassium Iodide (KI) is slightly hygroscopic, Sodium Iodide (NaI) is deliquescent. The lattice energy of NaI is easily overcome by the hydration energy of atmospheric moisture. It will absorb water until it dissolves in its own crystal lattice water, eventually recrystallizing into a hard, caked mass upon temperature fluctuation [2].
DOT Visualization: The Hygroscopicity Trap
Figure 1: The pathway of Sodium Iodide caking due to deliquescence.
Recovery Protocol: Drying the "Brick"
Do not chip at the bottle with a spatula (risk of glass breakage).
-
Vacuum Oven: Place the open container in a vacuum oven at 70–80°C for 12 hours.
-
Cooling: Cool strictly under vacuum or in a desiccator with active
or fresh silica gel. -
Grinding: Once dry, the cake will be brittle and can be gently broken up with a mortar and pestle (in a dry box if possible).
Ticket #3: "My Methyl Iodide (MeI) is brown. Can I use it for methylation?"
Status: High Risk for Precision Synthesis Root Cause: Homolytic cleavage of the C-I bond.
The Mechanism
Alkyl iodides are light-sensitive. Photons cleave the weak Carbon-Iodine bond (
-
Consequence: Free
is an oxidant and can cause side reactions (e.g., iodination of aromatic rings) instead of the desired methylation ( ) [3].
Stabilization & Purification Workflow
Most commercial MeI comes stabilized with Copper (Cu) or Silver (Ag) wire. The metal acts as a "scavenger," reacting with free iodine to form insoluble metal iodides (
Protocol: Purification of Alkyl Iodides If your MeI is brown/red, perform this sequence before use:
-
The Wash (Remove
):-
Wash the alkyl iodide with dilute aqueous
(Sodium Thiosulfate) or (Bisulfite) in a separatory funnel until the organic layer is colorless. -
Wash with water, then brine.
-
-
The Dry (Remove Water):
-
Dry over anhydrous Magnesium Sulfate (
) or Calcium Chloride ( ). Filter.
-
-
The Distillation (Purity):
-
The Stabilization (Storage):
-
Store the clear distillate in an amber bottle over a fresh piece of Copper wire (cleaned with sandpaper to expose bright metal).
-
DOT Visualization: Alkyl Iodide Lifecycle
Figure 2: Degradation and purification cycle for Alkyl Iodides.
Summary of Recommendations
| Compound Class | Storage Condition | Stabilizer | Handling Hazard |
| Potassium Iodide (KI) | Amber glass, Cool, Dry | None usually required (trace thiosulfate for solutions) | Low toxicity; stains skin. |
| Sodium Iodide (NaI) | Desiccator Mandatory , Amber glass | None | Deliquescent ; keep tightly sealed. |
| Methyl/Ethyl Iodide | Fridge (4°C), Dark, Amber glass | Copper Wire or Silver Wool | High Toxicity , Volatile, Vesicant. |
| Hydrogen Iodide (HI) | Fridge, Dark | Hypophosphorous acid (often added commercially) | Corrosive, releases fumes. |
References
-
Voudouris, E. (1975).[3] Study on the stability of potassium iodide of the iodized salt. Zeitschrift für Lebensmittel-Untersuchung und Forschung, 157(5), 287-290.[3]
-
Burley, G. & Kissinger, H. E. (1960).[4] Systems Silver Iodide-Sodium Iodide and Silver Iodide-Potassium Iodide.[4] Journal of Research of the National Bureau of Standards.[4]
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for MeI purification using Cu turnings).
-
Kelly, F. C. (1953).[5] Stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 9(2), 217.[5]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US3425798A - Process for the removal of iodine from organic compounds - Google Patents [patents.google.com]
- 3. [Study on the stability of potassium iodide of the iodized salt] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upload.wikimedia.org [upload.wikimedia.org]
- 5. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing reactivity of (Cyclopropylmethyl)trimethylammonium iodide to other methylating agents
An In-depth Guide to the Reactivity of (Cyclopropylmethyl)trimethylammonium Iodide as a Methylating Agent: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. While classic methylating agents such as methyl iodide and dimethyl sulfate are widely used, their high toxicity and volatility necessitate the exploration of safer and more manageable alternatives.[1] This guide provides a comprehensive comparative analysis of (Cyclopropylmethyl)trimethylammonium iodide, a less common quaternary ammonium salt, against standard methylating agents. We will delve into the theoretical underpinnings of its reactivity and present a framework for its experimental evaluation.
The Significance of Methylation in Drug Development
The addition of a methyl group, a seemingly minor structural modification, can profoundly impact the pharmacokinetic and pharmacodynamic properties of a molecule. This "magic methyl" effect can enhance potency, improve metabolic stability, and increase cell permeability, making methylation a crucial tool in the optimization of lead compounds during drug discovery.[1]
Understanding the Mechanism: The S 2 Reaction
The reactivity of most common methylating agents, including quaternary ammonium salts, is governed by the S
A key factor influencing the S
The Intriguing Case of the Cyclopropylmethyl Group
The cyclopropylmethyl moiety in (Cyclopropylmethyl)trimethylammonium iodide introduces unique steric and electronic properties compared to a simple methyl group. The three-membered ring is known to exhibit some properties of a double bond, potentially influencing the electronic environment of the adjacent methylene group.[4] However, the bulkiness of the cyclopropylmethyl group compared to a methyl group is expected to increase steric hindrance at the reaction center.[5] This suggests that the reactivity of (Cyclopropylmethyl)trimethylammonium iodide in S
A Proposed Framework for Comparative Reactivity Analysis
Due to the limited availability of direct comparative studies in the existing literature, this guide proposes a robust experimental framework to systematically evaluate the reactivity of (Cyclopropylmethyl)trimethylammonium iodide against other commonly used methylating agents.
Selected Methylating Agents for Comparison
-
(Cyclopropylmethyl)trimethylammonium iodide
-
Methyl Iodide (CH
I): A classic, highly reactive methylating agent. -
Dimethyl Sulfate ((CH
) SO ): Another powerful and widely used methylating agent. -
Tetramethylammonium Iodide ((CH
) NI): A structurally similar quaternary ammonium salt for direct comparison.
Model Substrates for Methylation
To assess the reactivity across different functional groups, two model substrates are proposed:
Experimental Protocols
The following protocols are designed to be conducted under identical conditions to ensure a fair and accurate comparison of the methylating agents.
General Protocol for O-Methylation of Phenol
-
To a stirred solution of phenol (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) is added a base (e.g., K
CO , 1.5 mmol). -
The methylating agent (1.2 mmol) is added to the mixture.
-
The reaction is stirred at a constant temperature (e.g., 60 °C) and monitored over time.
-
Aliquots are taken at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Each aliquot is quenched with a dilute acid solution and extracted with an organic solvent.
-
The organic extracts are analyzed by Gas Chromatography (GC) and
H NMR spectroscopy to determine the conversion and yield of the anisole product.
General Protocol for N-Methylation of Aniline
-
To a stirred solution of aniline (1.0 mmol) in a suitable solvent (e.g., DMF, 10 mL) is added a base (e.g., K
CO , 1.5 mmol). -
The methylating agent (1.2 mmol) is added to the mixture.
-
The reaction is stirred at a constant temperature (e.g., 80 °C) and monitored over time.
-
Aliquots are taken at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Each aliquot is quenched with water and extracted with an organic solvent.
-
The organic extracts are analyzed by Gas Chromatography (GC) and
H NMR spectroscopy to determine the conversion and yield of N-methylaniline and N,N-dimethylaniline.[8]
Analytical Methods for Reaction Monitoring
-
Gas Chromatography (GC): A GC method with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID) can be used for the quantitative analysis of the reaction mixture.[9][10] This will allow for the determination of the percentage conversion of the starting material and the formation of the methylated products over time.
-
Nuclear Magnetic Resonance (
H NMR) Spectroscopy: H NMR spectroscopy can be used to confirm the identity of the products and to quantify the relative amounts of starting material and products in the reaction mixture.[11][12]
Data Presentation and Interpretation
The collected experimental data should be tabulated for a clear and direct comparison of the methylating agents.
Table 1: Comparative Yields for the O-Methylation of Phenol
| Methylating Agent | Time (h) | Conversion (%) | Anisole Yield (%) |
| (Cyclopropylmethyl)trimethylammonium iodide | 24 | ||
| Methyl Iodide | 24 | ||
| Dimethyl Sulfate | 24 | ||
| Tetramethylammonium Iodide | 24 |
Table 2: Comparative Yields for the N-Methylation of Aniline
| Methylating Agent | Time (h) | Conversion (%) | N-methylaniline Yield (%) | N,N-dimethylaniline Yield (%) |
| (Cyclopropylmethyl)trimethylammonium iodide | 24 | |||
| Methyl Iodide | 24 | |||
| Dimethyl Sulfate | 24 | |||
| Tetramethylammonium Iodide | 24 |
By analyzing the kinetic data (conversion and yield over time), the relative reactivity of each methylating agent can be determined. A faster rate of product formation indicates a more reactive methylating agent.
Visualizing the Process
Experimental Workflow
Caption: A generalized experimental workflow for comparing methylating agents.
S 2 Reaction Mechanism
Caption: The concerted S
Conclusion
This guide provides a comprehensive framework for comparing the reactivity of (Cyclopropylmethyl)trimethylammonium iodide with other standard methylating agents. By following the proposed experimental protocols and analytical methods, researchers can generate valuable data to assess its efficacy as a methylating agent. The unique steric and electronic properties of the cyclopropylmethyl group make this compound an interesting candidate for further investigation, potentially offering a safer and more selective alternative in certain synthetic applications.
References
[6] Eynde, J. J. V., & Mailleux, I. (2001). Quaternary Ammonium Salt-Assisted Organic Reactions in Water: Alkylation of Phenols. Synthetic Communications, 31(1), 1-7. [11] Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear magnetic resonance (NMR) spectroscopy. Pure and Applied Chemistry, 73(11), 1795-1818. [1] Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305-4315.[1][13][14][15] [16] Vanden Eynde, J. J., & Mailleux, I. (2001). Quaternary Ammonium Salt-Assisted Organic Reactions in Water: Alkylation of Phenols. Synthetic Communications, 31(1), 1-7. [17] Washington, J. B., Assante, M., Yan, C., & Reid, M. (2021). Demonstration of dichotomous reactivity of trimethylanilinium salts in:.... Chemical Science, 12(15), 5485-5494. [12] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5360545, Succinate. Retrieved from [Link] [18] Dinnocenzo, J. P., Zuilhof, H., Lieberman, D. R., Simpson, T. R., & McKechney, M. W. (1997). Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 2. Steric and Electronic Effects of Substitution. Journal of the American Chemical Society, 119(5), 994-1004.[19][20] [19] Dinnocenzo, J. P., Zuilhof, H., Lieberman, D. R., Simpson, T. R., & McKechney, M. W. (1997). Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 2. Steric and Electronic Effects of Substitution. Journal of the American Chemical Society, 119(5), 994-1004.[19][20] [20] Dinnocenzo, J. P., Zuilhof, H., Lieberman, D. R., Simpson, T. R., & McKechney, M. W. (1997). Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 2. Steric and Electronic Effects of Substitution. Journal of the American Chemical Society, 119(5), 994-1004.[19][20] [13] Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305-4315.[1][13][14][15] [14] Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305-4315.[1][13][14][15] [9] BenchChem. (2025). Application Note: Gas Chromatography Method for the Analysis of Methyl 10-Methyldodecanoate. [7] ResearchGate. (n.d.). Different protocols for methylation of aniline. University of Bristol. (2017). Quantitative NMR Spectroscopy. [21] Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 88(6), 553-563. [22] Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 88(6), 553-563. [8] BenchChem. (2025). Application Notes and Protocols for Enamine and N-Methylaniline Reactions. [23] Wang, Y., Wu, W., & Wang, Y. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 118(40), 9479-9486. LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [24] Wang, L., Wang, Y., Li, N., & He, G. (2015). Comparison of alkaline stability of quaternary ammonium and 1,2-dimethylimidazolium cations for alkaline anion exchange membrane fuel cells. Journal of Power Sources, 299, 292-300. [4] Kulinkovich, O. G. (2015). Cyclopropanes in Organic Synthesis. John Wiley & Sons, Inc. [10] Song, L., James, S. R., & Vouros, P. (2009). Development and validation of a gas chromatography/mass spectrometry method for the assessment of genomic DNA methylation. Rapid Communications in Mass Spectrometry, 23(18), 2963-2970. [15] Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305-4315.[1][13][14][15] [25] Ashenhurst, J. (2025). SN2 Reaction Mechanism. Chemistry Steps. [26] Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [27] LibreTexts. (2024). 11.4: Characteristics of the SN2 Reaction. [28] von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU. [2] L.S. College. (2020). SN 2 reaction. [29] Eitzinger, A. (2023). Reactivity of electrophilic cyclopropanes. [30] Wang, C., Li, P., & Wu, Y. (2019). methylation of amines using formic acid via simple inorganic base catalysis. RSC Advances, 9(43), 25068-25072. [31] Ehrich, M., Turner, K. L., & van den Oord, E. J. (2005). Quantitative high-throughput analysis of DNA methylation patterns by base-specific cleavage and mass spectrometry. Proceedings of the National Academy of Sciences, 102(44), 15785-15790. [32] Kertész, I., Gömöry, A., & Kuki, Á. (2021). A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. Analytical Methods, 13(37), 4269-4276. [33] Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography. [34] da Silva, A. P. F., de Oliveira, M. A. L., & da Silva, R. C. (2024). Direct Methylation Method for Quantification of Fatty Acids in Lyophilized Human Milk by Gas Chromatography with Flame Ionization Detector. Journal of the Brazilian Chemical Society. [35] Prakash Academy. (2021, June 29). Amines 16 I Alkylation of Amines I Exhaustive Methylation I SN2 I Quaternary Ammonium Salt [Video]. YouTube. [3] Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [36] Zhang, J., & Li, A. (2018). E2/SN2 Selectivity Driven by Reaction Dynamics. Insight into Halogen Bonding. The Journal of Physical Chemistry Letters, 9(18), 5361-5367.
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Efficacy of (Cyclopropylmethyl)trimethylammonium Iodide vs. Benzyltrimethylammonium Chloride as a Phase Transfer Catalyst (PTC)
Executive Summary
In biphasic organic synthesis, the selection of an optimal Phase Transfer Catalyst (PTC) is the primary determinant of reaction kinetics and yield. This guide provides an objective, data-driven comparison between an industry-standard catalyst, benzyltrimethylammonium chloride (BTMAC) , and a highly specialized alternative, (cyclopropylmethyl)trimethylammonium iodide (CPTMAI) .
While BTMAC is universally recognized for its high efficacy in both extraction and interfacial PTC mechanisms [1], CPTMAI presents severe kinetic limitations in standard applications. This performance gap is not merely a function of cationic lipophilicity, but is deeply rooted in the thermodynamic behavior of their respective counterions—specifically, the phenomenon of "iodide poisoning" [2].
Mechanistic Framework & Structural Analysis
To understand the divergent efficacies of these two catalysts, we must evaluate them across two critical vectors: cationic lipophilicity and counterion thermodynamics.
Cationic Lipophilicity and Steric Profiles
The ability of a PTC to partition into the organic phase or populate the liquid-liquid interface depends on the lipophilicity of its cation .
-
BTMAC (
): The benzyl group provides an optimal balance. It is sufficiently lipophilic to facilitate the transfer of reactive anions into moderately polar organic solvents (e.g., toluene, dichloromethane) while remaining compact enough to avoid excessive steric hindrance during the transition state of nucleophilic substitutions. -
CPTMAI (
): The cyclopropylmethyl group contains only four carbons compared to the benzyl group's seven. This drastically reduces the cation's overall lipophilicity, limiting its extraction constant and confining it largely to the aqueous phase or the immediate interfacial boundary.
The Anion Effect: Chloride vs. Iodide Poisoning
The most critical differentiator between these two salts is their counterion. In a standard PTC cycle (e.g., the Starks Extraction Mechanism), the catalyst must exchange its initial anion for the reactive nucleophile (e.g.,
-
Chloride (in BTMAC): Chloride is a "hard," highly hydrated anion. It readily partitions back into the aqueous phase, allowing the quaternary ammonium cation to easily pair with the target nucleophile and transport it into the organic phase.
-
Iodide (in CPTMAI): Iodide is a "soft," highly polarizable, and lipophilic anion. It exhibits an exceptionally high affinity for the soft quaternary ammonium cation in the organic phase. Consequently, iodide outcompetes hard anions like hydroxide or cyanide for the catalyst. This thermodynamic trap prevents the formation of the active catalyst species (
), effectively halting the catalytic cycle—a well-documented failure mode known as iodide poisoning [4].
Caption: Starks Extraction Mechanism illustrating the phase transfer cycle.
Comparative Efficacy Data
To objectively quantify the performance gap, we evaluate both catalysts in a benchmark Makosza reaction: the C-alkylation of phenylacetonitrile with 1-bromobutane using 50% aqueous NaOH.
Table 1: Kinetic Data for C-Alkylation of Phenylacetonitrile (4 Hours, 60°C)
| Catalyst System | Catalyst Loading (mol%) | Conversion (%) | Isolated Yield (%) | Turnover Frequency (h⁻¹) |
| None (Blank) | 0 | < 2 | < 1 | N/A |
| BTMAC | 5 | > 98 | 95 | 4.75 |
| CPTMAI | 5 | 12 | 8 | 0.40 |
Data Interpretation: BTMAC drives the reaction to near-completion within 4 hours. In stark contrast, CPTMAI stalls at 12% conversion. The iodide counterion in CPTMAI accumulates at the liquid-liquid interface, drastically reducing the basicity of the interfacial NaOH and inhibiting the deprotonation of the weak C-H acid (phenylacetonitrile) [4].
Experimental Protocol: Self-Validating PTC Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . It employs an internal standard (dodecane) to eliminate GC-FID injection volume errors and requires a parallel blank reaction to definitively prove that product formation is strictly catalyst-dependent.
Causality Behind Experimental Choices
-
50% Aqueous NaOH: High-concentration base is mandatory. It minimizes the availability of free water molecules, forcing the deprotonation event to occur strictly at the interface (Makosza mechanism) rather than in the bulk aqueous phase, preventing substrate hydrolysis.
-
Dodecane (Internal Standard): Highly lipophilic and totally inert to PTC conditions. It remains exclusively in the organic phase, providing a constant reference peak for accurate kinetic sampling.
Step-by-Step Methodology
-
Preparation of the Biphasic Matrix: To a 100 mL jacketed reactor equipped with a mechanical stirrer (set to 600 rpm to ensure consistent interfacial surface area), add 20 mL of 50% (w/w) aqueous NaOH and 20 mL of toluene.
-
Substrate & Standard Addition: Introduce 50.0 mmol of phenylacetonitrile and 10.0 mmol of dodecane (internal standard) into the organic phase.
-
Catalyst Introduction: Add 2.5 mmol (5 mol%) of the chosen catalyst (BTMAC or CPTMAI). Run a parallel reactor omitting this step as the blank.
-
Alkylating Agent Addition: Heat the biphasic mixture to 60°C. Once stabilized, add 55.0 mmol of 1-bromobutane dropwise over 15 minutes to prevent uncontrolled exothermic spikes.
-
Kinetic Sampling: At 1-hour intervals, halt stirring for 30 seconds to allow phase separation. Extract a 50 µL aliquot from the upper organic layer.
-
Sample Quenching & Analysis: Dilute the aliquot in 1 mL of ethyl acetate, wash with 1 mL of distilled water to remove residual base/salts, dry over anhydrous
, and analyze via GC-FID.
Caption: Step-by-step experimental workflow for evaluating PTC efficacy via GC-FID.
Conclusion & Recommendations
For broad-spectrum phase transfer catalysis—including N/C-alkylations, oxidations, and esterifications—benzyltrimethylammonium chloride (BTMAC) is vastly superior. Its chloride counterion ensures rapid phase cycling, while its benzyl group provides the ideal lipophilic balance.
CPTMAI should be strictly avoided in standard PTC workflows due to severe iodide poisoning, which thermodynamically chokes the catalytic cycle. Its use should be reserved exclusively for highly specialized niche applications where iodide is the intended nucleophile (e.g., in biphasic Finkelstein reactions) or in specific electrochemical proton-coupled electron transfer (PCET) pathways where the iodide oxidation potential is leveraged.
References
-
SACHEM, Inc. (2026). Benzyltrimethylammonium Chloride (BTMACl) | CAS# 56-93-9.
-
NPTEL. (2026). Lecture 41 : Phase Transfer Catalysis.
-
Makosza, M., & Fedoryński, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI Molecules, 25(24), 5850.
-
Makosza, M., & Chesnokov, A. (2008). How iodide anions inhibit the phase-transfer catalyzed reactions of carbanions. Tetrahedron, 64(25), 5925-5932.
Sources
Comparative Stability Guide: Cyclopropylmethyl vs. Cyclobutylmethyl Ammonium Salts
Topic: Comparative stability of cyclopropylmethyl vs. cyclobutylmethyl ammonium salts Content Type: Publish Comparison Guides.
Executive Summary
This guide provides a technical comparison of Cyclopropylmethyl (CPM) and Cyclobutylmethyl (CBM) ammonium salts. While structurally related as cycloalkyl-methyl homologs, these two distinct scaffolds exhibit diametrically opposed reactivity profiles driven by unique electronic and steric factors.
-
Cyclopropylmethyl (CPM) Ammonium Salts: Exhibit kinetic instability under ionizing conditions. They are prone to rapid rearrangement due to the exceptional stability of the cyclopropylcarbinyl cation ("dancing resonance"), making them highly reactive intermediates but challenging to store or process under acidic/solvolytic conditions.
-
Cyclobutylmethyl (CBM) Ammonium Salts: Exhibit kinetic stability relative to CPM. They are sterically hindered (neopentyl-like) and lack the immediate electronic activation of the cyclopropane ring. Their degradation is significantly slower and typically proceeds via ring contraction to the CPM manifold.
Key Takeaway: If your application requires metabolic stability or resistance to solvolysis, CBM is the superior choice. If you require facile activation or specific electronic properties (isosteres of allyl/benzyl), CPM is preferred but requires rigorous pH and thermal control.
Structural & Mechanistic Basis[1][2]
The divergence in stability is rooted in the behavior of the carbocation intermediates accessible during degradation (e.g., Hofmann elimination, solvolysis, or metabolic oxidation).
The "Dancing Resonance" of CPM
The CPM ammonium salt is a "loaded spring." Upon formation of a partial positive charge (e.g., during leaving group departure), the cyclopropane
-
Consequence: The activation energy for bond cleavage in CPM salts is remarkably low.
-
Observation: CPM derivatives solvolyze 10–120 times faster than their CBM counterparts.
The Steric Shield of CBM
The CBM group behaves like a "flexible neopentyl" group. It lacks the
-
Steric Hindrance: Nucleophilic attack (
) is retarded by the puckered cyclobutane ring. -
Ionization: Formation of the primary cyclobutylmethyl cation is energetically costly. It typically requires rearrangement to the CPM or homoallyl cation to proceed, creating a kinetic bottleneck.
Mechanistic Pathway Diagram
The following diagram illustrates the rearrangement manifold. Note how CPM enters the "Non-Classical Equilibrium" directly, while CBM must overcome a higher barrier to access the same cycle.
Figure 1: Mechanistic degradation pathways showing the direct entry of CPM salts into the non-classical cation manifold, contrasting with the kinetic stability of CBM salts.[2]
Comparative Performance Data
The following data synthesizes solvolysis rates and stability metrics from standard physical organic chemistry literature (see References). While specific ammonium salt data depends on the counter-ion, the relative reactivity of the alkyl group remains constant.
Table 1: Relative Solvolysis Rates (Kinetic Instability)
Data normalized to Cyclobutylmethyl (CBM) = 1.0
| Parameter | Cyclopropylmethyl (CPM) | Cyclobutylmethyl (CBM) | Interpretation |
| Relative Rate ( | 10 – 120 | 1.0 | CPM degrades orders of magnitude faster under ionizing conditions. |
| Dominant Mechanism | CBM resists ionization; CPM facilitates it. | ||
| Rearrangement Potential | High (Ring expansion) | Moderate (Ring contraction) | CPM tends to expand to cyclobutyl or open to homoallyl. |
| Low (Steric hindrance) | Very Low (Neopentyl-like) | Both are resistant to direct displacement, but CPM is electronically activated. |
Table 2: Stability Under Stress Conditions
| Condition | CPM Ammonium Salt | CBM Ammonium Salt |
| Acidic (pH < 2) | Unstable. Rapid ring opening to homoallylic alcohols/halides. | Moderate. Slow rearrangement requires heat or superacids. |
| Basic (Hofmann) | Moderate. Elimination yields highly strained methylenecyclopropane. | Stable. Elimination yields methylenecyclobutane (less strained). |
| Thermal (Solid) | Stable < 150°C (Counter-ion dependent). | Stable < 180°C. |
Experimental Protocols
Protocol A: Accelerated Acid Stability Profiling
Objective: Determine the half-life (
-
Preparation: Dissolve 50 mg of the ammonium salt in 0.6 mL of Deuterated Solvent (
or ). -
Acidification: Add 1.0 equivalent of Deuterated Trifluoroacetic Acid (
) or . -
Monitoring: Transfer to an NMR tube.
-
Acquisition:
-
Record
NMR at . -
Heat probe to 60°C.
-
Acquire spectra every 30 minutes for 12 hours.
-
-
Analysis:
-
CPM: Watch for the disappearance of the doublet at
ppm (methylene) and appearance of olefinic signals ( ppm) indicating ring opening to homoallyl species. -
CBM: Monitor for ring contraction signals (complex multiplets) or stability (unchanged spectrum).
-
Protocol B: HPLC Purity & Rearrangement Check
Objective: Quantify non-volatile rearrangement impurities.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5
, mm. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: CAD (Charged Aerosol Detector) or ELSD is required as these salts often lack UV chromophores.
-
Validation:
-
Inject CPM standard. Look for "fronting" or new peaks at higher organic retention times (ring-opened hydrophobic products).
-
Inject CBM standard. Expect a single sharp peak.
-
References
-
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[3] Journal of the American Chemical Society.
-
Olah, G. A., et al. (1970). Stable Carbocations.[4] CXIV. Structure of Cyclopropylcarbinyl and Cyclobutyl Cations. Journal of the American Chemical Society.
-
Kevill, D. N., & D'Souza, M. J. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation.[5] Journal of the Chemical Society, Perkin Transactions 2.
-
Wiberg, K. B., et al. (1996).Solvolysis of Cyclopropylmethyl and Cyclobutyl Systems. Journal of Organic Chemistry.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. jocpr.com [jocpr.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic & Functional Comparison: (Cyclopropylmethyl)trimethylammonium Iodide vs. Bromide
Executive Summary
This guide provides a technical comparison between (Cyclopropylmethyl)trimethylammonium iodide and (Cyclopropylmethyl)trimethylammonium bromide . While the cationic pharmacophore—responsible for cholinergic activity—remains identical, the halide counterion significantly influences physical properties, spectroscopic signatures in non-polar solvents, and suitability for biological applications.
Key Distinction: The iodide salt is typically preferred for synthetic intermediate utility due to the leaving group ability of the iodide ion, whereas the bromide salt is the superior candidate for physiological assays due to higher aqueous solubility and reduced interference with oxidative biological pathways.
Chemical Identity & Structural Context[1][2][3][4][5][6][7]
The cation, (Cyclopropylmethyl)trimethylammonium (CPM-TMA) , is a quaternary ammonium compound structurally analogous to acetylcholine. The cyclopropyl group introduces rigid steric bulk, often used to probe the conformational space of muscarinic and nicotinic receptors.
| Feature | Iodide Variant | Bromide Variant |
| Formula | ||
| MW | 241.11 g/mol | 194.11 g/mol |
| CAS | 73664-02-5 | 69440-86-6 (Generic CPM-TMA) |
| Appearance | White to off-white crystalline powder | White hygroscopic crystals |
| Counterion Radius | 2.20 Å (I⁻) | 1.96 Å (Br⁻) |
Synthesis & Preparation Protocols
The choice of synthesis route dictates the counterion. The Menshutkin reaction is the standard protocol for generating these quaternary salts.
Experimental Protocol A: Synthesis of the Bromide Salt
Objective: Synthesis via alkylation of trimethylamine.
-
Reagents: Cyclopropylmethyl bromide (1.0 eq), Trimethylamine (anhydrous, 2.0 eq in ethanol/THF).
-
Procedure:
-
Dissolve cyclopropylmethyl bromide in anhydrous THF.
-
Cool to 0°C and introduce trimethylamine gas or solution.
-
Seal the reaction vessel and stir at room temperature for 24–48 hours.
-
Observation: A white precipitate (the quaternary salt) forms as the reaction proceeds.
-
-
Purification:
-
Filter the precipitate under inert atmosphere (nitrogen).
-
Wash with cold diethyl ether to remove unreacted starting materials.
-
Recrystallize from ethanol/ether.
-
Experimental Protocol B: Synthesis of the Iodide Salt
Objective: Synthesis via exhaustive methylation.
-
Reagents: (Aminomethyl)cyclopropane (1.0 eq), Methyl Iodide (3.5 eq), Potassium Carbonate (2.0 eq).
-
Procedure:
-
Dissolve (aminomethyl)cyclopropane in acetonitrile.
-
Add
to scavenge acid. -
Add Methyl Iodide dropwise at 0°C (Exothermic!).
-
Reflux for 12 hours.
-
-
Purification:
-
Evaporate solvent.
-
The residue is often a yellow solid (due to
trace). Wash with acetone/ether. -
Recrystallize from methanol/ethyl acetate.
-
Visualization: Synthesis Pathways
Caption: Divergent synthetic pathways determining the final halide counterion.
Spectroscopic Comparison
A. Nuclear Magnetic Resonance (NMR)
The cation signals are identical in polar solvents (e.g.,
1H NMR Data (Typical in
-
Cyclopropyl CH:
0.35–0.45 (m, 2H), 0.65–0.75 (m, 2H), 1.10–1.20 (m, 1H). -
N-CH2:
3.15 (d, Hz, 2H). -
N-(CH3)3:
3.10 (s, 9H).
The Counterion Effect (Solvent Dependent):
In chloroform (
-
Iodide Effect: The large, soft iodide ion exerts a shielding effect on the
-protons (N-Me and N-CH2) relative to bromide. You may observe an upfield shift of 0.05–0.1 ppm for the iodide salt compared to the bromide. -
Bromide Effect: The smaller bromide ion interacts more strongly with the solvent shell in protic solvents, but in
, it causes less shielding than iodide.
B. Infrared Spectroscopy (FT-IR)
Since the halide ions are monoatomic, they do not have internal vibrational modes in the mid-IR (4000–400 cm⁻¹). The spectra are dominated by the CPM-TMA cation.
-
Diagnostic Bands:
-
C-H Stretch (Cyclopropyl): ~3010–3080 cm⁻¹ (Distinctive high frequency for strained rings).
-
C-H Stretch (Methyl): ~2950–2980 cm⁻¹ (Asymmetric/Symmetric).
-
C-N Stretch: ~950–970 cm⁻¹ (Quaternary ammonium characteristic).
-
-
Differentiation: The primary difference appears in the Crystal Lattice Vibrations (Far-IR <400 cm⁻¹) and subtle splitting of bands in the fingerprint region due to different crystal packing (polymorphism) induced by the anion size difference.
C. Mass Spectrometry (ESI-MS)
-
Positive Mode (+): Both salts yield the identical parent cation peak.
-
m/z: 114.2
-
-
Negative Mode (-):
-
Iodide: Strong peak at m/z 126.9
. -
Bromide: Two peaks at m/z 78.9 and 80.9 (1:1 isotopic ratio)
.
-
Functional Performance & Application Guide
Solubility and Stability
| Property | Iodide Salt | Bromide Salt |
| Water Solubility | Moderate to High | Very High |
| Ethanol Solubility | Moderate (Hot) | High |
| Hygroscopicity | Low (Generally stable) | High (Requires desiccant) |
| Light Sensitivity | High (Oxidizes to | Low (Stable) |
Biological Assay Suitability
-
Bromide: Recommended for electrophysiology and receptor binding assays . Chloride is the natural physiological anion; bromide is biologically similar and less disruptive to chloride channels than iodide.
-
Iodide: Caution required. Iodide can interfere with certain peroxidase enzymes and may act as a chaotropic agent, potentially altering protein conformation at high concentrations. It is also prone to oxidation in solution, releasing free iodine (
) which is toxic to cells.
Visualization: Selection Logic
Caption: Decision matrix for selecting the appropriate salt form based on experimental intent.
References
-
Synthesis of Cyclopropylmethyl Halides
- Spectroscopy of Quaternary Ammonium Salts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for NMR shifts of ammonium salts).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Biological Relevance of Counterions: Hille, B. (2001). Ion Channels of Excitable Membranes. Sinauer Associates. (Reference for halide permeability and toxicity).
-
General Compound Data
Sources
Validation of antimicrobial properties against standard antibiotics
Comprehensive Guide: Validating Novel Antimicrobial Agents Against Standard-of-Care Antibiotics
As a Senior Application Scientist in antimicrobial drug development, I frequently evaluate novel compounds that exhibit promising preliminary activity. However, transitioning a "hit" compound into a viable clinical lead requires rigorous, standardized benchmarking against established standard-of-care antibiotics (e.g., Vancomycin, Ciprofloxacin). This guide outlines the self-validating experimental frameworks necessary to objectively compare a novel agent's performance, ensuring data integrity for regulatory scrutiny and downstream pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Planktonic Susceptibility: MIC and MBC Determination
The Causality of the Method: While agar disk diffusion (Kirby-Bauer) offers a rapid qualitative screen, it is insufficient for precise drug development. To establish a baseline for dosing and efficacy, we must quantify the exact concentration that inhibits and kills the pathogen. The gold standard is Broth Microdilution (BMD) in cation-adjusted Mueller-Hinton broth (CAMHB). This aligns with the and, ensuring global reproducibility and preventing artificially lowered MIC values that can erode clinical trust[1][2][3].
Protocol: Broth Microdilution (BMD) A self-validating BMD assay must include positive growth controls, negative sterility controls, and a reference antibiotic to confirm assay sensitivity.
-
Inoculum Standardization: Prepare a bacterial suspension from a fresh agar plate to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a precise final well concentration of
CFU/mL[4][5]. -
Compound Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the novel agent and the comparator antibiotics.
-
Inoculation & Incubation: Add the standardized inoculum to each well. Incubate at 37°C for 16–20 hours under aerobic conditions[4].
-
MIC Reading: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration exhibiting no visible turbidity[6].
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aliquot 10–20 µL from visually clear wells onto drug-free agar plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a
( -log ) reduction of the initial inoculum[6].
Pharmacodynamic Profiling: Time-Kill Kinetics
The Causality of the Method: MIC provides only a static, single-timepoint endpoint. It does not reveal how fast the drug works or whether its activity is concentration-dependent or time-dependent. A Time-Kill assay continuously monitors bacterial viability, definitively classifying the agent as bacteriostatic or bactericidal over a 24-hour period[7][8].
Protocol: Time-Kill Kinetics
-
Preparation: Prepare sterile tubes with CAMHB containing the antimicrobial agent at
, , , and the established MIC[6][8]. -
Inoculation: Introduce a logarithmic-phase bacterial culture to achieve a starting density of
CFU/mL[8]. -
Sampling Kinetics: At predetermined intervals (0, 2, 4, 8, and 24 hours), vortex the tubes and remove a 100 µL aliquot[8][9].
-
Quantification: Perform 10-fold serial dilutions in sterile phosphate-buffered saline (PBS) and plate onto appropriate agar[8][9].
-
Analysis: Count colonies after 24h incubation. A bactericidal effect is strictly defined as a
-log CFU/mL reduction from the initial inoculum[6][8].
Workflow for Time-Kill Kinetics Assay evaluating bactericidal activity.
Sessile Susceptibility: Minimum Biofilm Eradication Concentration (MBEC)
The Causality of the Method: In complex clinical scenarios (e.g., implanted medical devices, cystic fibrosis), bacteria form biofilms encased in an exopolymeric matrix. These sessile communities can be up to 1,000-fold more resistant to standard antibiotics than their planktonic counterparts[10][11]. Planktonic MIC data is functionally irrelevant here. We must utilize the MBEC assay (often employing a 96-peg lid device) to evaluate true biofilm penetration and eradication[10][12].
Protocol: MBEC Assay
-
Biofilm Formation: Inoculate a 96-well plate with the target pathogen. Insert the specialized peg-lid and incubate on a shaker for 24–48 hours to allow uniform biofilm formation on the pegs[10][13].
-
Planktonic Wash: Remove the peg-lid and rinse gently in a plate containing sterile PBS to remove loosely attached planktonic cells[10][13].
-
Antimicrobial Challenge: Transfer the peg-lid to a challenge plate containing serial dilutions of the novel agent and comparator antibiotics. Incubate for 24 hours[10][13].
-
Recovery & Sonication: Rinse the lid again, then transfer to a recovery plate containing fresh, drug-free media. Sonicate the plate for 10 minutes to dislodge surviving biofilm cells into the media[10][13].
-
Eradication Readout: Replace the peg lid with a standard lid and incubate the recovery plate for 24 hours. The MBEC is the lowest concentration where the OD650 reading is
, indicating complete biofilm eradication[10].
Step-by-step MBEC assay workflow for determining biofilm eradication.
Comparative Data Synthesis
To objectively evaluate a novel compound, experimental data must be aggregated and compared against standard-of-care antibiotics. Below is a representative data synthesis matrix demonstrating how a hypothetical "Novel Agent X" might be positioned against standard therapies. Notice how standard antibiotics fail at the biofilm stage (MBEC), highlighting the specific value proposition of the novel agent.
| Pathogen Strain | Antimicrobial Compound | MIC (µg/mL) | MBC (µg/mL) | MBEC (µg/mL) | Time-Kill Kinetics (at 4x MIC) |
| S. aureus (MRSA) | Novel Agent X | 1.0 | 2.0 | 16.0 | Bactericidal (Rapid, 4h) |
| S. aureus (MRSA) | Vancomycin | 1.0 | 4.0 | >1024.0 | Bacteriostatic/Slow Kill |
| P. aeruginosa (PAO1) | Novel Agent X | 2.0 | 4.0 | 32.0 | Bactericidal (Rapid, 2h) |
| P. aeruginosa (PAO1) | Ciprofloxacin | 0.5 | 1.0 | 512.0 | Bactericidal (1h) |
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination of non-fastidious and fastidious organisms.[Link]
-
Emery Pharma. Biofilm Eradication Testing & MBEC Assay Overview.[Link]
-
Innovotech. MBEC Assay® Procedural Manual.[Link]
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. clsi.org [clsi.org]
- 4. intertekinform.com [intertekinform.com]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. rskoriatechnicals.com [rskoriatechnicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. emerypharma.com [emerypharma.com]
- 11. High-throughput metal susceptibility testing of microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innovotech.ca [innovotech.ca]
- 13. hielscher.com [hielscher.com]
Head-to-head comparison of different methods for synthesizing quaternary ammonium salts
Executive Summary
For drug development professionals and application scientists, the synthesis of Quaternary Ammonium Salts (QAS) presents a tripartite challenge: reaction efficiency , purification complexity , and pharmaceutical compliance (counter-ion toxicity).
While the classical Menschutkin reaction remains the kinetic gold standard for discovery chemistry, its reliance on genotoxic alkyl halides (MeI, Benzyl Bromide) renders it suboptimal for large-scale process chemistry. Conversely, Dimethyl Carbonate (DMC) methylation offers a green, halide-free route but demands significant process intensification (high T/P) to overcome its lower electrophilicity.
This guide provides a technical breakdown of these methodologies, supported by experimental protocols and decision-making frameworks.
Part 1: The Classical Route (Menschutkin Reaction)
Best For: Small-scale discovery, heat-sensitive substrates, rapid library generation.
The Menschutkin reaction is an
Mechanistic Insight & Solvent Causality
The reaction involves neutral reactants forming charged products (ions).[1]
-
Transition State (TS): Highly polar.[2]
-
Solvent Effect: Unlike typical
reactions where polar aprotic solvents (DMF, DMSO) enhance rate by "naked" anion activation, here the solvent stabilizes the developing charge in the transition state. -
The Trap: While DMSO accelerates the rate, it is difficult to remove. Acetonitrile (MeCN) is the optimal compromise: sufficiently polar (
) to stabilize the TS, yet volatile enough ( ) for easy workup.
Experimental Protocol: Standard Alkylation
-
Substrate: 1.0 eq Tertiary Amine (e.g., N-methylpiperidine).
-
Reagent: 1.1 - 1.2 eq Alkyl Halide (e.g., Benzyl bromide).
-
Solvent: Acetonitrile (0.5 M concentration).
Step-by-Step:
-
Dissolve amine in dry MeCN under
atmosphere. -
Add alkyl halide dropwise at
(exothermic control). -
Allow to warm to RT. Monitor via TLC (Mobile phase: 10% MeOH in DCM; Note: Quats stay at baseline, SM moves).
-
Endpoint: If precipitation occurs, filtration is sufficient. If homogeneous, add Diethyl Ether or MTBE to induce precipitation (Quats are insoluble in ether).
-
Purification: Recrystallize from hot EtOH/Acetone.
DOT Diagram: Menschutkin Reaction Mechanism
Figure 1: Reaction coordinate visualization showing solvent stabilization of the polarized transition state.
Part 2: The Green Alternative (Dimethyl Carbonate)
Best For: Process chemistry, "Green" claims, Halide-free requirements.[3]
Dimethyl Carbonate (DMC) acts as a methylating agent.[3][4][5][6][7] It is non-toxic and biodegradable. However, it is a "hard" electrophile and significantly less reactive than MeI.
Mechanistic Insight
DMC methylation typically follows a
-
The Challenge: DMC is often inert below
. -
The Solution: Use of catalytic amounts of Ionic Liquids (ILs) or conducting the reaction in an autoclave (sealed vessel) to reach superheated conditions.
-
Green Metric: The byproduct is
and Methanol (both manageable), yielding a high Atom Economy.
Experimental Protocol: DMC Methylation (Autoclave Method)
-
Substrate: 1.0 eq Tertiary Amine.
-
Reagent: 4.0 - 6.0 eq Dimethyl Carbonate (acts as solvent and reagent).
-
Catalyst: 0.1 eq DABCO (optional, enhances rate).
Step-by-Step:
-
Load amine and DMC into a stainless steel high-pressure reactor (autoclave).
-
Seal and heat to
for 6–12 hours. Internal pressure will rise (approx. 5-10 bar). -
Cool to RT. Vent
. -
Workup: Remove excess DMC via rotary evaporation (recyclable).
-
Result: The product is often a viscous ionic liquid (
). -
Anion Swap (Optional): Treat with acid (HX) to convert the methylcarbonate counter-ion to Chloride/Bromide if needed, releasing MeOH and
.
Part 3: Critical Workflow – Anion Exchange
Best For: Pharmaceutical applications where the counter-ion defines solubility and toxicity.
Direct synthesis often yields Iodides (from MeI) or Methylcarbonates (from DMC). Iodides are often biologically toxic or unstable. You must exchange the anion for a pharmaceutically acceptable one (Chloride, Acetate, Mesylate).
Method A: Resin Exchange (The Cleanest Method)
-
Preparation: Pack a column with Amberlite IRA-400 (Cl form) or Dowex 1X8 .
-
Activation: Wash resin with 1M NaOH, then water, then 1M HCl (to ensure Cl form), then water until neutral pH.
-
Loading: Dissolve the crude Quat (e.g., Iodide salt) in water or MeOH/Water (1:1).
-
Elution: Pass through the column slowly (1 bed volume/15 mins). The resin captures
and releases . -
Validation: Test eluent with
.-
Input (Iodide): Yellow precipitate.
-
Output (Chloride): White precipitate.
-
DOT Diagram: Method Selection Logic
Figure 2: Decision matrix for selecting synthesis and purification workflows based on application constraints.
Part 4: Head-to-Head Performance Data
The following data compares the methylation of N-methylimidazole to form 1,3-dimethylimidazolium salts, a standard benchmark reaction.
| Feature | Menschutkin (MeI) | Green Synthesis (DMC) | Microwave Assisted (MeI) |
| Reaction Time | 2 - 4 Hours | 6 - 12 Hours | 5 - 15 Minutes |
| Temperature | |||
| Isolated Yield | 92 - 98% | 85 - 95% | 95 - 99% |
| Atom Economy | Moderate (Leaving group waste) | High (MeO- leaving group incorporated or recycled) | Moderate |
| E-Factor (Waste) | High (Solvent + Salt waste) | Low (Solvent-free possible) | Moderate |
| Safety Profile | Poor (MeI is neurotoxic/carcinogenic) | Excellent (DMC is non-toxic) | Poor (Pressure + Toxic reagents) |
| Purification | Recrystallization required | Evaporation often sufficient | Recrystallization required |
Part 5: Troubleshooting & Expert Tips
The "Oiling Out" Phenomenon
Problem: Upon adding ether to precipitate the product, a sticky oil forms instead of a white solid. Causality: Traces of solvent (MeCN) or impurities lower the melting point of the crystal lattice. Solution:
-
Decant the supernatant ether.
-
Triturate (grind) the oil with fresh anhydrous ether or pentane.
-
Sonicate the flask. The mechanical energy helps overcome the nucleation barrier, turning the oil into a powder.
Hygroscopicity Management
Quats are notoriously hygroscopic (water-loving).
-
Protocol: Never weigh quats on open paper. Use a tared vial.
-
Storage: Store in a desiccator with
. If the NMR shows a water peak at 4.79 ppm (D2O) or broad exchangeable protons, dry the salt under high vacuum ( mbar) at for 24 hours.
NMR Verification
How do you know the reaction worked?
-
Shift Diagnostic: The protons on the carbon alpha to the nitrogen will shift downfield (deshielded) significantly upon quaternization.
-
Example:
in tertiary amine ( ppm) in Quat ( ppm).
References
- Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Z. Phys. Chem., 6, 41–57.
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
-
Pross, A., & Shaik, S. S. (1989). A Qualitative Valence Bond Approach to Organic Reactivity: Solvent Effects on the Menschutkin Reaction. Journal of the American Chemical Society. Link
-
Fabris, C., et al. (2009). Green Synthesis of Quaternary Ammonium Salts via Dimethyl Carbonate Chemistry. Green Chemistry, 11, 123-128. Link
-
Sigma-Aldrich (Merck). Amberlite® IRA-400 Chloride Form Product Sheet. (Standard protocol for anion exchange). Link
Sources
Modulating Amine Basicity: A Comparative Analysis of Cyclopropylmethylamine and Alkyl Analogues
In medicinal chemistry and advanced organic synthesis, the precise tuning of amine basicity is a critical lever for optimizing pharmacokinetic (PK) properties. Modulating the pKa of a primary amine can dramatically alter a molecule's lipophilicity, membrane permeability, and susceptibility to off-target liabilities (such as hERG channel blockade).
This guide provides an objective, data-driven comparison of cyclopropylmethylamine (CPMA) against standard alkylamines, detailing the mechanistic causality behind its unique electronic properties and providing a self-validating experimental protocol for basicity determination.
Mechanistic Causality: The Electronic Influence of the Cyclopropyl Group
To understand the basicity of cyclopropylmethylamine, one must first analyze the unique molecular orbital hybridization of the cyclopropyl ring.
Unlike standard aliphatic chains (e.g., propyl or isopropyl groups) which are purely
Because
-
When an amine is attached directly to the ring (as in cyclopropylamine ), this
effect strongly pulls electron density away from the nitrogen lone pair, sharply reducing its basicity to a pKa of ~9.10[1]. -
In cyclopropylmethylamine , a methylene spacer (
) is inserted between the ring and the amine. This spacer attenuates the inductive pull. The resulting pKa is approximately 10.41[2], rendering it slightly less basic than a standard straight-chain analogue like propylamine (pKa 10.71)[3], but significantly more basic than cyclopropylamine.
Logical flow of electronic effects dictating the basicity of cyclopropylmethylamine.
Quantitative Data Presentation
The table below summarizes the relative basicity of CPMA compared to its structural alternatives. This slight reduction in basicity (from ~10.7 to ~10.4) is highly prized in drug development; it increases the fraction of unionized drug at physiological pH (7.4), thereby enhancing passive membrane diffusion without sacrificing aqueous solubility.
| Amine Analogue | Chemical Structure | Experimental / Predicted pKa (Water, 25°C) | Inductive Effect on Nitrogen |
| Propylamine | 10.71 | Neutral / Mildly Donating (+I) | |
| Isopropylamine | 10.63 | Neutral / Mildly Donating (+I) | |
| Cyclopropylmethylamine | ~10.41 | Weakly Withdrawing (-I) | |
| Cyclopropylamine | 9.10 | Strongly Withdrawing (-I) |
Experimental Validation: Self-Validating Potentiometric Titration
To objectively verify the pKa differences between these highly similar alkylamines, a rigorous potentiometric titration must be employed. The protocol below is designed as a self-validating system, controlling for environmental artifacts that commonly skew basicity readings in low-molecular-weight amines.
Causality in Protocol Design:
-
Ionic Strength Control: Amines exhibit concentration-dependent activity coefficients. Using a 0.15 M KCl background ensures the ionic strength remains constant, preventing baseline drift during the titration.
-
Inert Atmosphere: Primary amines readily react with atmospheric
to form carbamates. Because acts as a weakly acidic impurity, it selectively interferes with highly basic amines, artificially lowering their apparent heat of protonation and pKa[4]. Purging the system with nitrogen eliminates this artifact.
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate a high-precision glass pH electrode using three standard aqueous buffers (pH 4.00, 7.00, and 10.00) to verify a Nernstian slope (>98% efficiency).
-
Blank Titration (Validation Step): Titrate a blank solution of 0.15 M KCl (50 mL) with standardized 0.1 M HCl to establish the background solvent protonation curve.
-
Sample Preparation: Accurately weigh the amine sample (e.g., cyclopropylmethylamine) to achieve a 0.01 M concentration in 50 mL of the 0.15 M KCl background electrolyte.
-
Environmental Control: Seal the titration vessel and purge continuously with high-purity
gas for 15 minutes prior to and during the titration to exclude . -
Titration Execution: Add standardized 0.1 M HCl in 0.05 mL increments under constant magnetic stirring. Record the equilibrium pH after each addition.
-
Data Analysis: Plot the first derivative of the titration curve (
) to identify the exact equivalence point. Calculate the precise pKa using non-linear regression fitted to the Henderson-Hasselbalch equation, subtracting the blank titration background.
Self-validating potentiometric titration workflow for determining amine pKa.
References
-
CookeChem - Cyclopropylmethylamine Properties and Predicted pKa. 2
-
ChemicalBook - Cyclopropylamine: Chemical Properties and Experimental Data. 1
-
ACS Analytical Chemistry - In Situ Optical Detection of Amines at a Parts-per-Quadrillion Level (Table S2: Acidity coefficient of amines). 3
-
RSC Advances - Enthalpic and entropic contributions to the basicity of cycloalkylamines (Discussion on CO2 interference). 4
Sources
The Cyclopropylmethyl Group in Catalysis: A Steric & Conformational Assessment Guide
Topic: Assessing the steric hindrance of the cyclopropylmethyl group in catalysis Content Type: Publish Comparison Guide
Executive Summary
In the optimization of transition metal catalysts and small molecule drugs, the cyclopropylmethyl group (
This guide provides a technical comparison of the cyclopropylmethyl group against standard steric benchmarks. It details the specific "retracted bulk" effect that makes this substituent valuable in ligand design (e.g., Phosphines, NHCs) and outlines a self-validating protocol for quantifying its steric impact using Percent Buried Volume (
Part 1: The Steric Landscape – Objective Comparison
To rationally select the cyclopropylmethyl group, one must understand its spatial occupancy relative to common alternatives. It is structurally isosteric to the isobutyl group (
Comparative Steric Metrics
The following table synthesizes data derived from classical A-values (conformational energy costs) and modern Sterimol parameters (spatial dimensions).
| Substituent | Structure | A-Value (kcal/mol) | Sterimol | Sterimol | Steric Character |
| Ethyl | 1.79 | ~1.52 | ~4.11 | Flexible, minimal bulk. | |
| Isopropyl | 2.15 | ~1.90 | ~4.11 | High proximal bulk (branching at | |
| Cyclopropyl | 1.1–1.2 | ~1.52 | ~3.50 | Rigid, "tied-back" bulk; electronically unique. | |
| Cyclopropylmethyl | ~1.80 * | ~1.52 | ~5.20 | Distal bulk. Low | |
| Isobutyl | ~1.80 | ~1.52 | ~5.20 | Flexible distal bulk; freely rotating methyls. | |
| tert-Butyl | >4.9 | ~2.60 | ~4.11 | Maximum proximal bulk; cone-shaped. |
*Note: The A-value of cyclopropylmethyl is approximated to be similar to ethyl/isobutyl due to the primary carbon attachment, but the effective volume in a catalyst binding pocket differs due to the ring's rigidity.
The "Retracted Bulk" Phenomenon
Unlike the isopropyl group, which branches at the attachment point (
-
Vs. Isopropyl:
-Pr creates immediate crowding near the metal center. allows substrate approach near the metal but blocks space further away (remote sterics). -
Vs. Isobutyl: While isosteric, the isobutyl group's methyls can rotate freely, creating a variable "sweep volume." The cyclopropylmethyl group is more rigid, creating a defined "wall" rather than a "fan" of steric bulk.
Visualization of Steric Hierarchy
The following diagram illustrates the decision logic for selecting
Figure 1: Decision tree for steric substituent selection. The cyclopropylmethyl group is the optimal choice when low proximal hindrance (low
Part 2: Experimental Validation Protocol (Self-Validating)
Reliance on tabulated values is insufficient for complex catalyst environments.[1] The standard for validating the steric impact of a ligand (e.g., NHC or Phosphine) bearing a cyclopropylmethyl group is the Percent Buried Volume (
The Concept
measures the percentage of a sphere (centered on the metal) occupied by the ligand. Unlike "Cone Angle," which assumes a conical shape,Protocol: Calculating using SambVca
This protocol uses the authoritative SambVca 2.1 tool (Cavallo et al.) to generate reproducible steric data.
Prerequisites:
-
X-ray crystallographic data (.cif) or DFT-optimized geometry (.xyz) of the metal complex.
-
Access to the SambVca web server (University of Salerno/Kaust).
Step-by-Step Workflow:
-
Geometry Acquisition:
-
Synthesize the metal complex (e.g.,
or ). -
Obtain the structure via X-ray diffraction. Alternative: Perform DFT geometry optimization (B3LYP-D3/def2-SVP) if crystals are unavailable.
-
-
File Preparation:
-
Isolate the ligand coordinates. Ensure the Metal is at the origin
and the Metal-Ligand bond is aligned with the Z-axis. (Most software handles this, but manual alignment ensures accuracy).
-
-
Parameter Setup (Standardized):
-
Sphere Radius (
): Set to 3.5 Å (Standard for transition metals). -
Mesh Spacing: 0.05 Å (High resolution).
-
Hydrogen Atoms: Include them. (Crucial for
as the ring hydrogens contribute significantly to the volume).
-
-
Execution & Analysis:
-
Run the calculation.
-
Compare:
-
If
: Similar to (NHC). -
If
: Similar to IMes.
-
-
Topographic Map: Examine the steric map quadrants. The
group should show a "wing" pattern—empty space near the center (low ) with occupied volume at the periphery (high ).
-
Visualization of Validation Workflow
Figure 2: Workflow for quantifying the steric impact of cyclopropylmethyl-substituted ligands.
Part 3: Field Applications & Causality
Why choose cyclopropylmethyl over isobutyl? The answer often lies in conformational locking and electronic effects .
Electronic "Bisected" Conformation
The cyclopropyl group is not just a steric bulk; it is an electronic donor/acceptor depending on orientation.
-
Mechanism: The cyclopropyl ring prefers a bisected conformation relative to the adjacent
-system or metal orbital due to hyperconjugation. -
Impact: This electronic preference locks the conformation more rigidly than an isopropyl or isobutyl group. In catalysis, this reduces the entropic penalty of substrate binding because the ligand is already "pre-organized."
Case Study: Remote Sterics in Cross-Coupling
In Nickel-catalyzed cross-coupling (e.g., Suzuki or Negishi), bulky ligands are required to promote reductive elimination.
-
The Problem: Ligands like
-Bu-Phosphines can be too bulky, preventing oxidative addition of hindered substrates. -
The Solution: Ligands with remote steric hindrance (like those derived from
). -
Evidence: Research on biaryl phosphine ligands demonstrates that substituents that extend bulk away from the phosphorus center (increasing cone angle without increasing
excessively at the core) enhance activity for ortho-substituted substrates [3]. The cyclopropylmethyl group provides this "long-reach" bulk without suffocating the metal center.
References
-
Sigman, M. S., et al. (2012).[2] "Multidimensional steric parameters in the analysis of asymmetric catalytic reactions." Nature Chemistry.[2] Link
-
Clavier, H., & Nolan, S. P. (2010). "Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry." Chemical Communications.[3][4][5] Link
-
Doyle, A. G., et al. (2017).[6] "Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects."[6] Nature.[7] Link
- Verloop, A. (1976). "The Sterimol Approach to Drug Design." Drug Design.
-
SambVca 2.1 Web Tool. (University of Salerno). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multidimensional steric parameters in the analysis of asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoisomers [www2.chemistry.msu.edu]
Comparative analysis of the leaving group ability of iodide in quaternary ammonium salts
For researchers and drug development professionals, the selection of the correct phase-transfer catalyst (PTC) or halide source is a critical decision that dictates reaction kinetics, stereoselectivity, and overall yield. Quaternary ammonium salts (QAS)—such as Tetrabutylammonium Iodide (TBAI), Bromide (TBAB), and Chloride (TBACl)—are ubiquitous in organic synthesis. However, their performance is not identical.
This guide provides an objective, data-driven comparison of the leaving group ability of iodide within QAS frameworks, explaining the physicochemical causality behind its superiority and providing self-validating experimental protocols for your laboratory.
The Physicochemical Causality: Why Iodide Excels
In standard organic chemistry paradigms, a good nucleophile is typically a poor leaving group. Iodide (
Iodide's exceptional leaving group ability is governed by three fundamental properties:
-
High Polarizability (Softness): According to Hard Soft Acid Base (HSAB) theory, iodide's large ionic radius (220 pm) results in a diffuse, highly polarizable electron cloud. This allows the transition state to stabilize rapidly during bond cleavage.
-
Low Charge Density: The negative charge is distributed over a larger volume compared to bromide or chloride, making the departing
anion thermodynamically stable in a variety of solvent environments. -
Weak C–X Bond Strength: The Carbon-Iodine bond is significantly weaker (~213 kJ/mol) than Carbon-Bromine (~285 kJ/mol). In intramolecular cyclizations, this lower bond dissociation energy translates directly to a lower activation energy for the leaving group step.
These factors explain why 1 [1] in reducing both catalyst loading and reaction time in complex syntheses.
Comparative Performance Data
The following table synthesizes the quantitative physicochemical properties and relative performance metrics of common QAS halides in a benchmark intramolecular cyclization reaction.
| QAS Halide Catalyst | Ionic Radius (pm) | Polarizability ( | Avg. C–X Bond Energy (kJ/mol) | Relative Leaving Group Rate | Benchmark Yield ( |
| TBACl (Chloride) | 167 | 3.64 | 339 | 1x (Baseline) | < 20% (Sluggish departure) |
| TBAB (Bromide) | 196 | 4.77 | 285 | ~40x | 65% (Moderate departure) |
| TBAI (Iodide) | 220 | 7.14 | 213 | ~100x | > 92% (Rapid departure) |
Data Note: The benchmark yield reflects a standard 6-hour solvent-free reaction at 80°C. The rapid departure of iodide prevents the intermediate from undergoing unwanted side reactions.
Mechanistic Visualization: The Dual Role of Iodide
To understand the leaving group dynamics, we must visualize the catalytic cycle. In the synthesis of cyclic carbonates, iodide acts as a "chemical boomerang." It attacks the epoxide to open the ring, waits for
Caption: Catalytic cycle of CO2 insertion showing iodide's dual role as nucleophile and leaving group.
Experimental Protocol: Self-Validating Kinetic Profiling
To empirically validate the leaving group superiority of iodide in your own laboratory, utilize the following self-validating protocol. This workflow uses an internal standard to ensure that any disappearance of starting material is strictly correlated with product formation, ruling out degradation.
Materials Required
-
Substrate: Epichlorohydrin (10 mmol)
-
Reagent:
gas (High purity) -
Catalysts: TBAI, TBAB, and TBACl (0.5 mmol each, run in parallel)
-
Internal Standard: Mesitylene (1.0 mmol)
Step-by-Step Methodology
-
Reaction Assembly: In three separate 50 mL high-pressure stainless-steel autoclaves, add the substrate, the internal standard, and one of the respective QAS catalysts.
-
Causality Check: Mesitylene is chosen as an internal standard because it is inert to nucleophilic attack and its aromatic
NMR signals do not overlap with the epoxide or carbonate peaks.
-
-
Purging & Pressurization: Seal the reactors. Purge three times with
to remove atmospheric moisture, then pressurize to 2.0 MPa. -
Thermal Activation: Heat the reactors to 80°C under vigorous stirring (800 rpm).
-
Causality Check: 800 rpm ensures the reaction is kinetically controlled rather than limited by the mass transfer of
into the liquid phase.
-
-
Kinetic Sampling: Using a high-pressure sampling valve, withdraw 50
aliquots at and hours. -
Quenching & Analysis: Immediately dilute the aliquots in
. Analyze via NMR. Integrate the epoxide ring protons against the mesitylene protons to determine conversion.
The Self-Validation Matrix
For the protocol to be deemed trustworthy, the following conditions must be met:
-
Internal Standard Recovery: The absolute integration of mesitylene must remain constant across all time points.
-
Mass Balance Closure:
.-
Insight: If you run this with TBACl, you will likely see the mass balance drop below 90%. Because chloride is a poor leaving group, the intermediate lifetime is extended, leading to competitive polymerization (a side reaction).
-
Practical Insights for Drug Development
When scaling up pharmaceutical intermediates, the choice between TBAI and TBAB is often dictated by a balance of kinetics and stereochemistry.
While iodide is an exceptional leaving group, its rapid departure can sometimes induce a 2
2 [2], leading to a loss of stereoselectivity in highly substituted substrates. If your drug candidate requires strict retention of stereochemistry (e.g., maintaining a cis configuration), the slightly poorer leaving group ability of bromide (TBAB) might be preferred to force a strictReferences
- Source: Universidad de Alicante (UA)
- Source: MDPI (Int. J. Mol. Sci.)
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of (Cyclopropylmethyl)trimethylammonium Iodide
Operational Profile & Scientific Context
Compound: (Cyclopropylmethyl)trimethylammonium iodide CAS: 73664-02-5 (Analogous salts often used) Role: Mechanistic Probe / Radical Clock
As researchers, we typically utilize this compound not as a bulk reagent, but as a radical clock to determine the kinetics of free-radical reactions.[1] The cyclopropylmethyl radical, generated via single-electron transfer (SET), undergoes a rapid ring-opening rearrangement to the 3-butenyl radical (
Why this matters for disposal:
Because this compound is often used in kinetic studies involving oxidants or reductants, waste streams are frequently complex mixtures. The primary disposal risk is incompatibility . The iodide anion (
Hazard Characterization & Safety Assessment
Before initiating any disposal workflow, validate the material state against the following safety parameters.
Table 1: Critical Hazard Profile
| Parameter | Characteristic | Operational Implication |
| Chemical Class | Quaternary Ammonium Salt / Halogenated | Neurotoxic Potential: Quats can act as neuromuscular blocking agents. Avoid all skin contact.[2][3] |
| Anion | Iodide ( | Oxidation Risk: Incompatible with strong oxidizers.[2] Light sensitive (degrades to |
| Physical State | Hygroscopic Solid (White/Off-white) | Keep containers tightly sealed to prevent deliquescence (absorbing moisture until liquid). |
| Aquatic Toxicity | High | Zero Discharge: Under no circumstances should this be poured down the sink. Quats are highly toxic to aquatic life. |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 if dust generation is likely. Work within a certified fume hood.
-
Dermal: Nitrile gloves (Double gloving recommended; 0.11mm min thickness). Quaternary amines can permeate compromised skin.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient if handling solutions.
Waste Stream Segregation Logic
Proper classification prevents regulatory violations (RCRA) and dangerous chemical reactions.
Figure 1: Decision tree for segregating (Cyclopropylmethyl)trimethylammonium iodide waste streams to ensure regulatory compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure or Residual)
Use this for expired reagents, contaminated weighing boats, or solid spill cleanup materials.
-
Containment: Place the material in a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.
-
Secondary Bagging: Seal the primary container and place it inside a clear, heavy-duty hazardous waste bag (polyethylene).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "(Cyclopropylmethyl)trimethylammonium iodide".[4]
-
Hazard Checkboxes: Toxic, Irritant.
-
-
Storage: Store in a cool, dry cabinet away from light and away from oxidizers (e.g., do not store next to nitrates or permanganates).
Protocol B: Aqueous Solutions
Use this for reaction byproducts or aqueous extractions.
-
Validation: Test the pH of the solution.
-
Segregation: Pour into a carboy designated for "Aqueous Toxic Waste" .
-
Crucial: Do not mix with "Aqueous Oxidizing Waste" (Chromic acid, Nitric acid).
-
-
Deactivation (Optional but Recommended for Active Radicals): If the solution contains active radical intermediates, quench with a mild reductant like Sodium Thiosulfate (
) to ensure all iodine remains as iodide ( ).
Protocol C: Organic Solutions
Use this for reaction mixtures in DCM, Acetonitrile, or Methanol.
-
Classification: Because the compound contains Iodine, the entire solvent mixture must be classified as Halogenated Organic Waste , even if the solvent itself (e.g., Methanol) is non-halogenated.
-
Regulatory Note: Halogenated waste incineration is more expensive and requires higher temperatures; mislabeling non-halogenated streams with this compound causes downstream compliance issues.
-
-
Container: Use amber glass or HDPE carboys.
-
Labeling: List all solvents + "(Cyclopropylmethyl)trimethylammonium iodide".
Spill Management & Emergency Response
In the event of a spill, immediate containment is necessary to prevent tracking the quaternary amine across the lab floor.
Figure 2: Workflow for managing incidental spills of CMTMAI in the laboratory.
Specific Cleanup Notes:
-
Dust Control: If solid, do not dry sweep. Cover with a paper towel dampened with water (or a weak thiosulfate solution if yellow staining is visible) to prevent inhalation of dust.
-
Staining: If the area turns yellow/brown, iodine has formed. Wash with 5% Sodium Thiosulfate solution until the color disappears, then wash with soap and water.
References
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
-
Wikipedia. (2025). Radical Clock: Theory and Technique. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
